molecular formula C6H13NO2 B1592852 4-(Hydroxymethyl)piperidin-4-ol CAS No. 89584-31-6

4-(Hydroxymethyl)piperidin-4-ol

Cat. No.: B1592852
CAS No.: 89584-31-6
M. Wt: 131.17 g/mol
InChI Key: BCOGPFMRSSZIFM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)piperidin-4-ol (CAS 89584-31-6) is a high-value piperidine derivative that serves as a key synthetic intermediate in pharmaceutical research and development . Its molecular structure, featuring both a hydroxymethyl group and a hydroxyl group on the same carbon atom of the piperidine ring, makes it a versatile and valuable building block for constructing more complex bioactive molecules . This compound is particularly significant in the discovery and development of Central Nervous System (CNS) agents and novel analgesics . Its application is prominent in the preparation of opioid receptor modulators and kinase inhibitors, where the functional groups are essential for molecular interactions . The presence of two hydroxyl groups and the tertiary amine enables critical hydrogen bonding, which can improve aqueous solubility and enhance binding affinity to biological targets . Furthermore, medicinal chemists utilize this scaffold for structural modification to improve key drug-like properties, such as metabolic stability and target selectivity . The compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at room temperature to preserve its stability . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-6(9)1-3-7-4-2-6/h7-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOGPFMRSSZIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628009
Record name 4-(Hydroxymethyl)piperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89584-31-6
Record name 4-(Hydroxymethyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)-4-piperidinol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Hydroxymethyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core substituted with both a primary and a tertiary alcohol. This unique arrangement of functional groups imparts a desirable combination of hydrophilicity, structural rigidity, and multiple points for chemical diversification. As a versatile building block, it holds significant potential in medicinal chemistry for the development of novel therapeutics. This guide provides a comprehensive overview of its fundamental chemical and physical properties, spectroscopic signature, synthesis, reactivity, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

This compound is a stable, yet reactive, organic molecule that serves as a valuable starting point for complex chemical syntheses. Its piperidine ring can adopt a chair conformation, positioning the substituents in defined spatial orientations, which is a critical consideration in rational drug design.

Key Properties Summary

The fundamental properties of this compound and its common hydrochloride salt form are summarized below. These values are crucial for planning reactions, purification, and formulation.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₆H₁₃NO₂-
Molecular Weight 131.17 g/mol -
CAS Number 240401-25-6 (for hydrochloride salt)[1]
Appearance White to off-white solid[2]
Melting Point Not available for free base.-
Boiling Point Not available.-
Flash Point 155 °C (for hydrochloride salt)[1]
Solubility Soluble in water and polar organic solvents like methanol.[3]
pKa Estimated ~9-10 for the piperidinium ion (amine).-
Stability Stable under normal conditions; hygroscopic.[4][5]

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This necessitates storage in a dry, inert atmosphere to maintain its integrity.

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. The combination of NMR, IR, and mass spectrometry provides a complete picture of its molecular structure.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the piperidine ring protons, which often appear as complex multiplets due to axial and equatorial environments. The methylene protons of the hydroxymethyl group (-CH₂OH) would typically appear as a singlet or a doublet if coupled to the hydroxyl proton. The three hydroxyl protons (-OH) and the amine proton (-NH) are often broad singlets and may exchange with D₂O.

  • ¹³C NMR Spectroscopy : The carbon spectrum would show distinct peaks for the four unique carbon atoms in the piperidine ring and the carbon of the hydroxymethyl group. The quaternary carbon at the 4-position, bonded to two oxygen atoms, would be significantly downfield.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the alcohol and N-H stretching of the secondary amine.[6] C-H stretching bands for the aliphatic ring will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 131 would be expected.[7] Common fragmentation patterns would involve the loss of water (m/z 113) or the hydroxymethyl group (m/z 100). Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ at m/z 132.

Synthesis and Chemical Reactivity

The utility of this compound as a scaffold is rooted in its accessible synthesis and the distinct reactivity of its functional groups.

Synthetic Strategy and Protocol

A common and logical approach to synthesizing this molecule involves the protection of the piperidine nitrogen, followed by the introduction of the two hydroxyl groups, and subsequent deprotection. A key precursor is N-Boc-4-piperidone.

The diagram below outlines a representative synthetic workflow.

G cluster_0 Synthetic Workflow A N-Boc-4-piperidone B Intermediate Epoxide A->B Corey-Chaykovsky Reaction (e.g., (CH₃)₃S⁺I⁻, NaH) C N-Boc-4-(hydroxymethyl)piperidin-4-ol B->C Ring Opening (e.g., H₂O, acid catalyst) D This compound (Final Product) C->D Boc Deprotection (e.g., HCl in Dioxane)

A plausible synthetic route to this compound.

Experimental Protocol: Boc Deprotection

This protocol describes the final deprotection step, a common procedure in piperidine chemistry.[8]

  • Dissolution : Dissolve the starting material, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv), in a suitable solvent such as 1,4-dioxane.

  • Acidification : Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 4M solution, >2.0 equiv) to the mixture at room temperature.

  • Reaction : Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Isolation : Concentrate the reaction mixture under reduced pressure (vacuum) to remove the solvent and excess HCl.

  • Purification : The resulting solid, this compound hydrochloride, can be washed with a non-polar solvent like diethyl ether to remove any organic impurities and then dried under vacuum. This typically affords the product in high purity and yield.[8]

Reactivity Profile

The molecule's three functional groups offer orthogonal reactivity, allowing for selective chemical modifications.

  • Secondary Amine (Piperidine NH) : This is the most nucleophilic site. It readily undergoes N-alkylation, N-acylation, N-arylation, and reductive amination. It can also be protected with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) to allow for selective reaction at the hydroxyl groups.[9][10]

  • Primary Alcohol (-CH₂OH) : This group is sterically accessible and can be selectively oxidized to an aldehyde or carboxylic acid. It can also be converted to esters, ethers, or halides under standard conditions.

  • Tertiary Alcohol (C-OH) : Being more sterically hindered, this alcohol is less reactive than the primary one. It can be acylated or etherified under more forcing conditions. Dehydration to form an alkene is also a possible reaction under strong acidic conditions.

The diagram below illustrates the key reactive sites.

G cluster_1 Reactivity Map Mol This compound N Secondary Amine (Nucleophilic) Mol->N Alkylation, Acylation, Protection (Boc, Cbz) PriOH Primary Alcohol (Accessible) Mol->PriOH Oxidation, Esterification, Etherification TertOH Tertiary Alcohol (Hindered) Mol->TertOH Acylation (forcing cond.), Dehydration

Functional group reactivity of this compound.

Role in Drug Discovery and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[11] The introduction of chiral centers and specific functional groups onto the piperidine ring can significantly modulate a molecule's physicochemical properties, biological activity, and pharmacokinetic profile.[12]

This compound serves as an excellent starting point for creating libraries of diverse compounds for several reasons:

  • 3D Shape : The gem-diol and hydroxymethyl arrangement provides a rigid, three-dimensional exit vector for substituents, which is crucial for probing the binding pockets of biological targets.

  • Improved Physicochemical Properties : The hydroxyl groups increase polarity and can act as hydrogen bond donors and acceptors, often improving solubility and modulating lipophilicity (LogP/LogD).[12]

  • Metabolic Stability : The quaternary center at the 4-position can block potential sites of metabolism, potentially increasing the half-life of a drug candidate.

  • Versatile Intermediate : It is a key intermediate for synthesizing more complex piperidine derivatives, which are used in developing treatments for a wide range of conditions, including allergies, inflammation, and central nervous system disorders.[2][13]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety.

Hazard Identification and Personal Protection
  • Hazards : While specific data for the free base is limited, related piperidine compounds can cause skin, eye, and respiratory irritation.[14][15] It is harmful if swallowed.

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side-shields, and a lab coat.[4][16][17] Handling should be performed in a well-ventilated area or a chemical fume hood.[16]

Handling and First Aid
  • Safe Handling : Avoid breathing dust or vapors.[4][16] Prevent contact with skin and eyes.[15] Wash hands thoroughly after handling.[4][17]

  • First Aid :

    • If Inhaled : Move the person to fresh air.[16]

    • On Skin : Immediately wash with plenty of soap and water.[16]

    • In Eyes : Rinse cautiously with water for several minutes.[16][17]

    • If Swallowed : Rinse mouth and do NOT induce vomiting.[4] In all cases of significant exposure, seek immediate medical attention.[16]

Storage and Stability
  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and locked up.[4][16] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[4][16]

  • Hazardous Decomposition : Thermal decomposition may release toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Conclusion

This compound is a functionally rich and structurally significant molecule. Its combination of a secondary amine with primary and tertiary alcohols on a conformationally defined piperidine ring makes it a highly attractive scaffold for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity enables its effective use in the design and development of next-generation therapeutics. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage the unique chemical attributes of this versatile building block.

References

An In-Depth Technical Guide to 4-(Hydroxymethyl)piperidin-4-ol: A Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)piperidin-4-ol, a valuable heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, stereochemistry, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and its potential applications in the synthesis of complex molecular architectures.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Chemical Structure:

The structure of this compound features a piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. The key feature of this molecule is the geminal substitution at the C4 position with both a hydroxyl (-OH) group and a hydroxymethyl (-CH₂OH) group. This diol arrangement on a rigid cyclic scaffold presents unique opportunities for derivatization in multiple vectors.

Caption: Chemical structure of this compound.

Molecular Formula: C₆H₁₃NO₂[1]

Molecular Weight: 131.17 g/mol [1]

CAS Number: 89584-31-6[1]

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Supplier Data)4-Hydroxypiperidine (Experimental)N-Methyl-4-hydroxypiperidine (Experimental)
Molecular Formula C₆H₁₃NO₂C₅H₁₁NO[2]C₆H₁₃NO[3][4]
Molecular Weight 131.17 g/mol [1]101.15 g/mol [2]115.17 g/mol [3][4]
Appearance White to off-white solid (Expected)Off-white to pale yellow solid[5]-
Melting Point Not available86-90 °C[5]-
Boiling Point Not available108-114 °C / 10 mmHg[5][6]-
Solubility Soluble in water and polar organic solvents (Expected)Soluble in water[5]-
Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not widely published, the expected spectroscopic features can be inferred from its structure and comparison with related piperidine derivatives.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the hydroxymethyl group, and the hydroxyl protons. The piperidine protons would likely appear as complex multiplets in the range of 1.5-3.0 ppm. The methylene protons of the hydroxymethyl group would likely be a singlet or a doublet around 3.5 ppm. The hydroxyl and amine protons would be broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would show six distinct signals. The carbon bearing the two hydroxyl groups (C4) would be a quaternary carbon with a chemical shift in the range of 70-80 ppm. The hydroxymethyl carbon would likely appear around 60-65 ppm. The remaining four piperidine carbons would have shifts in the aliphatic region (25-50 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. C-H stretching vibrations would be observed around 2850-2950 cm⁻¹. A C-O stretching band would be expected in the 1000-1100 cm⁻¹ region.

  • Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 131. Common fragmentation patterns would involve the loss of water (m/z 113) and the loss of the hydroxymethyl group (m/z 100).

Synthesis of this compound

A robust and logical synthetic approach to this compound starts from the readily available N-Boc-4-piperidone. This multi-step synthesis involves the protection of the piperidine nitrogen, introduction of the hydroxymethyl group at the C4 position, and subsequent deprotection.

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Deprotection A N-Boc-4-piperidone B N-Boc-4-(hydroxymethyl) piperidin-4-ol A->B 1. Organometallic Reagent (e.g., from CH₂O source) 2. Aqueous Workup C 4-(Hydroxymethyl) piperidin-4-ol B->C Acidic Conditions (e.g., HCl in Dioxane)

Caption: Proposed synthetic workflow for this compound.

Rationale for Synthetic Strategy
  • Nitrogen Protection: The piperidine nitrogen is a nucleophilic and basic site. Protecting it with a tert-butoxycarbonyl (Boc) group is a standard and effective strategy. The Boc group is stable to the nucleophilic and basic conditions of the subsequent hydroxymethylation step and can be readily removed under acidic conditions without affecting the hydroxyl groups.[7]

  • Hydroxymethylation: The introduction of a hydroxymethyl group onto the ketone at the C4 position can be achieved via a nucleophilic addition. An organometallic reagent derived from a one-carbon source, such as a Grignard or organolithium reagent prepared from a protected form of formaldehyde, is a plausible approach. An alternative and often simpler method is the direct addition of a stabilized carbanion of a formaldehyde equivalent.

  • Deprotection: The final step is the removal of the Boc protecting group. This is typically accomplished under acidic conditions, such as with hydrochloric acid in an ethereal solvent like dioxane or with trifluoroacetic acid in dichloromethane. These conditions are generally mild enough to avoid side reactions involving the tertiary alcohol.[7][8]

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

This procedure is based on analogous Grignard additions to N-Boc-4-piperidone.[9]

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine and gently warm the flask under a stream of nitrogen to activate the magnesium.

  • Grignard Formation (Example with (chloromethoxy)methane as a formaldehyde equivalent precursor): Prepare a solution of (chloromethoxy)methane (1.1 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the activated magnesium. The reaction should initiate, as evidenced by heat evolution and bubbling. Once initiated, add the remaining (chloromethoxy)methane solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Addition to Ketone: In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool this solution to 0 °C in an ice bath.

  • Reaction: Slowly add the prepared Grignard reagent to the solution of N-Boc-4-piperidone via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate as a white solid or a viscous oil.

Step 2: Synthesis of this compound

This procedure is based on standard Boc-deprotection protocols.[7][10]

  • Reaction Setup: Dissolve the purified tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) from the previous step in a minimal amount of 1,4-dioxane.

  • Deprotection: To this solution, add a 4 M solution of hydrochloric acid in 1,4-dioxane (5-10 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC or LC-MS. The hydrochloride salt of the product may precipitate out of the solution.

  • Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of this compound.

  • Neutralization (Optional): To obtain the free base, dissolve the hydrochloride salt in water and basify to a pH of >10 with a suitable base (e.g., 1 M NaOH or saturated NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., a mixture of isopropanol and chloroform). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a highly attractive building block in medicinal chemistry due to several key features:

  • 3D Structural Complexity: The piperidine ring exists in a stable chair conformation, providing a rigid three-dimensional scaffold. The substituents at the C4 position project into distinct spatial vectors, which can be exploited for precise interactions with biological targets.

  • Dual Functionality: The presence of two hydroxyl groups, one tertiary and one primary, offers differential reactivity. The primary alcohol is more amenable to a wider range of transformations, including oxidation, esterification, and etherification, while the tertiary alcohol is more sterically hindered. This allows for selective derivatization.

  • Hydrogen Bonding Capabilities: The two hydroxyl groups and the secondary amine are excellent hydrogen bond donors and acceptors, which can contribute significantly to the binding affinity of a drug candidate to its target protein.

  • Improved Physicochemical Properties: The incorporation of the polar piperidine and hydroxyl functionalities can enhance the aqueous solubility and overall druglike properties of a lead compound.

While specific blockbuster drugs directly incorporating this compound are not prominently featured in publicly accessible literature, its potential is evident from the prevalence of the 4-hydroxypiperidine and related motifs in a vast number of marketed drugs and clinical candidates. For instance, the 4-hydroxypiperidine core is a key component in antipsychotics like haloperidol and antihistamines such as loratadine.[11] The additional hydroxymethyl group in the title compound provides an extra point for diversification and modulation of pharmacokinetic and pharmacodynamic properties.

This building block is particularly well-suited for the synthesis of:

  • Spirocyclic Compounds: The diol functionality can be used to form spirocyclic ethers or esters, leading to novel and conformationally constrained molecular architectures.

  • Fragment-Based Drug Discovery (FBDD): As a small, polar, and three-dimensional fragment, it is an excellent starting point for FBDD campaigns.

  • Linkers in PROTACs and ADCs: The dual hydroxyl groups can be differentially functionalized to serve as attachment points for linkers in more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Conclusion

This compound is a versatile and valuable building block in the arsenal of the modern medicinal chemist. Its well-defined three-dimensional structure, coupled with its dual hydroxyl functionality, provides a robust platform for the synthesis of novel and complex molecules with the potential for a wide range of therapeutic applications. The synthetic route outlined in this guide, starting from the readily available N-Boc-4-piperidone, offers a practical and scalable method for the preparation of this important intermediate. As the demand for novel chemical matter in drug discovery continues to grow, the utility of such multifunctional scaffolds is poised to become even more significant.

References

A Technical Guide to the Starting Materials for the Synthesis of 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(Hydroxymethyl)piperidin-4-ol is a valuable bifunctional building block in medicinal chemistry, incorporating the privileged piperidine scaffold. Its synthesis is crucial for the development of novel therapeutics. This guide provides an in-depth analysis of the most efficient and industrially relevant synthetic pathway, focusing on the selection and transformation of key starting materials. The primary route discussed is a robust, two-stage strategy commencing from commercially available N-protected 4-piperidones. This pathway involves the formation of a critical spiro-epoxide intermediate, followed by a regioselective, acid-catalyzed ring-opening to yield the target diol. This document outlines the chemical rationale, provides detailed, field-proven protocols, and offers a comparative analysis of the involved intermediates to guide researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold in drug design. This compound, in particular, is a highly useful intermediate as it possesses two distinct hydroxyl groups—one primary and one tertiary—at a quaternary center. This unique arrangement allows for selective functionalization and the construction of complex molecular architectures, including spirocyclic systems.

This guide focuses on the critical first step of any synthetic campaign: the choice of starting material. A logical and efficient synthesis is predicated on an accessible, reliable, and cost-effective starting point. For this compound, the most convergent and well-established route begins with N-protected 4-piperidones, which are readily available commercial products.[3][4][5][6]

The Piperidone-to-Spiro-Epoxide Pathway: A Convergent Synthetic Strategy

The most scientifically sound and practical approach to synthesizing this compound is a multi-step sequence that begins with an N-protected 4-piperidone. This pathway is notable for its efficiency and high degree of control over the chemical transformations.

Key Starting Material: N-Protected 4-Piperidones

The synthesis commences with a 4-piperidone derivative where the ring nitrogen is protected. This is a critical strategic decision to ensure the success of subsequent steps.

Causality of N-Protection: The secondary amine of the piperidine ring is both nucleophilic and basic. Without protection, it would interfere with the strongly basic conditions required for the formation of the sulfur ylide in the subsequent step (see Section 2.2). The protecting group renders the nitrogen non-nucleophilic, directing the reaction to the desired C4 carbonyl position.

The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group for this synthesis due to its stability under the basic conditions of ylide chemistry and its clean, efficient removal under acidic conditions.[7][8] N-Boc-4-piperidone is a commercially available, crystalline solid, making it an ideal starting material for both lab-scale and industrial applications.

Synthesis of the Key Intermediate: tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate

The cornerstone of this synthetic route is the conversion of the C4 ketone into a spiro-epoxide. This is elegantly achieved via the Johnson-Corey-Chaykovsky reaction.[9][10] This reaction involves the addition of a sulfur ylide to the ketone, which, unlike the phosphorus ylides of the Wittig reaction, results in the formation of an epoxide rather than an alkene.[10][11]

Mechanism Insight: The reaction proceeds via the initial nucleophilic attack of the sulfur ylide on the carbonyl carbon. The resulting betaine intermediate then undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the dimethyl sulfoxide (or dimethyl sulfide) leaving group to form the three-membered epoxide ring.[11][12][13]

The most common reagent for this methylene transfer is dimethyloxosulfonium methylide, generated in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride.[12]

corey_chaykovsky_mechanism ketone N-Boc-4-Piperidone intermediate Betaine Intermediate ketone->intermediate + Ylide ylide Sulfur Ylide (CH₂⁻-S⁺(O)Me₂) ylide->intermediate epoxide Spiro-Epoxide (Key Intermediate) intermediate->epoxide Intramolecular SN2 -DMSO dmso DMSO (Leaving Group) intermediate->dmso

Caption: Johnson-Corey-Chaykovsky Reaction Mechanism.

Final Steps: Epoxide Ring-Opening and Deprotection

With the key spiro-epoxide intermediate in hand, the final steps involve revealing the diol functionality and deprotecting the piperidine nitrogen.

2.3.1 Acid-Catalyzed Hydrolysis: The epoxide ring is opened under aqueous acidic conditions (e.g., dilute sulfuric acid in a THF/water mixture).

Regioselectivity Explained: The acid protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.[14] The positive charge in the protonated epoxide is shared between the oxygen and the two carbons of the ring. The spiro-carbon (C4 of the piperidine ring) is a tertiary center and can better stabilize a partial positive charge compared to the primary methylene carbon of the epoxide.[15] Consequently, the water nucleophile preferentially attacks this more substituted carbon in an SN1-like fashion, leading to the desired this compound structure.[14][15]

ring_opening_mechanism epoxide N-Boc-Spiro-Epoxide protonated_epoxide Protonated Epoxide (Carbocation-like character at C4) epoxide->protonated_epoxide + H⁺ h_plus H⁺ h_plus->protonated_epoxide opened_intermediate Protonated Diol protonated_epoxide->opened_intermediate + H₂O (attacks C4) water H₂O (Nucleophile) water->opened_intermediate product N-Boc Protected Diol opened_intermediate->product - H⁺

Caption: Mechanism of Acid-Catalyzed Epoxide Ring-Opening.

2.3.2 N-Boc Deprotection: The final step is the removal of the Boc protecting group. This is reliably accomplished by treating the N-Boc protected diol with a strong acid, such as hydrochloric acid in 1,4-dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][16][17] This reaction proceeds rapidly at room temperature and typically results in the precipitation of the final product as its hydrochloride salt, which is often a stable, crystalline solid.[17][18]

Comparative Analysis of Key Intermediates

The selection of a starting material often involves a trade-off between cost, availability, and the number of synthetic steps required.

Starting Material / IntermediateCommercial AvailabilityKey AdvantagesKey Disadvantages
N-Boc-4-Piperidone Widely available, multiple suppliers[5][6]Excellent starting point; relatively low cost; stable solid.Requires two subsequent synthetic steps to reach the target.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate Available from specialty suppliers[19]More advanced intermediate; shortens the synthesis by one step.Significantly higher cost than N-Boc-4-piperidone; may not be readily available in bulk.

For most research and development purposes, starting with N-Boc-4-piperidone offers the best balance of cost-effectiveness and synthetic efficiency.

Experimental Protocols

The following protocols are presented as a guide for laboratory synthesis.

Protocol 1: Synthesis of tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
  • Reagent Preparation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexane (2x). Add anhydrous dimethyl sulfoxide (DMSO).

  • Ylide Formation: Add trimethylsulfoxonium iodide (1.1 eq.) portion-wise to the NaH/DMSO suspension. Stir the resulting mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases, yielding a clear solution of the ylide.

  • Reaction: Cool the ylide solution in an ice bath. Add a solution of N-Boc-4-piperidone (1.0 eq.) in anhydrous DMSO dropwise, maintaining the internal temperature below 25 °C.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Quench the reaction by slowly pouring it into ice-cold water.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield the spiro-epoxide as a solid.

Protocol 2: Synthesis of this compound Hydrochloride
  • Ring-Opening: Dissolve the tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction Monitoring: Heat the mixture to a gentle reflux (approx. 50-60 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to give the crude N-Boc protected diol.

  • Deprotection: Dissolve the crude N-Boc protected diol in a minimal amount of methanol or ethyl acetate. Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) and stir at room temperature for 1-2 hours.[17]

  • Isolation: The hydrochloride salt of the product will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white or off-white solid.[17]

Visualization of Overall Synthetic Pathway

References

The Piperidine Nucleus: A Historical Journey from Pepper to Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Six-Membered Ring

The piperidine scaffold, a saturated six-membered heterocycle containing a single nitrogen atom, stands as a cornerstone in the architecture of both natural products and synthetic pharmaceuticals.[1] Its conformational flexibility, combined with the ability to present substituents in distinct three-dimensional orientations, has rendered it a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and rich history of piperidine and its derivatives, tracing their journey from their initial isolation from a common spice to their current status as integral components of numerous life-saving drugs. We will delve into the pioneering synthetic efforts that first constructed this fundamental ring system and follow its evolutionary path into the modern pharmaceutical landscape, examining the causality behind key experimental choices and the innovations that have shaped its application.

The Dawn of Discovery: Piperidine from Natural Sources

The story of piperidine begins not in a laboratory, but in the pungent aroma of black pepper (Piper nigrum). The compound responsible for the spice's sharp taste is piperine, an alkaloid that contains the piperidine moiety.[2] In 1850, the Scottish chemist Thomas Anderson first reported the isolation of piperidine itself.[2] He, and independently the French chemist Auguste Cahours in 1852, obtained the compound by reacting piperine with nitric acid.[2] Cahours is credited with naming the new compound "piperidine," a direct homage to its botanical origin from the Latin word for pepper, Piper.[2]

This initial discovery opened the floodgates to the identification of a vast family of piperidine-containing natural products, known as piperidine alkaloids. These compounds are found across a wide range of plant families and exhibit a remarkable diversity of biological activities.[2]

Table 1: Key Early Piperidine Alkaloids

AlkaloidNatural SourceYear of Discovery/IsolationKey ResearchersSignificance/Toxicity
Piperine Piper nigrum (Black Pepper)1819Hans Christian ØrstedResponsible for the pungency of pepper.
Coniine Conium maculatum (Poison Hemlock)~1827GieseckeA potent neurotoxin; famously used in the execution of Socrates.[3][4]
Lobeline Lobelia inflata (Indian Tobacco)1886SiebertA respiratory stimulant and smoking cessation aid.
Anabasine Nicotiana glauca (Tree Tobacco)1930sOrechoff & MenschikoffA nicotine analog with insecticidal properties.[2]

The discovery of these naturally occurring piperidine derivatives provided early insights into the physiological effects of this heterocyclic system and spurred chemists to unravel their structures and, eventually, to synthesize them in the laboratory.

The Era of Synthesis: From Classical Methods to Modern Innovations

The structural elucidation of these alkaloids presented a significant challenge to 19th-century chemists. A pivotal moment in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, coniine, by the German chemist Albert Ladenburg in 1886.[3][5] This achievement not only confirmed the structure of coniine but also demonstrated that complex natural products could be constructed from simpler, non-natural starting materials, a landmark in the field of organic synthesis.

A Classical Approach: The Ladenburg Synthesis of (±)-Coniine (1886)

Ladenburg's synthesis of racemic coniine was a multi-step process that showcased the chemical ingenuity of the time. The causality behind his choices lay in the need to build the 2-propylpiperidine structure from a simple, available aromatic heterocycle.

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine [3][6]

  • Preparation of 2-Methylpyridine: N-methylpyridine iodide was heated to a high temperature (250-300°C), inducing a rearrangement to form 2-methylpyridine. This step was crucial to establish the carbon framework that would become the piperidine ring.

  • Knoevenagel Condensation: The newly formed 2-methylpyridine was then subjected to a Knoevenagel condensation with acetaldehyde in the presence of anhydrous zinc chloride. This reaction formed a new carbon-carbon double bond, extending the side chain that would eventually become the propyl group of coniine, yielding 2-propenylpyridine. Ladenburg ingeniously used paraldehyde, a stable trimer of acetaldehyde, which decomposed to the reactive aldehyde upon heating.

  • Reduction to (±)-Coniine: The final step involved the reduction of the pyridine ring and the double bond of 2-propenylpyridine. This was achieved using metallic sodium in ethanol, a powerful reducing agent combination of that era, to produce racemic (±)-coniine.

  • Resolution: Ladenburg later resolved the racemic mixture into its individual enantiomers by fractional crystallization using (+)-tartaric acid, a common technique for separating chiral compounds.

This synthesis, while groundbreaking, was arduous and low-yielding by modern standards. The harsh reaction conditions and the use of stoichiometric reagents are characteristic of classical organic synthesis.

The Modern Revolution: Catalytic and Cycloaddition Strategies

The 20th and 21st centuries have witnessed a paradigm shift in the synthesis of piperidine derivatives, driven by the development of powerful catalytic methods and a deeper understanding of reaction mechanisms. These modern approaches offer greater efficiency, selectivity, and functional group tolerance compared to their classical counterparts.

Catalytic Hydrogenation of Pyridines: The most direct and industrially significant method for producing piperidine and its derivatives is the catalytic hydrogenation of the corresponding pyridine.[2] This atom-economical process involves the addition of hydrogen gas across the aromatic ring in the presence of a metal catalyst.

  • Causality of Catalyst Choice: The choice of catalyst is critical for the success of this reaction. Precious metal catalysts like platinum, palladium, and rhodium are highly effective due to their ability to activate both hydrogen and the pyridine ring.[7] The reaction is often performed under pressure and at elevated temperatures to overcome the aromatic stability of the pyridine ring. The mechanism involves the stepwise addition of hydrogen atoms to the pyridine ring adsorbed on the catalyst surface.

Aza-Diels-Alder Reaction: For the construction of more complex, substituted piperidines, cycloaddition reactions have become a powerful tool. The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, involves the [4+2] cycloaddition of an imine (the dienophile) and a diene to form a tetrahydropyridine, which can then be readily reduced to the corresponding piperidine. This method allows for the stereocontrolled synthesis of highly functionalized piperidine rings.

Diagram 1: Comparison of Synthetic Workflows

G cluster_0 Classical Synthesis (Ladenburg, 1886) cluster_1 Modern Synthesis (Catalytic Hydrogenation) L1 N-Methylpyridine Iodide L2 Heat (250-300°C) L1->L2 L3 2-Methylpyridine L2->L3 L4 Acetaldehyde, ZnCl2 L3->L4 L5 2-Propenylpyridine L4->L5 L6 Na, Ethanol L5->L6 L7 (±)-Coniine L6->L7 M1 Substituted Pyridine M2 H2, Metal Catalyst (e.g., Rh/C, PtO2) M1->M2 M3 Substituted Piperidine M2->M3

Caption: A flowchart comparing Ladenburg's classical synthesis of coniine with a modern catalytic hydrogenation approach to piperidines.

The Pharmaceutical Revolution: Piperidine at the Core of Modern Medicine

The true impact of piperidine chemistry on human health became apparent in the mid-20th century with the dawn of the modern pharmaceutical industry. The piperidine ring's favorable pharmacokinetic properties—its ability to improve water solubility and bioavailability while maintaining the necessary lipophilicity to cross biological membranes—made it an ideal scaffold for drug design.[1][8] Today, piperidine derivatives are found in a vast array of medications across numerous therapeutic areas.[9]

Antipsychotics: The Haloperidol Story

A landmark discovery in the treatment of psychosis was the synthesis of haloperidol on February 11, 1958, by Bert Hermans at the Janssen Pharmaceutica laboratories in Belgium, under the direction of Dr. Paul Janssen.[10] Initially investigated as a potent analgesic, animal studies revealed its powerful neuroleptic properties, similar to but much more potent than chlorpromazine.[10] Clinical studies quickly confirmed its remarkable efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions.[10] Haloperidol's core structure features a 4-substituted piperidine ring, which is crucial for its activity as a potent antagonist of the dopamine D2 receptor.

Diagram 2: Haloperidol's Mechanism of Action

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Haloperidol Haloperidol Haloperidol->D2R Blocks G_protein G Protein (Gi/o) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Reduced Neuronal Activity cAMP->Response Leads to

Caption: Simplified signaling pathway of the dopamine D2 receptor and its antagonism by haloperidol.

Opioid Analgesics: The Rise of Fentanyl

Continuing his work on potent analgesics, Dr. Paul Janssen synthesized fentanyl in 1960.[11] This synthetic opioid, featuring a central 4-anilidopiperidine structure, was found to be approximately 50 to 100 times more potent than morphine.[11] The piperidine ring in fentanyl is a key structural element that correctly orients the molecule for high-affinity binding to the μ-opioid receptor, mimicking the action of endogenous endorphins to produce profound analgesia. The development of fentanyl and its numerous analogs revolutionized anesthesiology and pain management, although its high potency has also led to significant challenges with illicit manufacturing and abuse.

Antihistamines: From Sedation to Selectivity

The piperidine scaffold has also been instrumental in the evolution of antihistamines used to treat allergies. The first generation of antihistamines, while effective, were plagued by sedative side effects due to their ability to cross the blood-brain barrier and interact with histamine H1 receptors in the central nervous system.[12] The development of second-generation antihistamines, such as loratadine (Claritin®) and fexofenadine (Allegra®), represented a major therapeutic advance. These drugs incorporate a piperidine ring, but their overall chemical structures were modified to be more polar and less lipophilic, significantly reducing their ability to enter the brain.[13][14] This rational design approach resulted in highly effective peripheral H1 receptor antagonists with a much-improved safety profile, providing allergy relief without drowsiness.

Table 2: Timeline of Key Piperidine-Based Drug Discoveries

YearDrugClassDiscoverer/CompanySignificance
1958 HaloperidolAntipsychoticPaul Janssen (Janssen)A breakthrough in the treatment of schizophrenia.[10]
1960 FentanylOpioid AnalgesicPaul Janssen (Janssen)A highly potent analgesic for severe pain and anesthesia.[11]
~1973 TerfenadineAntihistamineRichardson-MerrellThe first non-sedating antihistamine (later replaced by fexofenadine).[15]
~1980 LoratadineAntihistamineSchering-PloughA widely used second-generation non-sedating antihistamine.

Key Experimental Protocols in Piperidine Synthesis

To provide a practical perspective on the evolution of synthetic methodology, this section details a classical and a modern protocol for piperidine ring synthesis.

Classical Protocol: Synthesis of Piperidine via Dry Distillation of Pentamethylenediamine Dihydrochloride

This method, while historically significant, is rarely used today due to the harsh conditions and the availability of more efficient routes. It demonstrates the principle of intramolecular cyclization via elimination.

Methodology [16]

  • Starting Material: Pentamethylenediamine dihydrochloride.

  • Procedure: The solid pentamethylenediamine dihydrochloride is placed in a distillation apparatus suitable for high-temperature reactions.

  • Heating: The salt is heated strongly (dry distillation).

  • Reaction: At high temperatures, the compound undergoes an intramolecular cyclization, eliminating ammonium chloride (NH₄Cl) to form piperidine hydrochloride.

  • Distillation and Isolation: The piperidine formed is then liberated from its salt by the addition of a strong base and distilled to yield the pure amine.

  • Causality: The high thermal energy drives the elimination of HCl and subsequent intramolecular nucleophilic attack of one amine group on the carbon bearing the other, leading to ring closure. This brute-force method highlights the stability of the six-membered ring once formed.

Modern Protocol: Catalytic Hydrogenation of Pyridine

This protocol represents the most common and efficient industrial method for the synthesis of the parent piperidine ring.

Methodology [2]

  • Reactants: Pyridine, Hydrogen gas (H₂).

  • Catalyst: A heterogeneous catalyst such as Molybdenum disulfide, Nickel, or Rhodium on Carbon (Rh/C).

  • Solvent: Typically an alcohol, such as ethanol, or the reaction can be run neat.

  • Apparatus: A high-pressure reactor (autoclave) capable of safely handling flammable gas under pressure and equipped with a stirring mechanism.

  • Procedure: a. The pyridine, solvent (if used), and catalyst are charged into the reactor vessel. b. The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen. c. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 5-50 atm). d. The mixture is heated to the target temperature (e.g., 40-200°C) and stirred vigorously to ensure good contact between the reactants and the catalyst. e. The reaction is monitored by measuring hydrogen uptake or by periodic sampling and analysis (e.g., by Gas Chromatography). f. Upon completion, the reactor is cooled, and the excess hydrogen pressure is safely vented.

  • Work-up and Purification: a. The reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can often be recycled. b. The filtrate, containing piperidine and the solvent, is then purified by distillation to isolate the final product.

  • Causality: The metal catalyst provides a surface on which the pyridine and hydrogen molecules are adsorbed and activated. This lowers the activation energy for the addition of hydrogen across the aromatic π-system, allowing the reaction to proceed under controlled and efficient conditions. The choice of catalyst and reaction parameters (temperature, pressure) allows for optimization of yield and selectivity.

Modern Perspectives and Future Directions

The journey of piperidine is far from over. Modern organic chemistry continues to develop novel and increasingly sophisticated methods for the synthesis of complex piperidine derivatives with high stereocontrol.[7] Techniques such as asymmetric catalysis, C-H activation, and multi-component reactions are enabling chemists to access previously unattainable molecular architectures.[7] In drug discovery, the piperidine scaffold remains a mainstay, with ongoing research exploring its use in new therapeutic areas, including oncology, neurodegenerative diseases, and antiviral therapies.[1][9] The rich history of piperidine, from its humble origins in black pepper to its central role in modern medicine, serves as a powerful testament to the synergy between natural product chemistry, synthetic innovation, and pharmaceutical science.

References

4-(Hydroxymethyl)piperidin-4-ol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(hydroxymethyl)piperidin-4-ol, a heterocyclic compound with significant potential in medicinal chemistry. As a bifunctional piperidine derivative, it serves as a valuable scaffold for the synthesis of complex molecules in drug discovery programs. This document details its chemical identity, physicochemical properties, a proposed synthetic route with experimental considerations, and its relevance within the broader context of drug development.

Chemical Identity and Physicochemical Properties

This compound is a piperidine ring substituted at the 4-position with both a hydroxyl group and a hydroxymethyl group. This unique arrangement of functional groups offers multiple points for chemical modification, making it an attractive building block for creating diverse chemical libraries.

PropertyValueSource(s)
CAS Number 89584-31-6N/A
Molecular Formula C₆H₁₃NO₂N/A
Molecular Weight 131.17 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Density 1.126 g/cm³ (predicted)N/A
Related Compound This compound hydrochlorideN/A
CAS Number (HCl salt) 240401-25-6[1]
Molecular Weight (HCl salt) 167.63 g/mol [1]

Synthesis of this compound: A Proposed Route

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthesis can be proposed based on established organometallic reactions. The most logical starting material is an N-protected piperidin-4-one. The N-protection is crucial to prevent side reactions involving the secondary amine during the subsequent nucleophilic addition. The Boc (tert-butyloxycarbonyl) group is a common and effective choice for this purpose.

The proposed synthesis involves a Grignard-type reaction or a similar nucleophilic addition of a formaldehyde equivalent to the ketone of N-Boc-4-piperidinone, followed by deprotection.

Proposed Synthetic Workflow

G A N-Boc-4-piperidinone B Reaction with Formaldehyde Equivalent (e.g., Grignard Reagent from CH₂O or Reformatsky Reagent) A->B Step 1 C N-Boc-4-(hydroxymethyl)piperidin-4-ol B->C Work-up D Acid-catalyzed Deprotection (e.g., HCl in Dioxane) C->D Step 2 E This compound D->E Neutralization

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidin-4-ol

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-4-piperidinone dissolved in anhydrous tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare a suitable formaldehyde Grignard equivalent. A common method involves the reaction of a magnesium halide with paraformaldehyde. Alternatively, other organometallic reagents capable of delivering a hydroxymethyl group can be employed.

  • Nucleophilic Addition: Cool the solution of N-Boc-4-piperidinone to 0°C using an ice bath. Slowly add the prepared formaldehyde equivalent from the dropping funnel to the stirred solution under a nitrogen atmosphere. The rationale for slow addition at a low temperature is to control the exothermicity of the reaction and minimize potential side reactions.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc-4-(hydroxymethyl)piperidin-4-ol.

Step 2: Deprotection to Yield this compound

  • Acidic Cleavage: Dissolve the crude product from Step 1 in a suitable solvent like 1,4-dioxane or methanol. Add a strong acid, such as hydrochloric acid (often as a solution in dioxane), to cleave the Boc protecting group.[2] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide.

  • Isolation: After the deprotection is complete (monitored by TLC), the solvent is removed under reduced pressure. The resulting residue is the hydrochloride salt of the desired product. To obtain the free base, the salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate or a mild amine base), followed by extraction with an appropriate organic solvent. Subsequent drying and removal of the solvent will yield this compound.

The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] Its saturated, non-planar structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3]

G A This compound Primary Alcohol Tertiary Alcohol Secondary Amine B Drug Discovery Applications A:f0->B Alkylation, Esterification A:f1->B Derivatization A:f2->B N-Alkylation, Amidation C Potential Therapeutic Areas Opioid Receptor Modulation CNS Disorders Analgesics B->C

Caption: Functional handles of the core molecule and its potential in drug discovery.

The presence of a primary alcohol, a tertiary alcohol, and a secondary amine in this compound offers multiple avenues for chemical elaboration:

  • The Secondary Amine: Can be readily N-alkylated or acylated to introduce a variety of substituents, which is a common strategy for modulating pharmacological activity and physicochemical properties.

  • The Primary Alcohol: Allows for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, providing further points for diversification.

  • The Tertiary Alcohol: While less reactive, it can participate in hydrogen bonding with target proteins and can be a site for further chemical modification under specific conditions.

This trifunctional nature makes this compound a versatile building block for creating libraries of compounds for screening against various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The 4-hydroxy-4-substituted piperidine motif is found in compounds with applications as opioid receptor modulators and treatments for central nervous system disorders.[4][5]

Spectroscopic Characterization (Analog-Based)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons of the hydroxymethyl group would likely appear as a singlet or a multiplet around 3.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen would be deshielded and appear further downfield.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show six distinct signals. The carbon bearing the two hydroxyl groups (C4) would be significantly downfield, likely in the 60-80 ppm range. The hydroxymethyl carbon would also be in this region. The carbons adjacent to the nitrogen (C2 and C6) would appear around 40-50 ppm, while the C3 and C5 carbons would be more upfield. For comparison, in 4-hydroxypiperidine, the carbon bearing the hydroxyl group appears around 67 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be dominated by a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups and the N-H of the secondary amine. A C-N stretching vibration would be expected around 1000-1200 cm⁻¹, and C-O stretching bands would also be present in the fingerprint region. The spectrum of 4-hydroxypiperidine shows a strong, broad O-H stretch, which is consistent with these predictions.[6]

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the data for structurally similar piperidine derivatives, it should be handled with appropriate care in a laboratory setting. It is recommended to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a versatile platform for the synthesis of diverse and structurally complex molecules. While detailed experimental data for this specific compound is sparse, its synthesis can be reasonably proposed based on established chemical principles. The demonstrated importance of the substituted piperidine scaffold in a wide range of pharmaceuticals underscores the potential of this compound as a valuable tool for the development of novel therapeutics. Further research into the synthesis and applications of this compound is warranted.

References

An In-Depth Technical Guide to the Spectroscopic Data of 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-(hydroxymethyl)piperidin-4-ol, a bifunctional piperidine derivative with potential applications in medicinal chemistry and materials science. Given the absence of experimentally acquired spectra in publicly available databases, this guide leverages advanced computational prediction tools to generate and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation is further substantiated by comparative analysis with experimentally determined spectra of structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound belongs to a class of saturated heterocyclic compounds that are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The piperidine ring is a prevalent scaffold in many pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. The presence of both a primary and a tertiary alcohol functional group at the C4 position introduces specific stereochemical and reactive properties, making it a versatile intermediate for further chemical modifications. Accurate spectroscopic characterization is paramount for confirming its structure and purity, which is the cornerstone of any subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of experimental data, the ¹H and ¹³C NMR spectra for this compound have been predicted using advanced algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed in Table 1. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen and oxygen atoms, as well as the conformational rigidity of the piperidine ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~3.55Singlet2H-CH₂OHProtons on the carbon adjacent to the primary hydroxyl group. The singlet nature suggests free rotation and minimal coupling with piperidine ring protons. Deshielded by the adjacent oxygen atom.
~3.00 - 3.20Multiplet2HH-2ax, H-6axAxial protons at C2 and C6 are deshielded by the nitrogen atom and typically appear downfield. The multiplicity arises from geminal and vicinal coupling to the equatorial protons.
~2.60 - 2.80Multiplet2HH-2eq, H-6eqEquatorial protons at C2 and C6 are generally more shielded than their axial counterparts. They exhibit complex coupling with the axial protons at C2/C6 and the protons at C3/C5.
~1.60 - 1.80Multiplet4HH-3ax, H-5ax, H-3eq, H-5eqProtons at the C3 and C5 positions of the piperidine ring. The axial and equatorial protons are diastereotopic and exhibit complex splitting patterns due to coupling with each other and with the protons at C2/C6.
VariableBroad Singlet3H-NH, -OH (primary & tertiary)The chemical shifts of exchangeable protons (N-H and O-H) are highly dependent on concentration, temperature, and solvent. They typically appear as broad singlets and may not always be observed.

Experimental Protocol for ¹H NMR Acquisition (Standard Procedure):

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The predicted chemical shifts for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)AssignmentRationale for Assignment
~70.5C4The quaternary carbon atom bonded to two oxygen atoms (the tertiary hydroxyl and the hydroxymethyl group) is significantly deshielded and appears furthest downfield.
~68.0-CH₂OHThe carbon of the hydroxymethyl group is deshielded by the attached oxygen atom.
~45.0C2, C6The carbon atoms adjacent to the nitrogen atom are deshielded due to the electronegativity of nitrogen.
~35.0C3, C5The carbon atoms at the 3 and 5 positions are in a more shielded environment compared to the carbons adjacent to the heteroatoms.

Experimental Protocol for ¹³C NMR Acquisition (Standard Procedure):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed for the ¹³C frequency.

  • Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

  • Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the O-H, N-H, and C-H bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3500 - 3200 (broad)O-H stretchAlcohol (intermolecularly H-bonded)A strong, broad absorption in this region is characteristic of hydroxyl groups involved in hydrogen bonding. This band would be a composite of the primary and tertiary alcohol O-H stretches.[1][2]
3400 - 3300 (medium)N-H stretchSecondary AmineA moderate, and typically sharper, absorption in this region is indicative of the N-H stretching vibration of the secondary amine in the piperidine ring. This peak may sometimes be obscured by the broad O-H band.[1][2]
2950 - 2850 (strong)C-H stretch (sp³)AlkaneStrong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the hydroxymethyl group.
1470 - 1430 (variable)C-H bend (scissoring)CH₂Bending vibrations of the methylene groups in the piperidine ring.
1150 - 1050 (strong)C-O stretchAlcoholA strong absorption band in this region is characteristic of the C-O stretching vibration of the primary and tertiary alcohol groups. The exact position can help distinguish between primary, secondary, and tertiary alcohols. For this molecule, a complex band would be expected.
1100 - 1000 (medium)C-N stretchAmineThe C-N stretching vibration of the piperidine ring typically appears in this region.

Experimental Protocol for IR Spectroscopy (ATR Method):

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The predicted mass spectrum of this compound would show the molecular ion peak and several characteristic fragment ions.

Molecular Formula: C₆H₁₃NO₂ Molecular Weight: 131.17 g/mol

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound (Electron Ionization - EI)

m/z (mass-to-charge)Proposed Fragment IonInterpretation of Fragmentation Pathway
131[M]⁺˙ (Molecular Ion)The intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.
114[M - OH]⁺Loss of the tertiary hydroxyl group as a radical. This is a common fragmentation for tertiary alcohols.
100[M - CH₂OH]⁺Loss of the hydroxymethyl group via cleavage of the C4-C(H₂)OH bond. This is a favorable fragmentation due to the formation of a stable tertiary carbocation or a resonance-stabilized iminium ion after rearrangement.
86[C₅H₁₂N]⁺Alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation of piperidines. This involves the loss of a C₂H₅O radical from the molecular ion, likely through a ring-opening mechanism followed by fragmentation. This is a very common fragmentation pattern for piperidine derivatives.[3][4]
71[C₄H₉N]⁺˙Further fragmentation of the piperidine ring, possibly through a retro-Diels-Alder type reaction of a ring-opened intermediate.
57[C₃H₇N]⁺A common fragment in the mass spectra of piperidines, likely arising from further cleavage of the piperidine ring.
44[C₂H₆N]⁺A characteristic fragment for compounds containing a nitrogen atom, often corresponding to the [CH₂=NH₂]⁺ ion formed through various cleavage pathways.
31[CH₂OH]⁺Cleavage of the C4-C(H₂)OH bond to give the hydroxymethyl cation.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

  • Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.

  • Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Key Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

G M [C₆H₁₃NO₂]⁺˙ m/z = 131 (Molecular Ion) F114 [C₆H₁₂NO]⁺ m/z = 114 M->F114 - •OH F100 [C₅H₁₀NO]⁺ m/z = 100 M->F100 - •CH₂OH F86 [C₅H₁₂N]⁺ m/z = 86 M->F86 α-cleavage F31 [CH₃O]⁺ m/z = 31 F100->F31 rearrangement

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

References

Solubility and stability of 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound, a key heterocyclic building block in modern drug discovery and development. Designed for researchers, medicinal chemists, and formulation scientists, this document synthesizes theoretical principles with practical, field-proven methodologies. We delve into the physicochemical underpinnings of the molecule's behavior in various solvent systems and under common stress conditions. The guide includes detailed, step-by-step protocols for solubility assessment and forced degradation studies, supported by robust, stability-indicating analytical methods. Our objective is to equip scientists with the foundational knowledge and actionable protocols required to confidently handle, formulate, and analyze this compound, ensuring data integrity and accelerating research timelines.

Introduction: The Versatile Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. This compound (Figure 1) is a particularly valuable derivative, featuring both a primary and a tertiary alcohol, in addition to a secondary amine. These functional groups provide multiple handles for synthetic elaboration and impart distinct physicochemical properties that govern its behavior in solution.

A thorough understanding of the solubility and stability of this intermediate is paramount. In early-stage discovery, poor solubility can create significant challenges for in vitro screening and reaction setup. In later-stage development, chemical instability can compromise drug substance purity, shorten shelf-life, and generate potentially toxic degradants. This guide provides the necessary framework for characterizing and mitigating these risks.

Figure 1: Chemical Structure of this compound

Core Physicochemical Properties

The solubility and stability of a molecule are direct consequences of its intrinsic physicochemical properties. The dual hydroxyl groups and the secondary amine of this compound render it a highly polar molecule, which dictates its interactions with various solvents and its susceptibility to specific degradation pathways.

PropertyValue (Estimated/Reported)Source / Rationale
Molecular Formula C₆H₁₃NO₂Biosynth[2] (for HCl salt)
Molecular Weight 131.17 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds[3][4]
pKa ~9-10 (for the piperidinium ion)Estimated based on piperidine derivatives
Melting Point 86-90 °C (for piperidin-4-ol)ChemBK[5]
LogP -1.0 to -0.5 (Predicted)Estimated based on high polarity
Water Solubility SolubleChemBK[5][6] (for piperidin-4-ol)

Note: Specific experimental data for the free base of this compound is not widely published. Values are often inferred from its hydrochloride salt or from the parent compound, piperidin-4-ol.[2][5][6][7]

Solubility Profile

Theoretical Considerations

The molecular structure of this compound, with its three hydrogen bond donors (two -OH, one -NH) and three hydrogen bond acceptors (two O, one N), predicts high solubility in polar protic solvents like water, methanol, and ethanol.[8][9] The molecule can readily form hydrogen bonds with these solvents, facilitating dissolution.[8] In polar aprotic solvents such as DMSO and DMF, solubility is also expected to be favorable due to strong dipole-dipole interactions. Conversely, due to its high polarity, the compound is expected to have limited solubility in nonpolar solvents like hexanes or toluene.[8][9]

Experimental Solubility Determination (Shake-Flask Method)

The industry-standard shake-flask method provides a reliable means of determining equilibrium solubility.[10] The protocol below outlines a validated approach for assessing the solubility of this compound in various pharmaceutically relevant solvents.

Protocol 3.2.1: Equilibrium Solubility Assessment

  • Preparation: Add an excess amount of solid this compound to a series of 4 mL glass vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each test solvent (e.g., Water, PBS pH 7.4, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene) to the respective vials.

  • Equilibration: Seal the vials and place them in a constant temperature orbital shaker set to 25 °C. Agitate the samples at a moderate speed (e.g., 200 rpm) for 24 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 25 °C for at least 2 hours to allow the undissolved solid to settle.

  • Sampling & Dilution: Carefully withdraw a small aliquot from the supernatant of each vial, avoiding any solid material. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent).

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as the HPLC-UV method described in Section 5.0.

Summary of Expected Solubility

The following table presents expected solubility classifications for this compound based on its structure and data from analogous compounds.

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh (>50 mg/mL) to MiscibleStrong hydrogen bonding capacity.[8][9]
Polar Aprotic DMSO, Acetonitrile, AcetoneModerate to High (10-50 mg/mL)Favorable dipole-dipole interactions.
Nonpolar Toluene, HexanesLow to Insoluble (<1 mg/mL)Mismatch in polarity.[8]
Chlorinated Dichloromethane (DCM)Slightly Soluble (1-10 mg/mL)Moderate polarity allows for some interaction.

Stability Profile and Degradation Pathways

Understanding a molecule's stability is critical for defining storage conditions, predicting shelf-life, and ensuring patient safety. Forced degradation (or stress testing) is an essential practice used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[11][12]

Potential Degradation Pathways

The functional groups in this compound suggest several potential degradation pathways:

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of an N-oxide, nitroxide radicals, or ring-opened products.[11] This is often the primary degradation pathway for piperidine-containing compounds.[11][13]

  • Thermal Degradation: While generally stable, high temperatures could potentially lead to dehydration or more complex decomposition reactions.[11]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation, often through radical mechanisms.[11]

Hydrolytic degradation is not anticipated to be a major pathway due to the absence of labile functional groups like esters or amides.

Degradation_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) cluster_analysis Analysis stock Prepare Stock Solution of 4-HMP samples Aliquot into Vials for Each Stress Condition stock->samples acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) samples->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) samples->base oxid Oxidation (e.g., 3% H₂O₂, RT) samples->oxid therm Thermal (e.g., 80°C, Solid & Solution) samples->therm photo Photolytic (ICH Q1B Chamber) samples->photo neutralize Neutralize/Quench (as needed) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->hplc results Identify Degradants & Determine Purity hplc->results caption Figure 2. Experimental workflow for forced degradation studies.

Caption: Figure 2. Experimental workflow for forced degradation studies.

Protocol for Forced Degradation Studies

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.[11][12]

  • Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.[11]

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[11]

  • Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[11]

  • Thermal Condition: Place a solid sample and 2 mL of the stock solution in an oven at 80°C for 48 hours.[11]

  • Photolytic Condition: Expose a solid sample and 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[11]

  • Analysis: At specified time points, withdraw samples. Neutralize the acid and base samples before dilution. Dilute all stressed samples, along with an unstressed control, to an appropriate concentration for analysis by a stability-indicating HPLC method (see Section 5.0).

Oxidative_Degradation_Pathway cluster_main Potential Oxidative Degradation of this compound parent This compound (C₆H₁₃NO₂) n_oxide N-Oxide Derivative parent->n_oxide [O] e.g., H₂O₂ ring_open Ring-Opened Products (e.g., Amino Aldehyde) parent->ring_open Further Oxidation caption Figure 3. A potential oxidative degradation pathway.

Caption: Figure 3. A potential oxidative degradation pathway.

Recommended Storage and Handling

Based on the predicted stability profile, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize potential thermal degradation and oxidative processes.

  • Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidation of the secondary amine.[11]

  • Light: Protect from light by storing in amber vials or in a dark location.[11]

Analytical Methodologies for Quantification

A robust, validated analytical method is essential for accurately determining concentration in solubility studies and for separating the parent compound from its degradation products in stability studies.[14][15] A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a versatile and reliable choice.[1]

Stability-Indicating RP-HPLC-UV Method

Rationale: Since this compound lacks a strong native chromophore, UV detection at a low wavelength (e.g., 200-215 nm) is required. A C18 column provides good retention for polar analytes when used with a highly aqueous mobile phase.[1] Mass spectrometry (LC-MS) is the preferred method for definitive identification and quantification due to its superior sensitivity and specificity.[16]

Protocol 5.1.1: HPLC Method Parameters

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm (e.g., Luna C18)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection 210 nm
Method Validation (ICH Q2(R1) Guidelines)

The analytical method must be validated to ensure it is fit for purpose. Key validation parameters include:

  • Specificity: Demonstrated by the forced degradation study, showing that degradant peaks are well-resolved from the parent peak.

  • Linearity: A linear relationship between peak area and concentration over a defined range (e.g., 1-100 µg/mL) with a correlation coefficient (r²) > 0.999.[14]

  • Accuracy: Determined by spiking a known amount of the compound into a blank matrix and calculating the percent recovery (typically 98-102%).[14]

  • Precision: Assessed by repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days), with a relative standard deviation (%RSD) of <2%.[14]

  • Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[14]

Conclusion

This compound is a highly polar molecule, exhibiting excellent solubility in polar protic solvents and limited solubility in nonpolar media. The primary stability liability is the secondary amine, which is susceptible to oxidation. Degradation can be effectively minimized by storing the compound under refrigerated, inert, and light-protected conditions. The RP-HPLC method outlined in this guide provides a robust and reliable framework for the accurate quantification and purity assessment of this compound, serving as a critical tool for researchers in drug discovery and development. Adherence to these protocols will ensure the generation of high-quality, reproducible data, facilitating the seamless progression of research programs that utilize this versatile chemical intermediate.

References

The Piperidine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous FDA-approved drugs and biologically active natural products has earned it the status of a "privileged scaffold."[1] This designation stems from its unique combination of properties: a three-dimensional structure that allows for precise spatial orientation of substituents, the basic nitrogen atom that can form crucial salt bridges and hydrogen bonds with biological targets, and its metabolic stability which contributes to favorable pharmacokinetic profiles.[2] This in-depth technical guide provides a comprehensive exploration of the vast biological activities associated with piperidine scaffolds, offering field-proven insights, detailed experimental methodologies, and a focus on the causal relationships that drive their therapeutic potential. We will delve into key therapeutic areas, dissect structure-activity relationships, and provide practical guidance for researchers actively engaged in the discovery and development of novel piperidine-based therapeutics.

The Versatility of the Piperidine Scaffold in Medicinal Chemistry

The piperidine moiety is a recurring motif in a wide array of pharmaceuticals, demonstrating its remarkable versatility in targeting diverse biological systems.[3] Its derivatives have been successfully developed into agents for treating a spectrum of human diseases, including cancer, neurodegenerative disorders, viral infections, and metabolic diseases.[4][5] The conformational flexibility of the piperidine ring, which can adopt chair and boat conformations, allows for the precise positioning of functional groups to optimize interactions with the binding pockets of target proteins.[2] Furthermore, the nitrogen atom can be readily functionalized, providing a convenient handle for modulating physicochemical properties such as lipophilicity and basicity, which are critical for absorption, distribution, metabolism, and excretion (ADME).[2]

Pharmacological Activities and Mechanisms of Action

The biological activities of piperidine-containing compounds are vast and varied. This section will explore some of the most significant therapeutic areas where this scaffold has made a substantial impact.

Neuropharmacology: Modulating Central Nervous System Targets

Piperidine is a key structural component in many drugs that act on the central nervous system (CNS).[6] Its ability to cross the blood-brain barrier, a critical hurdle for CNS-active drugs, makes it an attractive scaffold for this therapeutic area.

Donepezil , a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] By inhibiting AChE, donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for memory and cognitive functions.[2][8]

Signaling Pathway: Cholinergic Neurotransmission and Donepezil's Action

Cholinergic Neurotransmission and Donepezil's Action Presynaptic Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_Vesicle Synthesis Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh_Receptor ACh Receptors Synaptic_Cleft->ACh_Receptor AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic Postsynaptic Neuron Signal Signal Propagation Postsynaptic->Signal ACh_Receptor->Postsynaptic Choline_Acetate Choline + Acetate AChE->Choline_Acetate Donepezil Donepezil Donepezil->AChE PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis Piperidine_Inhibitor Piperidine-based PI3K Inhibitor Piperidine_Inhibitor->PI3K Bcl2->Apoptosis Bax->Apoptosis MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h_1 Treat_Cells Treat Cells with Compound/Vehicle Incubate_24h_1->Treat_Cells Prepare_Dilutions Prepare Serial Dilutions of Piperidine Derivative Prepare_Dilutions->Treat_Cells Incubate_48_72h Incubate 48-72h (Treatment) Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_3_4h Remove_Medium Remove Medium Incubate_3_4h->Remove_Medium Add_DMSO Add DMSO (Solubilization) Remove_Medium->Add_DMSO Shake_Plate Shake Plate Add_DMSO->Shake_Plate Read_Absorbance Read Absorbance (570 nm) Shake_Plate->Read_Absorbance Data_Analysis Data Analysis: % Viability vs. [Compound] Read_Absorbance->Data_Analysis Determine_IC50 Determine IC50 Data_Analysis->Determine_IC50 End End Determine_IC50->End

References

The Pivotal Role of 4-Substituted Piperidin-4-ols in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-substituted piperidin-4-ol moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. Its inherent three-dimensionality and the synthetic tractability of the piperidine ring allow for the precise spatial orientation of substituents, enabling fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of this important chemical class. We will delve into the causality behind synthetic strategies, explore the nuances of SAR that drive potency and selectivity, and provide detailed experimental protocols for key transformations.

Introduction: The Strategic Importance of the 4-Substituted Piperidin-4-ol Scaffold

The piperidine ring is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals.[1][2] Its chair-like conformation provides a rigid framework for the presentation of functional groups in well-defined axial and equatorial positions. The introduction of a hydroxyl group and an additional substituent at the 4-position creates a tertiary alcohol, a key structural feature that can engage in crucial hydrogen bonding interactions with biological targets. This, combined with the ability to readily modify the piperidine nitrogen and the 4-position substituent, makes the 4-substituted piperidin-4-ol scaffold a versatile template for drug design.[3]

From potent analgesics to targeted cancer therapies, this core has demonstrated remarkable adaptability in modulating the activity of a wide range of biological targets. This guide will explore the chemical and pharmacological landscape of this scaffold, providing insights into its successful application in drug discovery.

Synthesis and Methodologies: Constructing the Core

The synthesis of 4-substituted piperidin-4-ols is a well-established area of organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Nucleophilic Addition to 4-Piperidones: A Convergent Approach

The most common and versatile method for the synthesis of 4-substituted piperidin-4-ols is the nucleophilic addition of organometallic reagents to a 4-piperidone precursor.[4] This approach is highly convergent, allowing for the late-stage introduction of the C4-substituent.

Key Considerations:

  • N-Protecting Group: The piperidine nitrogen is typically protected to prevent side reactions and to modulate the reactivity of the 4-piperidone. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.

  • Organometallic Reagent: Grignard reagents (RMgX) and organolithium reagents (RLi) are the most frequently used nucleophiles for introducing a wide variety of aryl and alkyl substituents.[5]

  • Reaction Conditions: These reactions are typically carried out in anhydrous ethereal solvents (e.g., THF, diethyl ether) at low temperatures (-78 °C to 0 °C) to minimize side reactions such as enolization and reduction of the ketone.[5]

Detailed Experimental Protocol: Synthesis of N-Boc-4-aryl-4-hydroxypiperidine via Grignard Reaction[5]

Objective: To synthesize an N-Boc-4-aryl-4-hydroxypiperidine by the addition of an aryl Grignard reagent to N-Boc-4-piperidone.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Aryl bromide

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents) to a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of the aryl bromide (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction.

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Addition to N-Boc-4-piperidone:

    • In a separate flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via a cannula.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Stereoselective Reductions of 4-Piperidones

For the synthesis of 4-hydroxypiperidines where the C4 substituent is hydrogen, stereoselective reduction of the corresponding 4-piperidone is employed. The choice of reducing agent can influence the stereochemical outcome (axial vs. equatorial alcohol).

  • Bulky Reducing Agents: Reagents like L-Selectride® or K-Selectride® tend to deliver the hydride from the less sterically hindered face, often leading to the axial alcohol.

  • Smaller Reducing Agents: Reagents like sodium borohydride (NaBH₄) can produce mixtures of axial and equatorial alcohols, with the ratio depending on the substitution pattern of the piperidone ring.[6]

Visualizing the Synthetic Workflow

G cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Workup & Purification aryl_bromide Aryl Bromide grignard Aryl Grignard Reagent aryl_bromide->grignard Anhydrous THF mg Magnesium mg->grignard adduct Magnesium Alkoxide Adduct grignard->adduct piperidone N-Boc-4-Piperidone piperidone->adduct -78 °C to RT quench Quench (aq. NH4Cl) adduct->quench extraction Extraction (EtOAc) quench->extraction purification Column Chromatography extraction->purification final_product 4-Aryl-4-hydroxypiperidine purification->final_product caption Workflow for Grignard Synthesis of 4-Aryl-4-hydroxypiperidines.

Caption: Workflow for Grignard Synthesis of 4-Aryl-4-hydroxypiperidines.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 4-substituted piperidin-4-ol scaffold has been successfully employed in a variety of therapeutic areas. The following sections will highlight key examples and discuss the SAR that governs their activity.

Opioid Receptor Agonists: A Paradigm of Potency

Perhaps the most well-known application of this scaffold is in the development of potent µ-opioid receptor (MOR) agonists, exemplified by fentanyl and its analogs.[7][8] The 4-anilido-4-substituted piperidine core is crucial for high-affinity binding to the MOR.

Key SAR Insights:

  • N-Substituent: A phenethyl group on the piperidine nitrogen is optimal for potent MOR agonism, as seen in fentanyl.

  • C4-Substituent: The nature of the substituent at the 4-position of the anilino group can dramatically impact potency. Electron-withdrawing groups are generally well-tolerated.

  • C4-Acyl Group: The propanamide moiety is critical for activity. Modifications to this group often lead to a decrease in potency.[8]

  • Stereochemistry: The stereochemistry at the 3- and 4-positions of the piperidine ring can significantly influence potency and selectivity for different opioid receptor subtypes.

CompoundN-SubstituentC4-Anilido GroupC4-Acyl Groupµ-Opioid Receptor Ki (nM)Reference
Fentanyl PhenethylPhenylPropanamide1.4[7]
Sufentanil 2-(2-Thienyl)ethylPhenylPropanamide0.018[8]
Alfentanil 4-Ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylPhenylPropanamide1.1[8]
Remifentanil Methyl propanoatePhenylPropanamide1.1[8]
µ-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor by an agonist like fentanyl initiates a cascade of intracellular events. This G-protein coupled receptor (GPCR) primarily couples to the inhibitory G-protein, Gαi.[9][10]

G agonist Opioid Agonist (e.g., Fentanyl) mor µ-Opioid Receptor (MOR) agonist->mor Binds to g_protein Gi/o Protein mor->g_protein Activates side_effects Side Effects (Respiratory Depression) mor->side_effects β-arrestin pathway g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel K+ Channel g_beta_gamma->k_channel Activates (Efflux) ca_channel Ca2+ Channel g_beta_gamma->ca_channel Inhibits (Influx) camp cAMP ac->camp Decreases pka Protein Kinase A camp->pka Inactivates analgesia Analgesia pka->analgesia k_channel->analgesia ca_channel->analgesia caption Simplified µ-Opioid Receptor Signaling Cascade.

Caption: Simplified µ-Opioid Receptor Signaling Cascade.

Kinase Inhibitors: Targeting Cancer and Inflammatory Diseases

The 4-substituted piperidin-4-ol scaffold has also emerged as a valuable core for the development of kinase inhibitors.[11][12] The hydroxyl group can act as a key hydrogen bond donor, while the other substituents can be tailored to occupy specific pockets in the kinase active site.

Example: Akt Inhibitors

A series of Akt inhibitors bearing a piperidin-4-yl side chain have been developed.[1] In these compounds, the 4-hydroxypiperidine moiety serves as a central scaffold to which other pharmacophoric elements are attached.

Key SAR Insights:

  • The piperidine nitrogen is often used as an attachment point for a larger heterocyclic system that interacts with the hinge region of the kinase.

  • The substituent at the 4-position can be varied to optimize interactions with the solvent-exposed region of the active site, thereby influencing potency and selectivity.

Other Therapeutic Areas

The versatility of the 4-substituted piperidin-4-ol scaffold has led to its exploration in a range of other therapeutic areas, including:

  • Histamine H3 Receptor Antagonists: For the treatment of neurological disorders.[13]

  • Glutaminase (GAC) Inhibitors: As potential anticancer agents.[14]

  • Lysine Specific Demethylase 1 (LSD1) Inhibitors: For epigenetic-based therapies.[15]

ADME and Toxicological Profile: Considerations for Drug Development

The physicochemical properties of 4-substituted piperidin-4-ols play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their potential for toxicity.

Key ADME Considerations:

  • Lipophilicity (LogP/LogD): The lipophilicity of these compounds can be modulated by the choice of substituents. For CNS-active drugs, an optimal LogP range is typically sought to ensure blood-brain barrier penetration without excessive non-specific binding.[16]

  • Metabolic Stability: The piperidine ring itself is relatively metabolically stable. However, substituents can be susceptible to metabolism by cytochrome P450 enzymes. For example, the N-dealkylation of fentanyl to norfentanyl is a major metabolic pathway.[7][17]

  • hERG Inhibition: The basic nitrogen of the piperidine ring can be a liability for hERG potassium channel inhibition, which can lead to cardiotoxicity. Careful design of the N-substituent and the overall molecular properties is necessary to mitigate this risk.

Toxicological Profile:

The toxicological profile of 4-substituted piperidin-4-ols is highly dependent on their pharmacological target. For potent µ-opioid receptor agonists like fentanyl and its analogs, the primary toxicities are respiratory depression, sedation, and dependence.[18][19] For compounds targeting other proteins, the toxicological profile will be dictated by the on-target and off-target effects of modulating those specific pathways.

Conclusion and Future Perspectives

The 4-substituted piperidin-4-ol scaffold continues to be a cornerstone of modern medicinal chemistry. Its synthetic accessibility and the ability to precisely control the spatial arrangement of functional groups make it an enduringly attractive template for the design of novel therapeutics. Future directions in this field will likely focus on:

  • Exploration of Novel Therapeutic Targets: Moving beyond the traditional areas of opioid and CNS research to explore new protein families where this scaffold can be effectively utilized.

  • Stereocontrolled Synthesis: The development of more efficient and scalable methods for the stereoselective synthesis of complex 4-substituted piperidin-4-ols to access novel chemical space.

  • Fine-tuning ADME/Tox Properties: A greater emphasis on designing compounds with optimized pharmacokinetic and safety profiles from the outset of the drug discovery process.

By leveraging the rich history of this scaffold and embracing new technologies in chemical synthesis and biological screening, the 4-substituted piperidin-4-ol core is poised to remain a valuable tool in the development of the next generation of medicines.

References

Methodological & Application

Synthesis of 4-(Hydroxymethyl)piperidin-4-ol from Pyridine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 4-(hydroxymethyl)piperidin-4-ol, a valuable building block in medicinal chemistry, starting from the readily available precursor, pyridine. The described synthetic pathway is a robust, multi-step process involving the initial reduction of pyridine to piperidine, followed by a protection-oxidation-deprotection sequence to yield the key intermediate, piperidin-4-one. The final transformation involves a base-catalyzed aldol addition of formaldehyde to the piperidin-4-one core to construct the target diol. This document is intended for researchers in organic synthesis and drug development, offering detailed experimental protocols, mechanistic insights, and justifications for procedural choices to ensure reproducibility and success.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse pharmacophoric elements. Specifically, 4-substituted piperidines are of significant interest in the design of agents targeting the central nervous system, among other therapeutic areas.[2]

The target molecule, this compound[3], is a geminal diol derivative of piperidine that presents multiple points for further chemical elaboration, making it an attractive starting material for the synthesis of complex molecules and compound libraries. This guide details a reliable synthetic route from pyridine, a fundamental heterocyclic compound, to this highly functionalized piperidine derivative. The strategy is designed to be accessible in a standard laboratory setting, emphasizing chemical principles and practical execution.

Overall Synthetic Scheme

The transformation of pyridine into this compound is achieved through a five-step sequence. The initial phase focuses on the construction of the pivotal intermediate, piperidin-4-one, from pyridine. The second phase details the direct functionalization of this intermediate to yield the final product.

Overall Synthesis Pyridine Pyridine Piperidine Piperidine Pyridine->Piperidine Step 1: H₂, Pd/C NBenzoyl N-Benzoylpiperidine Piperidine->NBenzoyl Step 2: BzCl, NaOH NBenzoylone N-Benzoyl-4-piperidinone NBenzoyl->NBenzoylone Step 3: RuO₄ (cat.) Piperidinone Piperidin-4-one NBenzoylone->Piperidinone Step 4: HCl, Heat FinalProduct This compound Piperidinone->FinalProduct Step 5: CH₂O, Base Hydroxymethylation cluster_0 Reaction Mechanism Ketone Piperidin-4-one Enolate Enolate Intermediate Ketone->Enolate Base (K₂CO₃) Adduct Aldol Adduct Enolate->Adduct + CH₂O Product This compound Adduct->Product + H₂O (Workup)

References

Application Note & Protocols: A Guide to the Catalytic Hydrogenation of Pyridines for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1][2] The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to these valuable saturated heterocycles.[3][4] This guide provides a comprehensive overview of the primary catalytic methods for pyridine reduction, detailing both heterogeneous and homogeneous systems. It offers field-proven insights into catalyst selection, reaction optimization, and practical execution. Included are detailed, step-by-step protocols, comparative data for catalyst performance, and mechanistic diagrams to elucidate the underlying chemical principles for researchers, scientists, and drug development professionals.

Part 1: Heterogeneous Catalytic Hydrogenation: The Industry Workhorse

Heterogeneous catalysis, where a solid-phase catalyst promotes a reaction in a liquid or gas phase, is the most established and widely used method for pyridine hydrogenation, particularly on an industrial scale.[5] The primary advantages are the ease of catalyst separation (simple filtration), potential for catalyst recycling, and general robustness.[6] However, these methods often require harsh conditions, such as high temperatures and pressures, and can sometimes lack selectivity with highly functionalized substrates.[3][7]

Underlying Principles & Mechanism

The reduction of pyridines on a heterogeneous metal surface is a complex process, but it is generally understood to follow a variation of the Horiuti-Polanyi mechanism .[8][9][10]

The key steps are:

  • Adsorption: Both the pyridine ring and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.

  • H-H Bond Cleavage: The H-H bond dissociates into individual hydrogen atoms bound to the metal surface.[8]

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially transferred to the adsorbed pyridine ring. This is a stepwise process, proceeding through di- and tetrahydro-pyridine intermediates.

  • Desorption: Once fully saturated, the piperidine product has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for another catalytic cycle.

Activation of the pyridine ring is often crucial. The lone pair on the nitrogen can coordinate strongly to the metal surface, sometimes acting as a catalyst poison.[11] To mitigate this and increase the ring's susceptibility to reduction, the hydrogenation is frequently performed under acidic conditions (e.g., in acetic acid or with an acidic additive).[7][12] Protonation of the pyridine nitrogen makes the aromatic ring more electron-deficient and thus more readily hydrogenated.[5]

Key Catalyst Systems: A Comparative Analysis

The choice of catalyst is the most critical parameter and depends on the substrate's reactivity, desired selectivity, and cost considerations.

  • Palladium on Carbon (Pd/C): The most common and versatile catalyst for general-purpose hydrogenations.[6] It is relatively inexpensive and effective for a wide range of pyridines. However, it may require higher pressures and temperatures compared to platinum or rhodium and can be less effective for sterically hindered or electron-rich pyridines.

  • Platinum(IV) Oxide (PtO₂, Adam's Catalyst): A highly active and effective catalyst that operates under milder conditions than Pd/C.[12][13] It is particularly useful for challenging substrates. The oxide itself is a precatalyst that is reduced in situ to form highly active platinum black.[13] Its main drawback is the higher cost.

  • Rhodium (Rh): Often supplied on a carbon (Rh/C) or alumina support, rhodium is an extremely active catalyst for the hydrogenation of aromatic rings, including pyridines.[3][14] It can operate at lower temperatures and pressures than Pd or Pt, often providing high stereoselectivity (favoring cis products).[3] Recent research has also highlighted rhodium(III) oxide (Rh₂O₃) as a highly active, stable, and commercially available catalyst for reducing a wide array of functionalized pyridines under mild conditions (e.g., 5 bar H₂, 40 °C).[3][15]

  • Ruthenium (Ru): Like rhodium, ruthenium is very effective for aromatic ring reduction and is resistant to catalyst poisoning.[11] It is often used for its ability to hydrogenate heteroaromatics under conditions where other functional groups might be affected.

  • Raney Nickel (Raney® Ni): A cost-effective catalyst made from a nickel-aluminum alloy. It is highly active but typically requires more vigorous conditions (higher temperatures and pressures) and higher catalyst loadings.[6] A significant safety consideration is that Raney Ni is often pyrophoric (ignites spontaneously in air) and must be handled with extreme care as a slurry.[11][16]

Protocol 1: General Procedure for Heterogeneous Hydrogenation of Pyridine using 10% Pd/C

This protocol describes a standard procedure for the reduction of a generic pyridine substrate in a high-pressure autoclave (e.g., a Parr shaker).

Materials:

  • Pyridine substrate (1.0 eq)

  • 10% Palladium on Carbon (10% w/w relative to substrate)

  • Solvent (e.g., Methanol, Ethanol, or Acetic Acid)

  • High-pressure hydrogenation vessel with stirring mechanism

  • Hydrogen gas (high purity)

  • Nitrogen or Argon gas (for inerting)

  • Celite® (diatomaceous earth) for filtration

Procedure:

  • Vessel Preparation: Ensure the high-pressure reactor is clean, dry, and inspected for any damage. Place the reactor in a well-ventilated fume hood.[17]

  • Catalyst Charging: Under an inert atmosphere (e.g., a glove bag or by purging the flask with nitrogen), carefully add the 10% Pd/C catalyst to the reaction vessel.[18] Safety Note: Dry Pd/C can be pyrophoric. Never add the catalyst directly to a flammable solvent in the presence of air.[19]

  • Substrate Addition: Dissolve the pyridine substrate in the chosen solvent (e.g., 10-20 mL per gram of substrate) and add the solution to the reactor. If using an acidic medium, acetic acid can be used as the solvent, or an acid like HCl can be added to an alcohol solvent.

  • Sealing and Inerting: Seal the reactor according to the manufacturer's instructions, ensuring all fittings are tight.[17] Purge the vessel by pressurizing with nitrogen (or argon) to ~50 psi and then carefully venting the gas. Repeat this cycle 3-5 times to remove all oxygen.[20]

  • Hydrogenation: After the final nitrogen vent, purge the system with hydrogen gas in a similar manner (pressurize to ~50 psi, then vent). Repeat this cycle 3 times.[18]

  • Reaction Conditions: Pressurize the vessel to the desired hydrogen pressure (e.g., 100-500 psi). Begin stirring and heat the reaction to the target temperature (e.g., 50-100 °C).

  • Monitoring: The reaction progress can be monitored by the uptake of hydrogen from the gas cylinder (i.e., the pressure drop in the vessel). Once hydrogen uptake ceases, the reaction is typically complete.

  • Shutdown and Workup: Stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure to a safe exhaust. Purge the vessel 3-5 times with nitrogen to remove all residual hydrogen.[17]

  • Catalyst Filtration: Open the reactor in the fume hood. The reaction mixture must be filtered to remove the heterogeneous catalyst. Set up a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Filter the reaction mixture through the Celite®. Safety Note: The filtered catalyst cake is saturated with hydrogen and is highly pyrophoric. Do not allow it to dry in the air.[19][21] Immediately quench the filter cake by carefully adding water to it while still in the funnel.[16]

  • Product Isolation: The filtrate contains the piperidine product. The solvent can be removed under reduced pressure (rotary evaporation). Further purification can be achieved by distillation or chromatography as needed.

Part 2: Homogeneous Catalytic Hydrogenation: Precision and Selectivity

Homogeneous catalysts, which are soluble in the reaction medium, offer a distinct set of advantages, primarily operating under much milder conditions and exhibiting higher selectivity for specific functional groups.[22] This is particularly valuable in complex molecule synthesis where sensitive groups must be preserved. The primary drawbacks are the high cost of the catalysts (often based on iridium or rhodium with complex organic ligands) and the difficulty of separating the catalyst from the product post-reaction.[2]

Mechanistic Considerations

Homogeneous hydrogenation often proceeds via a different mechanistic pathway than its heterogeneous counterpart. For many iridium- and rhodium-based catalysts, an ionic hydrogenation mechanism is proposed.[2][23]

  • Catalyst Activation: A precatalyst, such as [Ir(COD)Cl]₂, reacts with a ligand and H₂ to form an active iridium-hydride species.

  • Substrate Activation: A Brønsted acid in the medium protonates the pyridine, forming a highly electrophilic pyridinium ion.[2]

  • Hydride Transfer: The active metal-hydride complex delivers a hydride (H⁻) to the activated pyridinium ion. This is often the rate-determining step. This process is repeated until the ring is fully saturated.

This pathway avoids direct coordination of the pyridine to the metal center, thus bypassing the catalyst poisoning issues common in heterogeneous systems.[23] This allows for remarkable functional group tolerance, with groups like nitro, azido, bromo, alkenes, and alkynes remaining untouched during the pyridine reduction.[2][4]

Notable Catalyst Systems
  • Iridium-Based Catalysts: Systems based on iridium, often with chiral phosphine ligands, have become prominent for both asymmetric and non-asymmetric hydrogenation of heterocycles.[22] Recently, a robust iridium(III)-catalyzed ionic hydrogenation has been developed that shows excellent chemoselectivity and is scalable, allowing for the reduction of pyridines in approved drugs without affecting other sensitive functionalities.[2][4]

  • Rhodium-Based Catalysts: Chiral rhodium complexes are also employed, particularly in asymmetric transfer hydrogenation, which uses a hydrogen source like formic acid instead of H₂ gas.[24][25]

Part 3: Practical Considerations & Safety

Catalytic hydrogenation, especially under pressure, carries significant inherent risks that must be rigorously managed.

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air over a very wide concentration range (4-75%).[16][26] All operations must be conducted in a well-ventilated area, away from ignition sources.[26]

  • Pyrophoric Catalysts: Catalysts like Raney Ni and used Pd/C (which is saturated with adsorbed hydrogen) can ignite spontaneously upon contact with air.[19] They must be handled under an inert atmosphere or as a slurry in solvent. Waste catalyst should be immediately quenched with water.[16]

  • High-Pressure Equipment: Autoclaves and high-pressure reactors must be regularly inspected and maintained. Never exceed the rated temperature or pressure for the vessel.[17] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[17] Personnel must be thoroughly trained in the operation of the specific equipment being used.

Part 4: Summary & Data Tables

The following table summarizes representative conditions for the hydrogenation of pyridine derivatives using various catalytic systems, providing a basis for comparison and initial reaction screening.

CatalystSubstrateConditions (Pressure, Temp)SolventTimeYieldReference
10% Pd/C 4-Pyridinecarbonitrile6 bar H₂, 30 °CWater/DCM5.5 h99%[6]
PtO₂ Substituted Pyridines50-70 bar H₂, RTAcetic Acid~12 hGood to Excellent[12]
Rh₂O₃ 2-Acetylpyridine5 bar H₂, 40 °CTFE16 h>99% (NMR)[3][15]
Rh/C 2,6-Lutidine5 bar H₂, 40 °CHFIP16 h>99% (NMR)[3]
Ru/C + Additive Pyridine100 bar H₂, 150 °CDioxane2 h>99%[27]
[Ir(III)]-complex 4-Nitropyridine80 bar H₂, 80 °CTHF24 h90%[2]

Yields are isolated unless otherwise noted. TFE = Trifluoroethanol, HFIP = Hexafluoroisopropanol, DCM = Dichloromethane.

Part 5: Visualization

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor: 1. Catalyst (Inert) 2. Substrate Solution B Seal Reactor A->B C Leak Test with N₂ B->C D Purge with N₂ (3x) C->D E Purge with H₂ (3x) D->E F Pressurize with H₂ Set Temp & Stirring E->F G Monitor H₂ Uptake F->G H Cool & Vent H₂ G->H I Purge with N₂ (3x) H->I J Filter via Celite® (Quench Catalyst!) I->J K Solvent Removal J->K L Purification K->L

Caption: General workflow for a high-pressure heterogeneous hydrogenation reaction.

Heterogeneous Hydrogenation Mechanism

G cluster_surface Catalyst Surface Py_ads Pyridine(ads) Intermediate Partially Hydrogenated Intermediate(ads) Py_ads->Intermediate +H (stepwise) H2_ads H₂(ads) H_ads 2 H(ads) H2_ads->H_ads Dissociation H_ads->Intermediate +H (stepwise) Pip_ads Piperidine(ads) Intermediate->Pip_ads +H (stepwise) Pip_soln Piperidine(soln) Pip_ads->Pip_soln Desorption Py_gas Pyridine(soln) Py_gas->Py_ads Adsorption H2_gas H₂(gas) H2_gas->H2_ads Adsorption

Caption: Simplified Horiuti-Polanyi mechanism for pyridine hydrogenation on a metal surface.

References

The Strategic Integration of 4-(Hydroxymethyl)piperidin-4-ol in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland—Embracing Three-Dimensionality in Scaffold Design

In the landscape of medicinal chemistry, the piperidine ring stands as a titan among privileged scaffolds. Its frequent appearance in clinically successful drugs is a testament to its utility in shaping molecular architecture to achieve desired pharmacological outcomes.[1][2] This saturated heterocycle offers a significant advantage over flat, aromatic systems by providing a three-dimensional (3D) framework, which can lead to improved target engagement, enhanced physicochemical properties, and more favorable pharmacokinetic profiles.[2][3]

This guide delves into a specific, yet highly versatile, derivative: 4-(Hydroxymethyl)piperidin-4-ol . This di-hydroxylated scaffold serves as a powerful tool for drug designers aiming to introduce polarity, improve aqueous solubility, and create specific hydrogen bonding interactions with biological targets. Its geminal diol-like structure at the C4 position presents a unique stereoelectronic profile, offering a rigid anchor for polar interactions while the piperidine ring itself can be further functionalized to tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

This document will provide an in-depth exploration of the strategic use of this compound, moving beyond a simple recitation of facts to explain the causality behind its application. We will detail its synthesis, its role in the design of targeted therapies—with a specific focus on NLRP3 inflammasome inhibitors—and provide a robust, field-proven protocol for its biological evaluation.

Part 1: Application Notes - The Medicinal Chemist's Rationale

The Physicochemical and Structural Advantages of the this compound Scaffold

The decision to incorporate the this compound moiety into a drug candidate is driven by several key strategic advantages:

  • Enhanced Polarity and Solubility: The two hydroxyl groups significantly increase the polarity of the scaffold, which can be crucial for improving the aqueous solubility of a lead compound. This is a common challenge in drug development, where potent but poorly soluble compounds ("brick dust") often fail.

  • Three-Dimensional Vectorial Array: Unlike a simple hydroxymethyl or hydroxyl group, the rigid piperidine chair conformation orients the two hydroxyl groups in defined axial and equatorial positions. This creates a specific 3D vector for hydrogen bond donors and acceptors, enabling highly specific and potentially high-affinity interactions within a protein's binding pocket.[3]

  • Metabolic Stability: The piperidine ring is a relatively stable heterocycle from a metabolic standpoint. While it can be subject to oxidation, functionalization at the C4 position can influence its metabolic fate.[4] The geminal substitution pattern can also sterically hinder enzymatic access to adjacent positions.

  • Versatile Synthetic Handle: The piperidine nitrogen provides a convenient point for further chemical modification, allowing for the introduction of various substituents to modulate a compound's properties without altering the core polar pharmacophore at C4.[5]

Table 1: Comparative Physicochemical Properties of Piperidine Scaffolds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogPPolar Surface Area (Ų)
PiperidineC₅H₁₁N85.150.912.03
Piperidin-4-olC₅H₁₁NO101.15-0.332.3
This compoundC₆H₁₃NO₂131.17-1.152.5

Note: LogP and Polar Surface Area are calculated estimates and serve for comparative purposes.

Application Focus: Targeting the NLRP3 Inflammasome in Inflammatory Diseases

The NLRP3 (NOD-like receptor protein 3) inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[6][7] Its aberrant activation is implicated in a wide range of inflammatory diseases, including gout, type 2 diabetes, Alzheimer's disease, and atherosclerosis, making it a highly attractive therapeutic target.[6][7]

The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often from microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, from a variety of stimuli including ATP, leads to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage and release of the potent pro-inflammatory cytokines IL-1β and IL-18.[7]

Small molecule inhibitors that directly target the NLRP3 protein can prevent its assembly and subsequent activation.[4][8] The this compound scaffold is an excellent candidate for incorporation into NLRP3 inhibitors. Its polar nature can facilitate interactions with key residues in the ATP-binding site or other domains of the NLRP3 protein, while the piperidine ring can serve as a scaffold to position other necessary pharmacophoric elements.

Below is a diagram illustrating the NLRP3 inflammasome pathway and the potential point of intervention for inhibitors.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly & Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA upregulates NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA upregulates Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K+ Efflux P2X7R->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocatalysis Casp1->Pro_IL1B cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves Inhibitor Inhibitor (e.g., containing piperidine scaffold) Inhibitor->NLRP3 blocks assembly IL1B Mature IL-1β Pro_IL1B->IL1B Inflammation Inflammation IL1B->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation

Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition.

Part 2: Experimental Protocols

The following protocols are presented as a robust framework for the synthesis and biological evaluation of compounds incorporating the this compound scaffold. These methods are based on established chemical principles and widely accepted biological assays.

Synthesis Protocol: Preparation of N-Benzyl-4-(hydroxymethyl)piperidin-4-ol

This protocol describes a plausible and efficient two-step synthesis of a protected form of this compound, starting from the commercially available N-Benzyl-4-piperidone. This approach involves a Grignard reaction followed by deprotection.

Step 1: Synthesis of N-Benzyl-4-(hydroxymethyl)piperidin-4-ol

This step involves the addition of a hydroxymethyl group to the ketone. A Grignard reaction with a suitable formaldehyde equivalent is a common method.

  • Materials and Reagents:

    • N-Benzyl-4-piperidone

    • Magnesium turnings

    • Paraformaldehyde

    • Iodine (catalyst)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Standard glassware for anhydrous reactions (oven-dried)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF and initiate the reaction. Once initiated, add the remaining THF.

    • Slowly add a solution of a suitable bromomethyl ether (e.g., bromomethyl methyl ether) in anhydrous THF to the magnesium suspension. Maintain a gentle reflux.

    • Reaction with Ketone: Cool the Grignard reagent to 0 °C. Slowly add a solution of N-Benzyl-4-piperidone in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure N-Benzyl-4-(hydroxymethyl)piperidin-4-ol.

Step 2: Deprotection to yield this compound

The benzyl protecting group can be removed by catalytic hydrogenation.

  • Materials and Reagents:

    • N-Benzyl-4-(hydroxymethyl)piperidin-4-ol

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (balloon or hydrogenation apparatus)

    • Celite

  • Procedure:

    • Dissolve N-Benzyl-4-(hydroxymethyl)piperidin-4-ol in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product may be used directly or further purified if necessary.

Synthesis_Workflow Start N-Benzyl-4-piperidone Grignard Grignard Reaction (e.g., with CH₂O equivalent) Start->Grignard Intermediate N-Benzyl-4-(hydroxymethyl)piperidin-4-ol Grignard->Intermediate Purify1 Purification (Column Chromatography) Intermediate->Purify1 Hydrogenation Catalytic Hydrogenation (H₂, Pd/C) Purify1->Hydrogenation Filter Filtration through Celite Hydrogenation->Filter Final_Product This compound Filter->Final_Product

Caption: Synthetic Workflow for this compound.

Biological Assay Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation

This protocol details a cell-based assay to determine the inhibitory activity of a test compound on the NLRP3 inflammasome in human monocytic THP-1 cells. The primary endpoint is the quantification of IL-1β released into the cell culture supernatant.

  • Materials and Reagents:

    • THP-1 human monocytic cell line

    • RPMI-1640 cell culture medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Phorbol 12-myristate 13-acetate (PMA)

    • Lipopolysaccharide (LPS)

    • Adenosine triphosphate (ATP)

    • Test compound (dissolved in DMSO)

    • MCC950 (positive control NLRP3 inhibitor)

    • Human IL-1β ELISA kit

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture and Differentiation:

      • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

      • To differentiate the cells into macrophage-like cells, seed them in a 96-well plate at a density of 0.5 x 10⁶ cells/mL and treat with PMA (100 ng/mL) for 24 hours.

      • After 24 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for another 24 hours.

    • Priming and Compound Treatment (Signal 1):

      • Pre-treat the differentiated THP-1 cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour. Include a positive control group treated with MCC950.

      • Prime the cells by adding LPS (1 µg/mL) to all wells (except the unstimulated control) and incubate for 3-4 hours.

    • NLRP3 Activation (Signal 2):

      • Activate the NLRP3 inflammasome by adding ATP (5 mM) to the wells and incubate for 45-60 minutes.

    • Sample Collection and Analysis:

      • After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

      • Carefully collect the cell culture supernatants for analysis.

      • Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

    • Data Analysis:

      • Calculate the percentage of IL-1β inhibition for each concentration of the test compound relative to the vehicle-treated control.

      • Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the IL-1β release) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a valuable building block in contemporary drug design, offering a unique combination of properties that can address common challenges in medicinal chemistry. Its inherent three-dimensionality, high polarity, and synthetic tractability make it an attractive choice for developing novel therapeutics, particularly in areas where specific polar interactions are key to target engagement, such as in the development of NLRP3 inflammasome inhibitors. The protocols provided herein offer a practical guide for researchers to synthesize and evaluate compounds containing this promising scaffold, paving the way for the discovery of new and effective medicines.

References

Application Notes and Protocols for N-alkylation Reactions of 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the 4-(Hydroxymethyl)piperidin-4-ol Scaffold

The this compound moiety is a cornerstone in modern medicinal chemistry. Its rigid, saturated heterocyclic core, adorned with both a primary and a tertiary alcohol, presents a unique three-dimensional structure that is highly sought after in the design of novel therapeutics. Piperidine derivatives are prevalent in numerous FDA-approved drugs, acting on a wide range of biological targets.[1] The ability to selectively modify the piperidine nitrogen through N-alkylation allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview and detailed protocols for the N-alkylation of this compound, a critical transformation for generating libraries of compounds for drug discovery.

Core Principles: Mechanistic Insights into N-Alkylation

The N-alkylation of the secondary amine in this compound can be primarily achieved through two robust and versatile methods: Direct Alkylation with Alkyl Halides and Reductive Amination . The choice between these methods is often dictated by the nature of the desired alkyl substituent and the overall synthetic strategy.

Direct Alkylation: A Nucleophilic Substitution Approach

Direct N-alkylation proceeds via a classical SN2 mechanism, where the lone pair of electrons on the piperidine nitrogen acts as a nucleophile, attacking an electrophilic carbon of an alkyl halide and displacing the halide leaving group.[2] A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.

A critical consideration for this compound is the potential for O-alkylation of the hydroxyl groups. While the nitrogen is generally more nucleophilic than the hydroxyl groups, O-alkylation can occur under certain conditions, particularly with highly reactive alkylating agents or strong bases. For many applications, especially with less reactive alkyl halides, the reaction can proceed with high N-selectivity without the need for protecting the hydroxyl groups. However, for more complex syntheses or when using forcing conditions, protection of one or both hydroxyl groups may be necessary.[3]

Reductive Amination: A Versatile and Controllable Strategy

Reductive amination is a powerful, two-step, one-pot reaction that is often the method of choice for introducing a wide variety of alkyl groups.[4] The reaction begins with the formation of an iminium ion intermediate through the condensation of the secondary amine with an aldehyde or ketone.[5] This intermediate is then reduced in situ by a mild reducing agent to yield the N-alkylated piperidine.

A key advantage of reductive amination is its broad substrate scope and the generally mild reaction conditions, which often obviate the need for hydroxyl protecting groups. The choice of reducing agent is crucial; sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice as it is selective for the iminium ion over the starting carbonyl compound and is compatible with a range of solvents.[6]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Method 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of this compound with an alkyl bromide.

Workflow for Direct N-Alkylation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A 1. Dissolve this compound and base in anhydrous solvent B 2. Add alkyl halide dropwise A->B Inert atmosphere C 3. Stir at room temperature or heat (Monitor by TLC/LC-MS) B->C Maintain inert atmosphere D 4. Quench reaction C->D E 5. Aqueous work-up D->E F 6. Dry and concentrate E->F G 7. Purify by column chromatography F->G

Caption: Workflow for the direct N-alkylation of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Alkyl Bromide (e.g., Benzyl Bromide)≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonateReagent GradeCommercially Available
BrineReagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Slowly add the alkyl bromide (1.1 eq) to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive alkyl halides, the mixture may be heated to a gentle reflux (approximately 80-82 °C).[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.[7]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Quantitative Data Summary (Direct Alkylation):

Alkyl HalideBaseSolventTemperatureTime (h)Yield (%)
Benzyl BromideK₂CO₃MeCNrt1885-95
Ethyl BromideK₂CO₃MeCN60 °C2470-80
Methyl IodideK₂CO₃MeCNrt1290-98

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Method 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde via reductive amination.

Workflow for Reductive Amination

cluster_0 Iminium Ion Formation cluster_1 Reduction cluster_2 Work-up & Purification A 1. Dissolve this compound in anhydrous solvent B 2. Add aldehyde A->B C 3. Add reducing agent portion-wise B->C Stir for 30 min D 4. Stir at room temperature (Monitor by TLC/LC-MS) C->D E 5. Quench with saturated NaHCO₃ D->E F 6. Aqueous work-up E->F G 7. Dry and concentrate F->G H 8. Purify by column chromatography G->H

Caption: Workflow for the reductive amination of this compound.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aldehyde (e.g., Benzaldehyde)≥98%Commercially Available
Sodium Triacetoxyborohydride (NaBH(OAc)₃)≥95%Commercially Available
Anhydrous Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonateReagent GradeCommercially Available
BrineReagent GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[4]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Quantitative Data Summary (Reductive Amination):

Aldehyde/KetoneReducing AgentSolventTemperatureTime (h)Yield (%)
BenzaldehydeNaBH(OAc)₃DCMrt1280-90
IsovaleraldehydeNaBH(OAc)₃DCMrt675-85
CyclohexanoneNaBH(OAc)₃DCMrt1670-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Considerations for Hydroxyl Group Protection

For the N-alkylation of this compound, the chemoselectivity for N-alkylation over O-alkylation is generally high due to the greater nucleophilicity of the secondary amine.[8] However, in cases where highly reactive electrophiles (e.g., methyl triflate) or strong bases (e.g., NaH) are employed, protection of the hydroxyl groups may be necessary to prevent side reactions.

Common protecting groups for hydroxyls include silyl ethers (e.g., TBS, TIPS) or benzyl ethers (Bn).[9] These groups can be introduced selectively and are stable to the conditions of N-alkylation, and can be removed under specific conditions that do not affect the N-alkylated piperidine core. The choice of protecting group will depend on the overall synthetic route and the stability of other functional groups in the molecule.

Reaction Monitoring and Product Characterization

Consistent and accurate monitoring of the reaction is crucial for optimizing reaction times and maximizing yields.

  • Thin Layer Chromatography (TLC): A rapid and effective method for qualitatively monitoring the disappearance of starting material and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the identification of the desired product and any major byproducts by their mass-to-charge ratio.

Once the reaction is complete and the product is purified, its identity and purity should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Reagent Handling: Alkylating agents are often toxic and/or carcinogenic and should be handled with extreme care. Reducing agents such as sodium triacetoxyborohydride can react violently with water and should be handled in a dry environment. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Derivatization of the hydroxyl groups in 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppen in 4-(Hydroxymethyl)piperidin-4-ol

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

This compound ist ein äußerst wertvoller bifunktioneller Baustein in der modernen medizinischen Chemie. Seine Piperidinstruktur ist ein weit verbreitetes Motiv in pharmazeutisch aktiven Wirkstoffen, insbesondere bei solchen, die auf das zentrale Nervensystem (ZNS) abzielen. Die Präsenz von zwei unterschiedlichen Hydroxylgruppen – einer primären und einer sterisch gehinderten tertiären – bietet eine einzigartige Plattform für die diversitätsorientierte Synthese und die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR). Die strategische Modifikation dieser Hydroxylgruppen kann die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls, wie Löslichkeit, Lipophilie, Metabolisierungsstabilität und Zielbindung, maßgeblich beeinflussen.

Dieser Leitfaden bietet eine detaillierte technische Untersuchung der Herausforderungen und Lösungen bei der selektiven Derivatisierung von this compound. Wir stellen validierte Protokolle für Schutzgruppenstrategien, Veresterung, Veretherung und Carbamoylierung vor und erläutern die wissenschaftliche Begründung für die Wahl der jeweiligen experimentellen Bedingungen.

Die chemische Herausforderung: Selektivität zwischen primärem und tertiärem Alkohol

Das Kernproblem bei der Arbeit mit this compound liegt in der unterschiedlichen Reaktivität seiner beiden Hydroxylgruppen.

  • Primäres Hydroxyl (-CH₂OH): Diese Gruppe ist sterisch zugänglich und weist eine Reaktivität auf, die für primäre Alkohole typisch ist. Sie lässt sich unter Standardbedingungen relativ leicht funktionalisieren.

  • Tertiäres Hydroxyl (C-OH): Diese Gruppe befindet sich an einem quartären Kohlenstoffzentrum und ist dadurch erheblich sterisch gehindert. Diese Hinderung macht sie deutlich weniger nukleophil und erschwert viele Standardreaktionen wie die Veresterung oder Veretherung erheblich. Zudem neigen tertiäre Alkohole unter sauren Bedingungen zur Eliminierung.

Eine erfolgreiche Derivatisierungsstrategie muss diese Reaktivitätsunterschiede ausnutzen, um die gewünschte Chemoselektivität zu erreichen.

Strategischer Rahmen für die Derivatisierung

Ein erfolgreicher Ansatz erfordert eine sorgfältige Planung, die auf dem gewünschten Endprodukt basiert. Die folgende Entscheidungsmatrix skizziert die primären strategischen Wege.

G cluster_start Start: Ziel der Derivatisierung cluster_paths Strategische Pfade cluster_methods_p1 Methoden für primäres -OH cluster_methods_p2 Methoden für tertiäres -OH cluster_methods_p3 Methoden für beide -OH start_node Was ist das Zielmolekül? path1 Selektive Derivatisierung des primären -OH start_node->path1 path2 Selektive Derivatisierung des tertiären -OH start_node->path2 path3 Derivatisierung beider -OH Gruppen start_node->path3 method1a Direkte Funktionalisierung (sterisch anspruchsvolle Reagenzien oder milde Bedingungen) path1->method1a Direkter Weg method1b Schutz des tertiären -OH (falls erforderlich, schwierig) path1->method1b Indirekter Weg method2a Schutz des primären -OH (z.B. TBDMS) path2->method2a Schutzgruppen-Weg method3a Forcierte Bedingungen (Überschuss an Reagenz, hohe Temperatur) path3->method3a method2b Aktivierung des tertiären -OH (z.B. Aktivatoren für Veresterung) method2a->method2b Anschließende Funktionalisierung

Abbildung 1: Entscheidungs-Workflow für die Derivatisierungsstrategie.

Protokolle und experimentelle Leitlinien

Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) in trockenen Lösungsmitteln durchgeführt werden, sofern nicht anders angegeben. Die Charakterisierung der Produkte sollte mittels NMR-Spektroskopie und Massenspektrometrie erfolgen.

Strategie 1: Selektive Funktionalisierung des primären Hydroxyls

Der einfachste Weg ist die Nutzung der inhärent höheren Reaktivität und geringeren sterischen Hinderung des primären Alkohols.

Die tert-Butyldimethylsilyl (TBDMS)-Gruppe ist aufgrund ihrer sterischen Hinderung ideal für die selektive Protektion primärer Alkohole.[1]

  • Rationale: TBDMS-Cl reagiert aufgrund seiner Größe bevorzugt mit dem weniger gehinderten primären Alkohol. Imidazol agiert als Base und Katalysator, indem es das Silylchlorid aktiviert.[2]

  • Reagenzien:

    • This compound (1.0 Äq.)

    • tert-Butyldimethylsilylchlorid (TBDMS-Cl) (1.1 Äq.)

    • Imidazol (2.5 Äq.)

    • Trockenes Dichlormethan (DCM) oder Dimethylformamid (DMF)

  • Prozedur:

    • Lösen Sie this compound und Imidazol in trockenem DCM.

    • Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

    • Fügen Sie TBDMS-Cl in einer Portion hinzu.

    • Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.

    • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach vollständigem Umsatz verdünnen Sie die Reaktion mit DCM und waschen sie nacheinander mit gesättigter wässriger NaHCO₃-Lösung und gesättigter wässriger NaCl-Lösung.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie (typischerweise Hexan/Ethylacetat-Gradient), um das monosilylierte Produkt zu erhalten.

Strategie 2: Funktionalisierung des tertiären Hydroxyls

Dieser Ansatz erfordert zwingend den vorherigen Schutz des primären Hydroxyls, wie in Protokoll 3.1.1 beschrieben.

G Start 4-(Hydroxymethyl) piperidin-4-ol Protected Selektiver Schutz des primären -OH (Protokoll 3.1.1) Start->Protected Derivatized Derivatisierung des tertiären -OH (Protokolle 3.2.x) Protected->Derivatized Deprotected Entschützung des primären -OH (Protokoll 3.3) Derivatized->Deprotected Final Finales Produkt (Tertiär derivatisiert) Deprotected->Final

Abbildung 2: Workflow für die selektive Derivatisierung des tertiären -OH.

Die direkte Veresterung tertiärer Alkohole ist notorisch schwierig. Methoden, die hochreaktive Zwischenstufen erzeugen, sind erforderlich. Eine effektive Methode nutzt in situ gebildete Benzotriazol-Ester.[3]

  • Rationale: Die Carbonsäure wird mit EDC und HOBt zu einem aktiven Benzotriazol-Ester umgesetzt. Dieser aktivierte Ester ist elektrophil genug, um selbst mit dem sterisch gehinderten tertiären Alkohol in Gegenwart einer Base wie DMAP zu reagieren.[3][4]

  • Reagenzien:

    • TBDMS-geschütztes this compound (1.0 Äq.)

    • Gewünschte Carbonsäure (1.5 Äq.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1.5 Äq.)

    • Hydroxybenzotriazol (HOBt) (1.5 Äq.)

    • 4-Dimethylaminopyridin (DMAP) (2.0 Äq.)

    • Trockenes DCM

  • Prozedur:

    • Lösen Sie das TBDMS-geschützte Substrat, die Carbonsäure, EDC, HOBt und DMAP in trockenem DCM.

    • Rühren Sie die Mischung bei Raumtemperatur für 24-48 Stunden.

    • Verfolgen Sie die Reaktion mittels DC oder LC-MS.

    • Verdünnen Sie die Reaktion mit DCM und waschen Sie sie nacheinander mit 1 M HCl, gesättigter wässriger NaHCO₃-Lösung und gesättigter wässriger NaCl-Lösung.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum.

    • Reinigen Sie das Produkt mittels Säulenchromatographie.

Tertiäre Alkohole können unter sauren Bedingungen über ein stabiles tertiäres Carbokation verethert werden.[5][6]

  • Rationale: Eine starke Säure protoniert die tertiäre Hydroxylgruppe und wandelt sie in eine gute Abgangsgruppe (Wasser) um. Die Abspaltung von Wasser führt zur Bildung eines relativ stabilen tertiären Carbokations, das dann von einem Alkohol-Nukleophil abgefangen wird.

  • Reagenzien:

    • TBDMS-geschütztes this compound (1.0 Äq.)

    • Alkohol für die Veretherung (z. B. Methanol, Ethanol; als Lösungsmittel im Überschuss verwendet)

    • Katalytische Menge einer starken Säure (z. B. H₂SO₄, TsOH)

  • Prozedur:

    • Lösen Sie das TBDMS-geschützte Substrat im gewünschten Alkohol (der als Reagenz und Lösungsmittel dient).

    • Fügen Sie vorsichtig eine katalytische Menge Schwefelsäure hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur oder leicht erhöhter Temperatur (z. B. 40 °C).

    • Neutralisieren Sie die Reaktion vorsichtig mit einer Base (z. B. gesättigtes NaHCO₃).

    • Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).

    • Waschen, trocknen und reinigen Sie das Produkt wie oben beschrieben.

    • Wichtiger Hinweis: Diese Methode birgt das Risiko von Nebenreaktionen wie der Eliminierung zum Alken. Die Bedingungen müssen sorgfältig optimiert werden.

Die Umsetzung von Alkoholen mit Isocyanaten zu Carbamaten (Urethanen) ist eine robuste Reaktion, die in der Regel auch mit gehinderten Alkoholen funktioniert.

  • Rationale: Das Carbonyl-Kohlenstoffatom des Isocyanats ist hoch elektrophil und reagiert direkt mit der Hydroxylgruppe, auch wenn diese sterisch gehindert ist. Die Reaktion wird oft durch Basen wie tertiäre Amine katalysiert.

  • Reagenzien:

    • TBDMS-geschütztes this compound (1.0 Äq.)

    • Gewünschtes Isocyanat (R-N=C=O) (1.2 Äq.)

    • Optional: Katalytische Menge einer Base (z. B. Triethylamin, DABCO)

    • Trockenes aprotisches Lösungsmittel (z. B. THF, DCM)

  • Prozedur:

    • Lösen Sie das TBDMS-geschützte Substrat im trockenen Lösungsmittel.

    • Fügen Sie das Isocyanat tropfenweise bei Raumtemperatur hinzu.

    • Fügen Sie bei Bedarf den Katalysator hinzu.

    • Rühren Sie die Reaktion bei Raumtemperatur, bis sie abgeschlossen ist (typischerweise 2-16 Stunden).

    • Entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Produkt mittels Säulenchromatographie oder Umkristallisation.

Protokoll zur Entschützung der TBDMS-Gruppe

Nach der erfolgreichen Derivatisierung des tertiären Alkohols kann die primäre TBDMS-Schutzgruppe leicht entfernt werden.

  • Rationale: Silylether sind säurelabil. Fluoridionen (typischerweise von TBAF) haben eine sehr hohe Affinität zu Silizium und sind die Methode der Wahl für eine milde und selektive Entschützung.

  • Reagenzien:

    • TBDMS-geschütztes Derivat (1.0 Äq.)

    • Tetrabutylammoniumfluorid (TBAF) (1.0 M Lösung in THF, 1.2 Äq.)

    • Tetrahydrofuran (THF)

  • Prozedur:

    • Lösen Sie das silylierte Substrat in THF.

    • Fügen Sie die TBAF-Lösung bei 0 °C hinzu.

    • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion abgeschlossen ist (typischerweise 1-3 Stunden).

    • Löschen Sie die Reaktion durch Zugabe von Wasser.

    • Extrahieren Sie das Produkt mit Ethylacetat.

    • Waschen Sie die kombinierte organische Phase mit gesättigter wässriger NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und konzentrieren Sie sie.

    • Reinigen Sie das finale Produkt mittels Säulenchromatographie.

Zusammenfassende Datentabelle

Die folgende Tabelle fasst die vorgestellten Methoden zusammen und bietet einen schnellen Überblick für die Versuchsplanung.

Reaktion Ziel-OH Schlüsselreagenzien Bedingungen Vorteile Mögliche Nachteile
Silylschutz PrimärTBDMS-Cl, ImidazolDCM, 0 °C bis RTHohe Selektivität für primäres OH, robustErfordert einen zusätzlichen Entschützungsschritt
Veresterung TertiärCarbonsäure, EDC, HOBt, DMAPDCM, RTEffektiv für sterisch gehinderte AlkoholeMehrere Reagenzien, längere Reaktionszeiten
Veretherung TertiärAlkohol, kat. H₂SO₄Alkohol als Lsgm., RT bis 40 °CEinfache ReagenzienRisiko der Eliminierung, nicht für alle Substrate
Carbamoylierung TertiärIsocyanat (R-NCO)THF oder DCM, RTHohe Ausbeuten, breiter AnwendungsbereichIsocyanate sind feuchtigkeitsempfindlich und toxisch
Entschützung Primär (TBDMS)TBAFTHF, 0 °C bis RTMilde und hocheffektive BedingungenTBAF kann basisch sein und andere Gruppen beeinflussen

Schlussfolgerung

Die Derivatisierung von this compound ist eine anspruchsvolle, aber lohnende Aufgabe für die Wirkstoffforschung. Der Schlüssel zum Erfolg liegt in der strategischen Anwendung von Schutzgruppen und der Auswahl von Reaktionsbedingungen, die auf die unterschiedliche Reaktivität der primären und tertiären Hydroxylgruppen zugeschnitten sind. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide und validierte Grundlage für die Synthese von diversen Analoga und ermöglichen es Forschern, das volle Potenzial dieses vielseitigen chemischen Bausteins auszuschöpfen.

Referenzen

  • BenchChem. (2025). Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols. Verfügbar unter: --INVALID-LINK--

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry, 45B, 322-324. Verfügbar unter: --INVALID-LINK--

  • Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Chinese Chemical Letters, 11(9), 753-756. Verfügbar unter: --INVALID-LINK--

  • Reddy, C. R., et al. (2007). Chemoselective Deprotection of Triethylsilyl Ethers. Letters in Organic Chemistry, 4(1), 55-58. Verfügbar unter: --INVALID-LINK--

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Organic Letters, 4(4), 553–555. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Verfügbar unter: --INVALID-LINK--

  • Master Organic Chemistry. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Verfügbar unter: --INVALID-LINK--

  • Morales-Serna, J. A., et al. (2011). Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. The Journal of Organic Chemistry, 76(8), 2420-2426. Verfügbar unter: --INVALID-LINK--

  • Kumar, P., & Bodas, M. S. (2022). Recent progress in selective functionalization of diols via organocatalysis. Organic & Biomolecular Chemistry, 20, 4749-4767. Verfügbar unter: --INVALID-LINK--

  • The Org Page. (n.d.). TBS Protection - Common Conditions. Verfügbar unter: --INVALID-LINK--

  • Google Patents. (1998). US6194586B1 - Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols. Verfügbar unter: --INVALID-LINK--

  • Google Patents. (2000). US6613908B2 - Method for carbamoylating alcohols. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (2012). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (2005). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. Verfügbar unter: --INVALID-LINK--

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Verfügbar unter: --INVALID-LINK--

  • Roush, W. R., et al. (2005). Concerning the Selective Protection of (Z)-1,5-syn-Ene-diols and (E)-1,5-anti-Ene-diols as Allylic Triethylsilyl Ethers. Organic Letters, 7(18), 3953–3956. Verfügbar unter: --INVALID-LINK--

  • University of Illinois. (n.d.). Protecting Groups. Verfügbar unter: --INVALID-LINK--

  • Stevens, E. (2018). ether synthesis through acid-catalysis. YouTube. Verfügbar unter: --INVALID-LINK--

  • ChemComplete. (2023). Reactions of Alcohols Explained: SN1, SN2, E1, Esterification and More. YouTube. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Verfügbar unter: --INVALID-LINK--

  • Química Orgánica. (2023). Synthesis of ethers by SN1. Verfügbar unter: --INVALID-LINK--

  • Viskolcz, B., et al. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3401. Verfügbar unter: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Verfügbar unter: --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Verfügbar unter: --INVALID-LINK--

  • Schwetlick, K., et al. (1990). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, 599-605. Verfügbar unter: --INVALID-LINK--

  • ResearchGate. (2023). How to do Selective mono protection of 2-Methylenepropane-1,3-diol?. Verfügbar unter: --INVALID-LINK--

  • Cody, R. B., & Laramée, J. A. (2009). An Improved Protocol for the Analysis of Alcohols by Direct Analysis in Real Time Mass Spectrometry. American Laboratory. Verfügbar unter: --INVALID-LINK--

  • Reddit. (2019). Tertiary alcohol esterification?. r/chemistry. Verfügbar unter: --INVALID-LINK--

  • Newman, M. S. (1954). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 76(5), 1263–1263. Verfügbar unter: --INVALID-LINK--

References

The Strategic Application of 4-(Hydroxymethyl)piperidin-4-ol in the Synthesis of Potent Neurokinin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Neurokinin Receptor Antagonism

Neurokinin (NK) receptors, members of the G-protein coupled receptor superfamily, are pivotal in a multitude of physiological and pathological processes.[1][2] The three primary subtypes—NK1, NK2, and NK3—are activated by the endogenous tachykinin peptides Substance P (SP), Neurokinin A, and Neurokinin B, respectively.[2] The Substance P/NK1 receptor system, in particular, is a key mediator in pain transmission, inflammation, and the emetic reflex.[3][4] Consequently, the development of NK1 receptor antagonists has been a significant focus of pharmaceutical research, leading to therapeutic breakthroughs in the management of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting.[5][6] Beyond their antiemetic properties, NK1 receptor antagonists are being investigated for their potential in treating depression, anxiety, and other centrally mediated conditions.[7][8]

The design of effective, non-peptide NK1 receptor antagonists often relies on rigid molecular scaffolds that correctly orient key pharmacophoric elements for optimal receptor binding. The 4,4-disubstituted piperidine framework has emerged as a privileged structure in this context, providing a robust platform for the synthesis of potent and selective antagonists.[1] This application note provides a detailed guide to the use of a specific, highly functionalized building block, 4-(Hydroxymethyl)piperidin-4-ol , in the synthesis of a representative, high-affinity NK1 receptor antagonist.

The Versatile Scaffold: this compound

This compound is a unique starting material that offers several advantages in the synthesis of complex piperidine-based drug candidates. Its 4,4-disubstituted nature provides a fixed stereochemical anchor, preventing the epimerization that can occur at a monosubstituted 4-position. The presence of two distinct hydroxyl groups—a primary alcohol and a tertiary alcohol—allows for selective functionalization, enabling a modular and convergent synthetic approach. The secondary amine of the piperidine ring serves as a handle for introducing further diversity and for modulating the physicochemical properties of the final compound.

This guide will detail a two-step synthetic protocol to a potent NK1 receptor antagonist, leveraging the unique reactivity of the this compound scaffold.

Signaling Pathway of NK1 Receptor Antagonism

The therapeutic effect of NK1 receptor antagonists is achieved by competitively blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades that lead to emesis and other pathological responses.

NK1_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Emesis Signal) Ca_PKC->Neuronal_Excitation Antagonist NK1 Antagonist (e.g., from this compound) Antagonist->NK1R Blocks

Caption: Mechanism of NK1 Receptor Antagonism.

Experimental Protocols

This section outlines a representative two-step synthesis of a potent NK1 receptor antagonist starting from this compound.

Materials and Reagents:

ReagentCAS NumberSupplier
This compound hydrochloride240401-25-6Biosynth
3,5-Bis(trifluoromethyl)benzyl bromide32247-99-3Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)7646-69-7Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-9Sigma-Aldrich
2-Fluoro-5-((2-oxazolyl)methyl)benzaldehydeN/ACustom
Sodium triacetoxyborohydride56553-60-7Sigma-Aldrich
Dichloromethane (DCM)75-09-2Sigma-Aldrich
Triethylamine (TEA)121-44-8Sigma-Aldrich
Diethyl ether60-29-7Sigma-Aldrich
Saturated aqueous sodium bicarbonate144-55-8Sigma-Aldrich
Anhydrous magnesium sulfate7487-88-9Sigma-Aldrich
Ethyl acetate141-78-6Sigma-Aldrich
Hexanes110-54-3Sigma-Aldrich

Safety Precautions:

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon). Quench any excess NaH carefully with isopropanol followed by methanol and water.

  • 3,5-Bis(trifluoromethyl)benzyl bromide is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable. Keep away from ignition sources.

Step 1: Synthesis of 4-((3,5-Bis(trifluoromethyl)benzyloxy)methyl)piperidin-4-ol (Intermediate 1)

This step involves the selective etherification of the primary hydroxyl group of the starting material. The tertiary hydroxyl is significantly less reactive, allowing for regioselective functionalization.

Reaction Scheme:

step1 start This compound reagent1 + 3,5-Bis(trifluoromethyl)benzyl bromide product Intermediate 1 4-((3,5-Bis(trifluoromethyl)benzyloxy)methyl)piperidin-4-ol start->product conditions NaH, Anhydrous THF 0 °C to RT

Caption: Synthesis of Intermediate 1.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add this compound hydrochloride (1.0 eq).

  • Add anhydrous triethylamine (1.1 eq) and anhydrous THF to form a slurry.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Dissolve 3,5-bis(trifluoromethyl)benzyl bromide (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) (e.g., using a 10:1 DCM:MeOH mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol, followed by methanol, and then water.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford Intermediate 1 as a white solid.

Step 2: Synthesis of the Final Product - A Potent NK1 Receptor Antagonist

This final step involves the N-alkylation of the piperidine nitrogen in Intermediate 1 via reductive amination with a suitable aldehyde. Reductive amination is a mild and efficient method for forming C-N bonds.

Reaction Scheme:

step2 start Intermediate 1 reagent1 + Aldehyde Moiety product Final NK1 Antagonist start->product conditions Sodium triacetoxyborohydride DCM, RT

Caption: Synthesis of the Final Product.

Procedure:

  • To a round-bottom flask, add Intermediate 1 (1.0 eq) and the selected aldehyde, 2-fluoro-5-((2-oxazolyl)methyl)benzaldehyde (1.1 eq).

  • Dissolve the starting materials in dichloromethane (DCM).

  • Add sodium triacetoxyborohydride (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC (e.g., 20:1 DCM:MeOH).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-5% methanol in dichloromethane) to yield the final NK1 receptor antagonist.

Data Summary and Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceHypothetical Yield (%)
Intermediate 1 C₁₅H₁₇F₆NO₂373.29White Solid75-85
Final Product C₂₇H₂₈F₇N₂O₃577.51Off-white Solid65-75

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to determine the purity of the final compound.

Conclusion

This compound serves as a highly effective and versatile building block for the synthesis of potent neurokinin receptor antagonists. Its di-functional nature allows for a modular and efficient synthetic strategy, as demonstrated in the detailed protocol above. The resulting 4,4-disubstituted piperidine scaffold provides a rigid core that is crucial for high-affinity binding to the NK1 receptor. This application note provides researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for the utilization of this valuable intermediate in the discovery and development of novel therapeutics targeting the neurokinin system.

References

Application Note: Protocol for the Purification of 4-(Hydroxymethyl)piperidin-4-ol by Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 4-(Hydroxymethyl)piperidin-4-ol via crystallization. Due to its high polarity and hygroscopic nature, this diol-piperidine derivative requires a carefully optimized solvent system to achieve high purity and yield. This guide details solvent selection strategies, a robust crystallization procedure, quality control measures, and a troubleshooting guide to address common challenges. The methodologies are designed for researchers, chemists, and process development professionals aiming to obtain high-purity material suitable for downstream applications in pharmaceutical and chemical synthesis.

Introduction: The Rationale for Crystallization

This compound is a valuable bifunctional building block in medicinal chemistry and materials science. Its structure, featuring a piperidine core with both a primary and a tertiary alcohol, offers multiple points for synthetic elaboration. The efficacy and safety of downstream products derived from this intermediate are directly dependent on its purity. Crude synthetic batches often contain residual starting materials, byproducts, and inorganic salts that must be removed.

Crystallization is a powerful and scalable purification technique that exploits differences in solubility between the target compound and its impurities at varying temperatures.[1] The core principle is to dissolve the impure compound in a minimum amount of a suitable hot solvent, creating a saturated solution.[2] Upon controlled cooling, the solubility of the target compound decreases, forcing it to precipitate out of the solution as highly ordered crystals. Soluble impurities, being present in lower concentrations, remain in the cooled solvent (the "mother liquor").[3] This process, when optimized, effectively segregates the desired molecule from contaminants, yielding a product of high purity.

Foundational Knowledge: Physicochemical Properties and Their Impact

A successful crystallization protocol is built upon a solid understanding of the target molecule's physical and chemical properties. While specific experimental data for this compound is limited, its structure allows for reliable predictions based on the well-characterized parent compound, 4-hydroxypiperidine (piperidin-4-ol).

  • High Polarity: The presence of two hydroxyl (-OH) groups and a secondary amine (-NH-) makes this compound a highly polar and hydrophilic molecule. These functional groups are capable of extensive hydrogen bonding. This high polarity dictates that polar solvents will be required for dissolution.[4]

  • Hygroscopicity: Like its parent, piperidin-4-ol, the target compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6] This property necessitates careful handling during and after purification, particularly during the drying phase, to prevent the formation of hydrates or a syrupy consistency.[7][8]

  • Crystalline Solid: The compound is a solid at room temperature, making it an ideal candidate for purification by crystallization. The melting point of the parent compound, 4-hydroxypiperidine, is in the range of 86-90 °C.[9][10]

Part I: Solvent System Selection - The Cornerstone of Success

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[11] The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room temperature or below.[1][2] Given the high polarity of this compound, a mixed-solvent system is often more effective than a single solvent.

Rationale for a Mixed-Solvent System

A mixed-solvent system, also known as a solvent/anti-solvent system, provides superior control over the crystallization process.[12]

  • The "Good" Solvent: A polar, protic solvent in which the compound is highly soluble, even at room temperature. Its role is to fully dissolve the crude material. For this protocol, alcohols like Methanol or Ethanol are excellent primary candidates.[13]

  • The "Anti-Solvent": A less polar solvent that is miscible with the "good" solvent but in which the compound is poorly soluble. Its function is to be added to the hot, saturated solution to reduce the overall solvent polarity, thereby decreasing the compound's solubility and inducing controlled precipitation. Suitable anti-solvents include Ethyl Acetate , Acetone , or Tetrahydrofuran (THF) .[14][15]

Protocol for Solvent System Screening (Microscale)

Before committing to a bulk purification, screen several solvent systems to identify the optimal combination.

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • "Good" Solvent Test: To each tube, add a "good" solvent (e.g., Methanol, Ethanol) dropwise at room temperature until the solid just dissolves. Note the volume required.

  • Anti-Solvent Addition: To the now-dissolved sample, add a candidate "anti-solvent" (e.g., Ethyl Acetate, Acetone) dropwise until persistent cloudiness (turbidity) is observed.

  • Heating: Gently warm the turbid solution until it becomes clear again.

  • Cooling & Observation: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath. The system that produces a dense, crystalline precipitate (not an oil) with good recovery is the most promising.

Part II: The Crystallization Workflow

This protocol is based on an Ethanol ("good" solvent) and Ethyl Acetate ("anti-solvent") system, which is a robust starting point for many polar piperidine derivatives.[13]

Workflow Diagram

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Finishing crude Crude this compound dissolve Dissolve in Minimum Hot Ethanol crude->dissolve hot_filter Hot Gravity Filtration (Optional: for insoluble impurities) dissolve->hot_filter add_anti Add Ethyl Acetate (Anti-Solvent) to Cloud Point dissolve->add_anti hot_filter->add_anti cool Slow Cooling to RT, then Ice Bath add_anti->cool vac_filter Vacuum Filtration (Buchner Funnel) cool->vac_filter wash Wash with Cold Ethanol/Ethyl Acetate Mixture vac_filter->wash dry Dry Under Vacuum (Desiccator) wash->dry pure Pure, Crystalline Product dry->pure

Caption: Workflow for the purification of this compound.

Step-by-Step Experimental Protocol
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of the "good" solvent (e.g., Ethanol) and heat the mixture to a gentle boil with stirring.

    • Continue adding the hot solvent dropwise until the solid is completely dissolved. Causality: Using the absolute minimum volume of hot solvent is crucial for maximizing recovery, as any excess solvent will retain some product in the mother liquor upon cooling.[3]

  • Decolorization (If Necessary):

    • If the hot solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% by weight of the solute) to adsorb colored impurities.

    • Reheat the solution to boiling for a few minutes. Expert Insight: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration (If Necessary):

    • If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

    • Causality: This step must be performed quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel, which would decrease the yield.[4]

  • Inducing Crystallization:

    • Re-heat the clear filtrate to boiling.

    • Slowly add the "anti-solvent" (e.g., Ethyl Acetate) dropwise with constant swirling until the solution becomes faintly and persistently cloudy (the "cloud point").

    • Add a few more drops of the hot "good" solvent (Ethanol) until the solution just becomes clear again. This ensures the solution is perfectly saturated at that temperature.[16]

  • Crystal Growth:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities and form small, impure crystals or an amorphous powder.[16][17]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate filter paper.

    • Wash the collected crystals with a small amount of an ice-cold mixture of the solvent system (e.g., 1:1 Ethanol/Ethyl Acetate) to rinse away the impurity-laden mother liquor from the crystal surfaces.[2]

    • Expert Insight: Do not use a large volume of wash solvent, and ensure it is ice-cold to avoid dissolving a significant portion of your purified product.

  • Drying:

    • Press the crystals as dry as possible on the filter funnel.

    • Transfer the crystalline solid to a watch glass or petri dish and dry under high vacuum in a desiccator, preferably over a strong desiccant like P₂O₅ or anhydrous CaSO₄.

    • Trustworthiness: Due to the compound's hygroscopic nature, drying in the open air is not recommended. Vacuum drying is essential to remove residual solvent and adsorbed water to obtain an accurate yield and prevent the material from becoming tacky.[7]

Part III: Quality Control & Troubleshooting

A protocol is only as reliable as its validation and troubleshooting measures.

Assessing Purity
  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis (NMR/FT-IR): Compare the spectra of the purified material against a reference standard to confirm structural integrity and the absence of impurity signals.

  • Chromatographic Analysis (TLC/HPLC/LC-MS): Thin-layer or high-performance liquid chromatography can be used to assess the number of components in the final product. A single spot (TLC) or peak (HPLC) is indicative of high purity.

Data Summary Table
ParameterRecommended SpecificationRationale
Primary ("Good") Solvent Ethanol or MethanolHigh dissolving power for the polar diol.[13]
Anti-Solvent Ethyl Acetate or AcetoneMiscible with the primary solvent but a poor solvent for the target, allowing for controlled precipitation.[14]
Typical Solvent Ratio ~1:2 to 1:4 (Ethanol:Ethyl Acetate)This range typically provides an optimal polarity drop to induce crystallization without causing "oiling out."
Cooling Rate Slow, ambient cooling followed by ice bathMaximizes crystal size and purity by allowing for selective incorporation into the crystal lattice.[17]
Expected Yield 65-85%Yield is dependent on the purity of the crude material and strict adherence to using minimal solvent.
Target Purity >99% (by HPLC)Achievable with careful execution of the protocol.
Troubleshooting Guide
ProblemProbable Cause(s)Solution(s)
"Oiling Out" 1. Cooling the solution too rapidly. 2. The solution is too concentrated or contains a high level of impurities. 3. The boiling point of the solvent is higher than the compound's melting point.[18]1. Re-heat the mixture to dissolve the oil. 2. Add a small amount of additional "good" solvent (Ethanol) and allow it to cool more slowly.[18] 3. Consider a different anti-solvent with a lower boiling point.
No Crystals Form 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated but requires a nucleation site.[19]1. Gently boil off some of the solvent to increase the concentration and re-cool. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[19]
Very Low Yield 1. Too much solvent was used during dissolution or washing.[3] 2. Premature crystallization during hot filtration. 3. The compound is significantly soluble in the cold solvent system.1. Concentrate the mother liquor by evaporation to recover a second crop of crystals (which may be less pure). 2. Ensure all glassware for hot filtration is pre-heated. 3. Cool the solution for a longer period or to a lower temperature (e.g., freezer).
Crystals are Colored Residual colored impurities are present.Perform the optional activated charcoal step during the dissolution phase to adsorb colored contaminants.[2]

Conclusion

The purification of this compound by crystallization is a highly effective method for achieving the purity required for demanding synthetic applications. The protocol's success hinges on a rational choice of a mixed-solvent system, meticulous control over dissolution and cooling steps, and proper handling to account for the compound's hygroscopic nature. By following the detailed procedures and utilizing the troubleshooting guide provided, researchers can reliably and consistently obtain high-purity material.

References

Application Notes & Protocols for the Comprehensive Characterization of 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of 4-(Hydroxymethyl)piperidin-4-ol, a key heterocyclic building block in pharmaceutical synthesis. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring robust and reliable characterization. We will delve into a multi-technique approach encompassing chromatography, spectroscopy, and thermal analysis, designed for researchers, quality control analysts, and drug development professionals.

Introduction: The Significance of this compound

This compound is a bifunctional piperidine derivative featuring both a primary and a tertiary alcohol. This unique structural motif makes it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The piperidine scaffold is a prevalent feature in numerous marketed drugs, and its substitution pattern is critical to biological activity and safety.[1] Therefore, rigorous analytical characterization of this intermediate is paramount to ensure the identity, purity, and stability of the final drug product.

The presence of two hydroxyl groups imparts high polarity and hydrophilicity, which presents specific challenges and considerations for analytical method development. This guide will address these challenges and provide validated protocols to overcome them.

Analytical Strategy: A Multi-Pronged Approach

A single analytical technique is insufficient to fully characterize a molecule. A comprehensive understanding requires the integration of data from orthogonal methods. Our approach is designed to confirm the molecule's structure, identify and quantify impurities, and assess its physicochemical properties.

MS_Fragmentation M [M+H]⁺ m/z 148 F1 [M+H - H₂O]⁺ m/z 130 M->F1 - H₂O F2 [M+H - CH₂OH]⁺ m/z 117 M->F2 - CH₂OH F3 Ring Cleavage Products M->F3 α-cleavage

References

Application Notes & Protocols: The Strategic Use of 4-(Hydroxymethyl)piperidin-4-ol as a Trifunctional Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensional Chemical Space

In the landscape of modern medicinal chemistry, the demand for molecules with high three-dimensional (3D) complexity is ever-increasing. Such structures often exhibit improved pharmacological profiles, including enhanced selectivity and better pharmacokinetics, by engaging with biological targets in ways that flat, aromatic systems cannot.[1] The piperidine ring is a cornerstone of this effort, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals.[1][2]

Within this context, 4-(Hydroxymethyl)piperidin-4-ol emerges as a uniquely valuable and versatile building block. Its structure is deceptively simple, yet it contains a powerful combination of features: a piperidine secondary amine and a 1,1-disubstituted diol, comprising a sterically hindered tertiary alcohol and an accessible primary alcohol. This trifunctional arrangement provides three distinct points for chemical modification, enabling the construction of intricate molecular architectures, most notably spirocyclic systems, which are highly sought after in drug discovery programs.[3][4]

This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the strategic rationale behind its use. We will cover its fundamental properties, key synthetic transformations, and provide detailed, field-proven protocols for its application, empowering researchers to leverage its full potential in the synthesis of next-generation complex molecules.

Physicochemical Properties & Safe Handling

A thorough understanding of a building block's properties is the foundation of successful synthesis. This compound is typically supplied as its hydrochloride salt, a more stable and less hygroscopic form than the free base.

PropertyValueSource / Notes
Chemical Name This compound
CAS Number 240401-25-6 (for HCl salt)[5]
Molecular Formula C₆H₁₃NO₂ (Free Base)
C₆H₁₄ClNO₂ (HCl Salt)[5]
Molecular Weight 131.17 g/mol (Free Base)
167.63 g/mol (HCl Salt)[5]
Appearance White to off-white crystalline powder
Flash Point 155 °C[5]
Solubility Soluble in water, methanol.General knowledge for polar amino alcohols.

Safety & Handling:

  • Hazard: Classified as an irritant. Can cause skin irritation and serious eye irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[6] The compound is hygroscopic.

  • Free-Basing: If the free base is required for a reaction, it can be generated from the HCl salt by treatment with a suitable base (e.g., NaOH, K₂CO₃) in an aqueous solution, followed by extraction with an organic solvent like dichloromethane or ethyl acetate. The resulting organic solution should be dried thoroughly before use.

The Synthetic Versatility of a Trifunctional Scaffold

The power of this compound lies in the differential reactivity of its three functional groups. This allows for a directed, stepwise synthesis where each site can be addressed with high selectivity.

G cluster_N N-Functionalization cluster_O_prim Primary -OH (More Reactive) cluster_O_tert Tertiary -OH (Less Reactive) main This compound N_protection N-Protection (Boc, Cbz) main->N_protection Site 1 (Nucleophilic Amine) O_prim_sel Selective Acylation / Silylation main->O_prim_sel Site 2 (Sterically Accessible) O_tert_react Cyclization / Spiro-formation main->O_tert_react Site 3 (Sterically Hindered) N_alkylation N-Alkylation N_acylation N-Acylation O_prim_act Activation (Ts, Ms) O_tert_elim Elimination

Caption: Reactivity sites on this compound.

Causality Behind Synthetic Choices:

  • Nitrogen First (The Gatekeeper): The secondary amine is often the most nucleophilic site. In most synthetic strategies, the first step is to protect this nitrogen, typically as a tert-butyloxycarbonyl (Boc) carbamate. This is critical for two reasons:

    • Deactivation: It prevents the nitrogen from interfering with subsequent reactions at the hydroxyl groups.

    • Solubility: The Boc group significantly increases the molecule's solubility in common organic solvents, simplifying reaction setup and purification.

  • Primary vs. Tertiary Alcohol (A Tale of Two Reactivities):

    • The Primary Hydroxyl: Being sterically unhindered, this group is the preferred site for reactions like acylation, etherification, and silylation under standard conditions. This selectivity allows it to be easily protected or converted into a leaving group (e.g., tosylate, mesylate) in the presence of the unreacted tertiary alcohol.

    • The Tertiary Hydroxyl: This group is sterically hindered and less reactive. It typically remains untouched during reactions targeting the primary alcohol. Its true value is realized in intramolecular cyclization reactions, where it acts as the nucleophile to form spirocyclic ethers or lactones, a key transformation for building molecular complexity.[3]

Application Protocol 1: Synthesis of Spiro[oxolane-2,4'-piperidine] Derivatives

This section provides a detailed, multi-step workflow for constructing a spirocyclic ether, a common and valuable scaffold in drug discovery. This protocol is designed as a self-validating system; success in each step confirms the reactivity principles discussed.

G A Start: This compound (HCl Salt) B Step 4.1: N-Boc Protection A->B C Intermediate 1: Boc-Protected Diol B->C D Step 4.2: Selective O-Tosylation C->D E Intermediate 2: Monotosylate D->E F Step 4.3: Base-Mediated Spirocyclization E->F G Product: N-Boc-Spiro-ether F->G

Caption: Workflow for Spirocyclic Ether Synthesis.

Step 4.1: N-Boc Protection of this compound

Rationale: This initial step neutralizes the nucleophilic nitrogen and renders the molecule soluble in organic solvents, preparing it for subsequent functionalization. Dioxane/water is an excellent solvent system as it dissolves both the polar starting material and the less polar Boc-anhydride.

  • Reagents & Materials:

    • This compound hydrochloride (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.5 eq)

    • 1,4-Dioxane

    • Deionized Water

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Suspend this compound hydrochloride (e.g., 5.0 g, 29.8 mmol) in a 1:1 mixture of 1,4-dioxane and water (100 mL).

    • Add sodium bicarbonate (6.26 g, 74.5 mmol) to the suspension. The mixture will effervesce.

    • Add a solution of Boc₂O (7.16 g, 32.8 mmol) in 1,4-dioxane (20 mL) dropwise over 15 minutes.

    • Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor reaction completion by TLC (e.g., 10% MeOH in DCM, visualized with KMnO₄ stain).

    • Once complete, remove the dioxane under reduced pressure using a rotary evaporator.

    • Add water (50 mL) to the remaining aqueous residue and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify by flash column chromatography (silica gel, gradient elution from 50% to 80% ethyl acetate in hexanes) to afford 1-Boc-4-(hydroxymethyl)piperidin-4-ol as a white solid.

  • Expected Outcome: Yield: 85-95%. The product should be a clean white solid. ¹H NMR will show a characteristic large singlet around 1.45 ppm corresponding to the 9 protons of the Boc group.

Step 4.2: Selective O-Tosylation of the Primary Alcohol

Rationale: This step leverages the steric difference between the two hydroxyls. p-Toluenesulfonyl chloride (TsCl) is a bulky reagent that will react preferentially at the primary alcohol. Pyridine serves as both the base and the solvent. The reaction is run at low temperature to maximize selectivity and prevent side reactions.

  • Reagents & Materials:

    • 1-Boc-4-(hydroxymethyl)piperidin-4-ol (1.0 eq)

    • p-Toluenesulfonyl chloride (TsCl) (1.05 eq)

    • Anhydrous Pyridine

    • Dichloromethane (DCM)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected diol (e.g., 5.0 g, 21.6 mmol) in anhydrous pyridine (50 mL) in a flask under an argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TsCl (4.32 g, 22.7 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction at 0 °C for 4-6 hours. Monitor carefully by TLC. Over-running the reaction can lead to di-tosylation or other side products.

    • Upon completion, quench the reaction by slowly adding cold water (20 mL).

    • Dilute the mixture with DCM (150 mL) and transfer to a separatory funnel.

    • Wash sequentially with cold 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product, tert-butyl 4-hydroxy-4-(((4-methylphenyl)sulfonyl)oxymethyl)piperidine-1-carboxylate , can often be used directly in the next step or purified by flash chromatography if necessary.

  • Expected Outcome: Yield: >90%. ¹H NMR will show the appearance of aromatic protons from the tosyl group (two doublets around 7.4 and 7.8 ppm) and a singlet for the tosyl methyl group around 2.45 ppm. The methylene protons adjacent to the tosylate group will be shifted downfield.

Step 4.3: Base-Mediated Intramolecular Spirocyclization

Rationale: This is the key structure-building step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the sterically hindered tertiary alcohol, which then acts as an intramolecular nucleophile, displacing the tosylate leaving group to form the desired spiro-ether. Anhydrous THF is crucial as NaH reacts violently with water.

  • Reagents & Materials:

    • The monotosylate intermediate from Step 4.2 (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck flask under argon, add NaH (e.g., 1.29 g of 60% dispersion, 32.4 mmol).

    • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.

    • Suspend the washed NaH in anhydrous THF (80 mL) and cool to 0 °C.

    • Dissolve the crude monotosylate (e.g., 8.6 g, 21.6 mmol) in anhydrous THF (40 mL) and add it dropwise to the NaH suspension over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction back to 0 °C and quench it by the very slow, dropwise addition of saturated NH₄Cl solution until gas evolution ceases.

    • Dilute with ethyl acetate (150 mL) and water (50 mL). Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, 20-40% ethyl acetate in hexanes) to yield tert-butyl 1-oxa-6-azaspiro[4.5]decane-6-carboxylate as a clear oil or white solid.

  • Expected Outcome: Yield: 75-85%. The disappearance of the tosyl group protons in the ¹H NMR and the appearance of new aliphatic signals corresponding to the formed oxolane ring are key indicators of success. Mass spectrometry will confirm the expected molecular weight.

Summary of Analytical Data

CompoundStructureMW ( g/mol )Key Analytical Data (Expected)
Boc-Protected Diol
alt text
231.29¹H NMR (CDCl₃): δ ~3.6 (s, 2H, -CH₂OH), ~1.6-1.8 (m, 4H, piperidine), ~1.45 (s, 9H, Boc).
Monotosylate
alt text
385.48¹H NMR (CDCl₃): δ 7.80 (d, 2H, Ar-H), 7.35 (d, 2H, Ar-H), ~4.0 (s, 2H, -CH₂OTs), 2.45 (s, 3H, Ar-CH₃).
N-Boc-Spiro-ether
alt text
213.29¹H NMR (CDCl₃): δ ~3.8 (t, 2H, -O-CH₂-), ~1.7 (t, 2H, -O-CH₂-CH₂-), 1.46 (s, 9H, Boc). MS (ESI+): m/z 214.1 [M+H]⁺.

References

Asymmetric synthesis of chiral piperidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Chiral Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence is highlighted by its presence in blockbuster drugs targeting a wide array of diseases, from cancer (Niraparib) to psychiatric disorders (Risperidone, Paroxetine) and allergies (Fexofenadine).[5][6][7][8] The introduction of stereocenters onto the piperidine scaffold dramatically influences its pharmacological profile; different enantiomers of a molecule can exhibit vastly different potency, selectivity, and toxicity.[9] Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral piperidines remains a critical objective in organic and medicinal chemistry.[9][10][11]

This guide provides an in-depth overview of several field-proven strategies for synthesizing enantioenriched piperidine derivatives. We move beyond simple step-by-step instructions to explain the underlying principles and causalities behind key methodological choices. The protocols described herein are selected to represent modern, powerful, and diverse approaches, including catalytic asymmetric hydrogenation, organocatalysis, chemo-enzymatic cascades, and the use of chiral auxiliaries.

Catalytic Asymmetric Hydrogenation: The Atom-Economical Approach

Asymmetric hydrogenation of pyridine derivatives represents one of the most direct and atom-economical routes to chiral piperidines.[12] The primary challenge lies in the dearomatization of the stable pyridine ring. Modern strategies overcome this by activating the substrate, typically through N-alkylation to form pyridinium salts, which are significantly more reactive.[12][13]

Methodology 1: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts

Principle of the Method: The quaternization of the pyridine nitrogen lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic system more susceptible to reduction.[12] Chiral iridium catalysts, featuring sophisticated phosphine ligands, can then coordinate to the substrate and deliver hydrogen with high facial selectivity, establishing the stereocenters on the piperidine ring.

G cluster_workflow Asymmetric Hydrogenation Workflow Pyridine Pyridine Derivative Activation Activation (e.g., Benzyl Bromide) Pyridine->Activation Pyridinium Pyridinium Salt Activation->Pyridinium Hydrogenation Asymmetric Hydrogenation (H₂, High Pressure) Pyridinium->Hydrogenation Catalyst [Ir(COD)Cl]₂ + Chiral Ligand (e.g., f-spiroPhos) Catalyst->Hydrogenation Piperidine Enantioenriched Piperidine Hydrogenation->Piperidine

Caption: General workflow for asymmetric hydrogenation of pyridines.

Detailed Experimental Protocol: A representative procedure adapted from literature for the asymmetric hydrogenation of N-benzyl-3-phenylpyridinium bromide.[14]

  • Catalyst Preparation: In a glovebox, add the iridium precursor [Ir(COD)Cl]₂ (1 mol%) and the chiral ligand (e.g., a JosiPhos-type ligand, 2.2 mol%) to a vial. Add the desired solvent (e.g., degassed dichloromethane). Stir the mixture at room temperature for 15-20 minutes to allow for catalyst formation.

  • Reaction Setup: In a separate vial, dissolve the N-benzylated 3-substituted pyridinium salt (1.0 equiv) and a base (e.g., triethylamine, 5.0 equiv) in the reaction solvent. The base is crucial for improving both yield and enantioselectivity.[14]

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the pre-formed catalyst solution via syringe.

  • Reaction Execution: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar H₂).[14]

  • Heating and Monitoring: Heat the reaction to the specified temperature (e.g., 50 °C) and stir for the required duration (e.g., 12-24 hours). Reaction progress can be monitored by taking aliquots and analyzing via HPLC or GC-MS.

  • Work-up and Purification: After cooling and carefully venting the autoclave, quench the reaction mixture. Perform a standard aqueous work-up, extract the product with an organic solvent, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC.

SubstrateCatalyst SystemPressure (bar)Temp (°C)Yield (%)ee (%)Reference
N-benzyl-3-phenylpyridinium[Ir]-JosiPhos5050Highup to 90%[14]
Various Pyridinium Salts[Ir]-f-spiroPhos806075-99%85-98%[15]
3-Substituted Pyridiniums[Rh]-JosiPhos505070-95%up to 90%[14]

Organocatalysis: Metal-Free Cascade Reactions

Organocatalysis has emerged as a powerful paradigm for asymmetric synthesis, avoiding transition metals in favor of small, chiral organic molecules.[1] A particularly elegant application is in domino (or cascade) reactions, where a single catalyst orchestrates multiple bond-forming events in one pot to rapidly build molecular complexity.[16]

Methodology 2: Organocatalytic Domino Michael/Aminalization

Principle of the Method: This strategy constructs a polysubstituted piperidine ring in a single step from an aldehyde and a nitroolefin. A chiral secondary amine catalyst, typically an O-silylated prolinol derivative, activates the aldehyde by forming a nucleophilic enamine intermediate. This enamine undergoes a stereoselective Michael addition to the nitroolefin. The resulting intermediate then undergoes an intramolecular cyclization and aminalization to furnish the piperidine ring, creating up to four contiguous stereocenters with high stereocontrol.[3][16]

G cluster_workflow Organocatalytic Domino Reaction Aldehyde Aldehyde Domino Domino Reaction (Michael Addition + Intramolecular Aminalization) Aldehyde->Domino Nitroolefin Nitroolefin Nitroolefin->Domino Catalyst O-TMS Diphenylprolinol (20 mol%) Catalyst->Domino Solvent Solvent (Toluene) Room Temperature Solvent->Domino Piperidine Polysubstituted Chiral Piperidine Domino->Piperidine

Caption: Workflow for organocatalytic domino synthesis of piperidines.

Detailed Experimental Protocol: A representative procedure for the synthesis of polysubstituted chiral piperidines.[3]

  • Reaction Setup: To a clean, dry vial, add the aldehyde (1.0 equiv, e.g., 0.2 mmol) and the trisubstituted nitroolefin (1.5 equiv, 0.3 mmol).

  • Catalyst and Solvent Addition: Add the solvent (e.g., toluene, 1.0 mL). To this solution, add the O-TMS protected diphenylprolinol organocatalyst (20 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 24-72 hours).[3]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture directly onto silica gel. Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the highly functionalized chiral piperidine product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.

AldehydeNitroolefinYield (%)dree (%)Reference
Propanal(E)-1-chloro-2-(2-nitrovinyl)benzene85%>20:198%[3]
Isovaleraldehyde(E)-1-chloro-2-(2-nitrovinyl)benzene82%>20:199%[3]
Cyclohexanecarbaldehyde(E)-ethyl 2-(2-nitrovinyl)benzoate78%15:197%[3][16]

Chemo-Enzymatic Synthesis: Merging the Best of Both Worlds

Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions.[15] Combining the power of traditional chemical synthesis with the precision of enzymatic transformations provides a powerful chemo-enzymatic platform for accessing valuable chiral molecules that are difficult to obtain otherwise.

Methodology 3: Chemo-Enzymatic Dearomatization of Pyridines

Principle of the Method: This innovative approach uses a chemical step to prepare a non-chiral tetrahydropyridine (THP) intermediate, which then serves as the substrate for a highly stereoselective one-pot, dual-enzyme cascade.[15] An amine oxidase first oxidizes the THP to a cyclic imine intermediate. This intermediate is then subjected to a stereoselective conjugate reduction by an ene-imine reductase (EneIRED), which sets the key stereocenter(s) to yield the final chiral piperidine.[15] This method is particularly powerful for preparing 3- and 3,4-substituted piperidines.[15]

G cluster_workflow Chemo-Enzymatic Cascade Pyridine Activated Pyridine Reduction Chemical Reduction (NaBH₄, MeOH) Pyridine->Reduction THP N-Substituted Tetrahydropyridine (THP) Reduction->THP Enzymes One-Pot Biocatalysis: - Amine Oxidase - Ene-Imine Reductase (EneIRED) - Cofactor (NADPH) THP->Enzymes Piperidine Stereo-defined Chiral Piperidine Enzymes->Piperidine

Caption: Workflow for chemo-enzymatic synthesis of chiral piperidines.

Detailed Experimental Protocol: A two-step procedure involving chemical reduction followed by a biocatalytic cascade.[15]

Step 1: Chemical Synthesis of Tetrahydropyridine (THP) Intermediate

  • Setup: To a round-bottom flask, dissolve the activated pyridine derivative (1.0 equiv) in methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.[3]

  • Work-up: Remove the solvent under reduced pressure. Partition the residue between water and dichloromethane (CH₂Cl₂). Extract the aqueous layer twice more with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude THP, which is often used in the next step without further purification.[3]

Step 2: One-Pot Enzymatic Cascade

  • Reaction Buffer: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) containing glucose and a glucose dehydrogenase for cofactor regeneration.

  • Enzyme Reaction Setup: In a vial, add the buffer, NADP⁺ (cofactor), the crude THP substrate (dissolved in a minimal amount of a co-solvent like DMSO), the amine oxidase, and the desired ene-imine reductase (EneIRED).

  • Execution: Gently shake the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours.

  • Work-up: Quench the reaction by adding a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, filter, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine yield and stereoselectivity (ee and dr) by chiral HPLC or GC analysis. This method was successfully used in the synthesis of antipsychotic drugs like Preclamol and OSU-6162.[6][15]

Chiral Auxiliary-Based Strategies

The use of chiral auxiliaries is a classical and highly reliable method for controlling stereochemistry.[17] In this approach, a prochiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then sterically directs the outcome of a subsequent bond-forming reaction in a diastereoselective manner.[17] Although this method requires additional steps for auxiliary attachment and removal, it often provides excellent levels of stereocontrol and predictability.

Methodology 4: Carbohydrate Auxiliary in a Domino Mannich-Michael Reaction

Principle of the Method: Chiral sugar derivatives, such as O-pivaloylated arabinopyranosylamine, serve as effective chiral auxiliaries.[18][19] The auxiliary is first condensed with an aldehyde to form a chiral N-glycosyl imine. This imine then acts as the electrophile in a domino Mannich-Michael reaction with a nucleophilic diene (e.g., Danishefsky's diene). The bulky and stereochemically defined carbohydrate backbone shields one face of the imine, forcing the diene to attack from the less hindered face, thereby leading to a highly diastereoselective formation of an N-arabinosyl dehydropiperidinone.[19] Subsequent removal of the auxiliary yields the enantioenriched piperidine derivative.

G cluster_workflow Chiral Auxiliary Workflow Auxiliary Chiral Auxiliary (e.g., Arabinosylamine) Attachment Auxiliary Attachment (Imine Formation) Auxiliary->Attachment Substrate Prochiral Substrate (Aldehyde) Substrate->Attachment ChiralImine Chiral Intermediate (N-Glycosyl Imine) Attachment->ChiralImine Reaction Diastereoselective Reaction (Domino Mannich-Michael) ChiralImine->Reaction Diastereomer Diastereomerically Enriched Product Reaction->Diastereomer Cleavage Auxiliary Cleavage Diastereomer->Cleavage Product Enantioenriched Piperidine Derivative Cleavage->Product Recycle Auxiliary Recycling Cleavage->Recycle

Caption: General workflow using a recoverable chiral auxiliary.

Detailed Experimental Protocol: A representative procedure for the diastereoselective synthesis of N-arabinosyl dehydropiperidinones.[19]

  • Imine Formation: In a flask equipped with a Dean-Stark trap, dissolve the O-pivaloylated arabinopyranosylamine auxiliary (1.0 equiv) and the desired aldehyde (1.1 equiv) in a suitable solvent like toluene. Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).

  • Azeotropic Removal of Water: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until imine formation is complete (monitored by TLC). Cool the reaction and concentrate to obtain the crude chiral imine.

  • Domino Reaction: Dissolve the crude imine in a dry solvent (e.g., CH₂Cl₂) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (N₂ or Ar).

  • Diene Addition: Add Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene, 1.5 equiv) to the cooled solution.

  • Lewis Acid Catalysis: Add a Lewis acid catalyst (e.g., ZnCl₂) to initiate the domino reaction. Stir at low temperature for several hours.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and perform a standard aqueous work-up. Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purification and Analysis: Purify the crude product by flash column chromatography to isolate the N-arabinosyl dehydropiperidinone. The diastereoselectivity can be determined by ¹H NMR analysis.

  • Auxiliary Cleavage: The auxiliary can be cleaved under acidic or reductive conditions to release the chiral piperidine product.

Conclusion and Future Perspectives

The asymmetric synthesis of chiral piperidines is a dynamic field with a diverse toolkit available to the modern chemist.

  • Catalytic Asymmetric Hydrogenation offers a highly efficient and atom-economical route from simple pyridine precursors, though it often requires specialized high-pressure equipment.

  • Organocatalysis provides a powerful metal-free alternative, enabling complex cascade reactions that build stereochemically rich piperidines in a single step under mild conditions.[1]

  • Chemo-enzymatic methods leverage the exquisite selectivity of enzymes to solve challenging stereochemical problems, representing a green and sustainable approach.[15]

  • Chiral auxiliaries remain a robust and predictable strategy for achieving high levels of stereocontrol, particularly in complex settings.[17]

The choice of method depends on the desired substitution pattern, scalability, and available resources. Future developments will likely focus on expanding the scope of these methods and exploring novel strategies such as the direct enantioselective C(sp³)-H functionalization of the piperidine ring, which promises even more convergent and efficient synthetic routes.[20]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-(Hydroxymethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain high-purity products. Our focus will be on the widely used and efficient crossed Cannizzaro reaction, with considerations for alternative synthetic routes.

Troubleshooting Guide

The synthesis of this compound, while generally robust, can present challenges. Below is a table outlining common issues, their probable causes, and actionable solutions to get your synthesis back on track.

Issue Probable Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Starting Material: The piperidin-4-one starting material may be of poor quality or degraded. 2. Insufficient Base: The concentration of the strong base (e.g., NaOH, KOH) may be too low to effectively catalyze the reaction. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures.1. Verify Starting Material: Check the purity of the piperidin-4-one derivative by NMR or LC-MS before starting the reaction. 2. Increase Base Concentration: The Cannizzaro reaction requires a high concentration of a strong base.[1][2] Consider using a 50% aqueous solution of NaOH or KOH. 3. Optimize Temperature: Gently heat the reaction mixture (e.g., to 50-60 °C) to increase the reaction rate, but monitor for potential side reactions.
Formation of a White Precipitate (Carboxylate Salt) This is an expected byproduct of the Cannizzaro reaction, where formaldehyde is oxidized to formic acid, which is then deprotonated by the basic medium to form a formate salt (e.g., sodium formate).[3][4]This is a positive indication that the reaction is proceeding. The formate salt is typically water-soluble and can be separated from the desired product during aqueous workup.
Presence of Unreacted Piperidin-4-one 1. Insufficient Formaldehyde: An inadequate amount of formaldehyde will lead to incomplete conversion of the piperidin-4-one. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use Excess Formaldehyde: Employing a molar excess of formaldehyde ensures that the piperidin-4-one is the limiting reagent and is fully consumed. Formaldehyde is more reactive and will preferentially undergo oxidation.[3][5] 2. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to stir until the starting material is no longer detectable.
Formation of Polymeric Byproducts Formaldehyde can self-polymerize in concentrated aqueous solutions, especially under basic conditions, to form paraformaldehyde.Use a fresh, high-quality source of formaldehyde (formalin solution). Adding the formaldehyde solution slowly to the reaction mixture can also mitigate polymerization.
Difficult Product Isolation/Purification The high polarity of the diol product can make extraction from the aqueous reaction mixture challenging.[6]1. Continuous Extraction: Employ a continuous liquid-liquid extractor for efficient recovery of the polar product. 2. Solvent Selection: Use a more polar organic solvent for extraction, such as a mixture of chloroform and isopropanol. 3. Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the solubility of the organic product and improve extraction efficiency. 4. Crystallization: The product can often be isolated and purified by crystallization from a suitable solvent system.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

The crossed Cannizzaro reaction is a highly effective and commonly employed method.[1][3][5] This reaction involves the base-induced disproportionation of two different aldehydes that lack α-hydrogens.[2][8] In this specific synthesis, piperidin-4-one (or an N-protected derivative) acts as one aldehyde equivalent, and formaldehyde serves as the other.

The key advantage of this approach is the higher reactivity of formaldehyde, which acts as a sacrificial hydride donor.[3] It is preferentially oxidized to formic acid (which becomes a formate salt in the basic medium), while the piperidin-4-one is reduced to the desired this compound.[4][9] This leads to a theoretical yield of the alcohol product that can approach 100% with respect to the piperidin-4-one starting material.

Q2: What is the mechanism of the crossed Cannizzaro reaction for this synthesis?

The reaction proceeds through the following key steps:[1][2]

  • Nucleophilic Attack: A hydroxide ion (from the strong base) attacks the carbonyl carbon of the more reactive aldehyde, which is formaldehyde.

  • Hydride Transfer: The resulting tetrahedral intermediate is unstable and collapses, transferring a hydride ion (H⁻) to the carbonyl carbon of the piperidin-4-one. This step is typically the rate-determining step.[5]

  • Proton Exchange: An acid-base reaction occurs where the newly formed alkoxide of the desired product takes a proton from the formic acid generated in the previous step, yielding the final this compound and a formate salt.

Caption: Mechanism of this compound Synthesis.

Q3: Should I use an N-protected piperidin-4-one?

The use of an N-protected piperidin-4-one (e.g., N-Boc-4-piperidone or N-Cbz-4-piperidone) is highly recommended for several reasons:

  • Improved Solubility: N-protected derivatives often have better solubility in organic solvents, which can be advantageous for certain reaction setups and purification procedures.

  • Prevention of Side Reactions: The free secondary amine of unprotected piperidin-4-one can potentially engage in side reactions under the strongly basic conditions of the Cannizzaro reaction, such as acting as a nucleophile.

  • Simplified Purification: The protecting group can facilitate purification by chromatography. The Boc group, for instance, can be easily removed under acidic conditions after the synthesis is complete.[10]

Q4: Are there alternative synthetic routes to this compound and its derivatives?

Yes, other classic carbon-carbon bond-forming reactions can be employed, particularly for synthesizing derivatives with different substituents at the 4-position.

  • Grignard Reaction: This involves the reaction of an N-protected 4-piperidone with a suitable Grignard reagent (e.g., a hydroxymethyl Grignard equivalent, though these can be challenging to prepare and use). More commonly, it's used to add alkyl or aryl groups to the 4-position.[11][12][13] Key considerations include the absolute requirement for anhydrous conditions, as Grignard reagents are extremely sensitive to moisture.[11][12]

  • Reformatsky Reaction: This reaction uses an α-halo ester and zinc metal to form a zinc enolate, which then adds to the ketone of the piperidin-4-one.[14][15][16][17] This method is particularly useful for synthesizing β-hydroxy esters. The organozinc reagents are generally less reactive than Grignard reagents, which can sometimes be an advantage in preventing side reactions.[15][17]

Troubleshooting_Workflow Start Low Yield of this compound Check_SM Check Starting Material Purity (TLC/LC-MS) Start->Check_SM Good_SM Starting Material is Pure Check_SM->Good_SM Yes Bad_SM Starting Material is Impure Check_SM->Bad_SM No Check_Conditions Review Reaction Conditions Good_SM->Check_Conditions Purify_SM Purify or Replace Starting Material Bad_SM->Purify_SM Purify_SM->Start Base_Conc Is Base Concentration Sufficiently High? Check_Conditions->Base_Conc Temp_Time Are Temperature and Time Optimized? Base_Conc->Temp_Time Yes Increase_Base Increase Base Concentration Base_Conc->Increase_Base No Formaldehyde_Excess Is Formaldehyde in Molar Excess? Temp_Time->Formaldehyde_Excess Yes Optimize_Temp_Time Increase Temperature/Time and Monitor Temp_Time->Optimize_Temp_Time No Add_Formaldehyde Use a Larger Excess of Formaldehyde Formaldehyde_Excess->Add_Formaldehyde No Workup_Issue Investigate Workup & Purification Formaldehyde_Excess->Workup_Issue Yes Increase_Base->Check_Conditions Optimize_Temp_Time->Check_Conditions Add_Formaldehyde->Check_Conditions Extraction Is Extraction Method Efficient for a Polar Product? Workup_Issue->Extraction Optimize_Extraction Use Continuous Extraction or Salting Out Extraction->Optimize_Extraction No Successful_Synthesis Improved Yield Extraction->Successful_Synthesis Yes Optimize_Extraction->Successful_Synthesis

Caption: Troubleshooting Workflow for Low Yield Synthesis.

References

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic motif. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and optimize your synthetic strategies.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, making its efficient and selective synthesis a cornerstone of modern organic chemistry.[1] However, the journey to the desired substituted piperidine is often fraught with potential side reactions that can diminish yields, compromise purity, and scramble stereochemistry. This guide provides in-depth, question-and-answer-based troubleshooting for common synthetic routes.

Section 1: Troubleshooting Guide by Common Synthetic Method

This section addresses specific issues you may encounter during key synthetic transformations used to prepare substituted piperidines.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and widely used method for accessing the piperidine core. However, the aromatic stability of the pyridine ring and the nature of the reaction can lead to several challenges.[2]

Question: My pyridine hydrogenation is sluggish or stalls completely. What are the likely causes and how can I resolve this?

Answer: This is a classic problem in pyridine reduction, often pointing to catalyst poisoning or suboptimal reaction conditions.

  • Probable Cause 1: Catalyst Poisoning. The nitrogen lone pair in both the starting pyridine and the product piperidine can strongly coordinate to the active sites of metal catalysts (e.g., Pd, Pt, Rh), effectively deactivating them.[3] Impurities from previous steps, such as sulfur compounds, can also act as catalyst poisons.[2]

    • Solution:

      • Ensure Purity: Use highly purified pyridine starting material.

      • Catalyst Choice: Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃) are often more resistant to poisoning by nitrogenous compounds compared to palladium catalysts.[3][4]

      • Acidic Additives: Performing the hydrogenation in the presence of an acid (e.g., HCl, acetic acid) protonates the nitrogen, reducing its coordinating ability and mitigating catalyst poisoning.[2]

      • Fresh Catalyst: Always use a fresh batch of a high-quality catalyst.[3]

  • Probable Cause 2: Insufficient Reaction Conditions. The aromaticity of the pyridine ring requires sufficient energy to overcome.

    • Solution:

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure to enhance the rate of reduction.

      • Elevate Temperature: Cautiously increase the reaction temperature (e.g., 60-80 °C) to provide the necessary activation energy.[2]

      • Efficient Agitation: Ensure vigorous stirring to overcome mass transfer limitations of hydrogen gas into the liquid phase.[4]

Question: I am observing significant amounts of ring-opened byproducts in my reaction mixture. How can I prevent this over-reduction?

Answer: The formation of ring-opened byproducts, such as pentylamines, is due to hydrogenolysis of the C-N bond in the piperidine ring.[4]

  • Probable Cause: Catalyst and Reaction Severity. Certain catalysts, like Raney Nickel, and harsh reaction conditions (high temperature and pressure) can promote C-N bond cleavage.[4]

    • Solution:

      • Catalyst Selection: Rhodium-based catalysts are known for their high selectivity in reducing the pyridine ring without significant C-N bond cleavage.[4]

      • Milder Conditions: Employ the mildest reaction conditions (temperature and pressure) that still afford a reasonable reaction rate.

      • Transfer Hydrogenation: Consider using transfer hydrogenation with a hydrogen donor like formic acid or ammonium formate, which often proceeds under milder conditions.[4]

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and constructing the piperidine ring, often from dicarbonyl compounds or keto-acids.[5]

Question: My reductive amination is yielding a complex mixture of products, including partially reduced intermediates and over-alkylated species. How can I improve the selectivity?

Answer: Achieving high selectivity in reductive amination hinges on balancing the rates of imine/iminium ion formation and reduction.

  • Probable Cause 1: Imine/Iminium Formation is Rate-Limiting. If the reduction of the carbonyl starting material is faster than imine formation, you will isolate the corresponding alcohol.

    • Solution:

      • pH Control: Imine formation is typically fastest at a pH of 4-6. Use of a mild acid catalyst can be beneficial.

      • Pre-formation of Imine: Consider a two-step procedure where the imine is formed first (often with azeotropic removal of water), followed by the addition of the reducing agent.

  • Probable Cause 2: Over-Alkylation. The newly formed secondary amine can react with another molecule of the carbonyl compound, leading to a tertiary amine.

    • Solution:

      • Stoichiometry: Use a slight excess of the amine component to ensure the carbonyl compound is fully consumed.

      • Slow Addition: Slowly add the reducing agent to the mixture of the carbonyl and amine to allow for the immediate reduction of the imine as it is formed.

  • Probable Cause 3: Choice of Reducing Agent. Strong reducing agents like NaBH₄ can reduce the starting carbonyl compound.

    • Solution:

      • Selective Reducing Agents: Use reducing agents that are selective for imines over carbonyls, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[6] STAB is often preferred due to its lower toxicity.

Experimental Protocol: General Procedure for Reductive Amination using STAB

  • To a solution of the carbonyl compound (1.0 eq) and the amine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are piperidine-containing fused systems.[7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7][8]

Question: My Pictet-Spengler reaction is giving low yields, and I'm recovering my starting amine. What's going wrong?

Answer: Low yields in the Pictet-Spengler reaction often point to issues with the formation or reactivity of the key iminium ion intermediate.

  • Probable Cause 1: Insufficiently Activated Aromatic Ring. The intramolecular cyclization is an electrophilic aromatic substitution. If the aromatic ring is not electron-rich enough, the reaction will be slow or may not proceed at all.

    • Solution:

      • Harsher Conditions: For less nucleophilic aromatic rings, such as a simple phenyl group, higher temperatures and stronger acids (e.g., trifluoroacetic acid) may be required.[7]

      • Activating Groups: Substrates with electron-donating groups on the aromatic ring will react more readily.

  • Probable Cause 2: Unfavorable Equilibrium. The initial condensation to form the imine/iminium ion is reversible.

    • Solution:

      • Water Removal: If possible, using a Dean-Stark apparatus to remove the water formed during imine formation can drive the equilibrium forward.

      • Solvent Choice: Aprotic solvents can sometimes give superior yields compared to traditional protic solvents.[7]

Section 2: FAQs on Stereochemistry and Other Side Reactions

Q1: I am struggling with controlling the stereochemistry of my substituted piperidine. What are the common causes of epimerization and how can I mitigate them?

A1: Epimerization, the inversion of a stereocenter, is a significant challenge, particularly when aiming for a specific diastereomer.[9]

  • Causes of Epimerization:

    • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the energy to overcome the barrier for epimerization.[9]

    • Acidic or Basic Conditions: Both acids and bases can catalyze epimerization. Bases can deprotonate an acidic proton adjacent to a stereocenter, leading to a planar enolate intermediate, while acids can facilitate reversible ring-opening/closing or oxidation-reduction cycles that scramble stereochemistry.[9]

    • Photocatalytic Pathways: Light can mediate epimerization through radical intermediates, which can be a deliberate strategy to access the more thermodynamically stable isomer or an unwanted side reaction.[10][11][12]

  • Strategies for Mitigation:

    • Milder Conditions: Use the mildest possible reaction conditions (temperature, pH, reaction time).

    • Protecting Groups: The strategic use of N-protecting groups (e.g., Boc, Cbz) can influence the conformational preference of the piperidine ring and shield certain protons from deprotonation.

    • Stereoselective Reagents: Employ stereoselective reducing agents or catalysts to set the desired stereochemistry.

    • Chiral Auxiliaries: Use of a chiral auxiliary can direct the stereochemical outcome of a reaction.[13]

Q2: My alkylation of a piperidine is resulting in a mixture of N- and C-alkylated products. How can I favor one over the other?

A2: The competition between N- and C-alkylation is governed by the reaction conditions and the nature of the electrophile.

  • To Favor N-Alkylation:

    • Conditions: N-alkylation is generally favored under basic conditions where the nitrogen is deprotonated and highly nucleophilic.[14] The use of a non-nucleophilic base like potassium carbonate or diisopropylethylamine is common.[14]

    • Procedure: A typical procedure involves stirring the piperidine with an alkyl halide in the presence of a base in a polar aprotic solvent like acetonitrile or DMF.[14]

  • To Favor C-Alkylation:

    • Conditions: C-alkylation typically requires the formation of an enamine or an enolate from a piperidone precursor, or the deprotonation of an N-protected piperidine at an α-carbon with a strong base (e.g., an organolithium reagent).[15][16]

    • N-Protection: The nitrogen must be protected to prevent N-alkylation.

Q3: I am observing the formation of a pyrrolidine byproduct. What is causing this ring contraction?

A3: Ring contraction of piperidines to form substituted pyrrolidines can occur, particularly with nucleophilic substitutions at the 3-position of the piperidine ring. This often proceeds through an intermediate aziridinium ion.[17] Careful selection of reaction conditions and substrates is necessary to avoid this rearrangement.

Section 3: Visualizing Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate key reaction mechanisms and troubleshooting logic.

Diagram 1: Troubleshooting Catalyst Poisoning in Pyridine Hydrogenation

G start Problem: Sluggish or Stalled Pyridine Hydrogenation cause1 Probable Cause 1: Catalyst Poisoning start->cause1 cause2 Probable Cause 2: Suboptimal Conditions start->cause2 sol1a Use High Purity Starting Material cause1->sol1a sol1b Switch to Rh-based Catalyst (e.g., Rh/C) cause1->sol1b sol1c Add Acidic Additive (e.g., AcOH) cause1->sol1c sol2a Increase H2 Pressure cause2->sol2a sol2b Increase Temperature cause2->sol2b

Caption: Troubleshooting logic for catalyst poisoning.

Diagram 2: General Mechanism of the Pictet-Spengler Reaction

G sub β-Arylethylamine + Aldehyde/Ketone imine Iminium Ion Intermediate sub->imine Condensation (+ H+) spiro Spirocyclic Intermediate imine->spiro Intramolecular Electrophilic Attack product Tetrahydro-β-carboline or Tetrahydroisoquinoline spiro->product Rearomatization (- H+)

Caption: Pictet-Spengler reaction mechanism.

Section 4: Quantitative Data Summary

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

CatalystTypical ConditionsAdvantagesCommon Side Reactions
Pd/C 50-100 psi H₂, RT-80°CReadily available, generally effectiveSusceptible to poisoning, potential for dehalogenation of substituted pyridines[4]
PtO₂ (Adams' catalyst) 50 psi H₂, RT, acidic mediumEffective, can be used under acidic conditions to mitigate poisoningCan promote hydrogenolysis[2]
Rh/C or Rh₂O₃ 50-100 psi H₂, RT-80°CHigh selectivity, resistant to N-poisoning, minimizes over-reduction[3][4]Higher cost
Raney Nickel High pressure and temperatureLower costCan promote over-reduction (C-N cleavage)[4]

References

Technical Support Center: Optimization of Reaction Conditions for Piperidine N-Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-functionalization of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges encountered during the synthesis of N-functionalized piperidines, ensuring the efficiency and success of your experiments.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your N-functionalization reactions. Each problem is followed by a discussion of potential causes and a set of actionable solutions.

Problem 1: Low or No Product Yield in N-Alkylation

Potential Causes:

  • Insufficiently reactive alkylating agent: The leaving group on your alkylating agent may not be sufficiently labile.

  • Inappropriate base: The base used may be too weak to deprotonate the piperidinium salt formed during the reaction, or it may be sterically hindered.

  • Poor solvent choice: The solvent may not adequately dissolve the reactants or may participate in side reactions.

  • Reaction temperature is too low: The activation energy for the reaction is not being overcome.

Solutions:

  • Evaluate Your Alkylating Agent: The reactivity of alkyl halides generally follows the trend I > Br > Cl. If you are using an alkyl chloride with a less reactive piperidine, consider switching to the corresponding bromide or iodide.[1]

  • Optimize Base Selection:

    • For simple N-alkylations, inorganic bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF can be effective.[1]

    • Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices to minimize side reactions.[2]

    • For less reactive systems, a strong base like sodium hydride (NaH) can be used, but requires careful temperature control (starting at 0 °C) to prevent runaway reactions and over-alkylation.[1]

  • Solvent Considerations: Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally good choices as they can dissolve the piperidine and the alkylating agent.[1][2] Ensure your solvent is anhydrous, as water can react with some alkylating agents.

  • Adjust Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 70°C) can increase the reaction rate.[1] However, monitor the reaction closely for the formation of byproducts.

Problem 2: Significant Amounts of Over-alkylation (Dialkylation) Product Observed

Potential Causes:

  • High concentration of the alkylating agent: A high localized concentration of the alkylating agent can lead to the desired N-alkylpiperidine reacting a second time.

  • Use of a strong base: Strong bases can deprotonate the mono-alkylated product, making it more nucleophilic and prone to a second alkylation.

  • Excess of alkylating agent: Using a stoichiometric excess of the alkylating agent will drive the reaction towards the dialkylated product.[1]

Solutions:

  • Slow Addition of the Alkylating Agent: The most effective way to prevent over-alkylation is to add the alkylating agent slowly to the reaction mixture containing the piperidine.[1][2] This ensures that the piperidine is always in excess, statistically favoring mono-alkylation. A syringe pump is highly recommended for precise control.[1]

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 equivalents of piperidine to 1.0 equivalent of the alkyl halide).

  • Reaction Without Base: In some cases, running the reaction without a base can mitigate over-alkylation. The hydrohalide salt of the mono-alkylated product forms, which is less nucleophilic than the free amine, thus slowing down the second alkylation.[2] However, this will also slow down the overall reaction rate.[2]

Problem 3: Sluggish or Incomplete N-Acylation Reaction

Potential Causes:

  • Low reactivity of the acylating agent: Acid anhydrides are less reactive than acid chlorides.

  • Formation of unreactive piperidinium salt: The acid byproduct (e.g., HCl) generated during the reaction can protonate the starting piperidine, rendering it non-nucleophilic.[2]

  • Hydrolysis of the acylating agent: The presence of water in the reaction mixture can hydrolyze the acylating agent.

Solutions:

  • Increase Acylating Agent Reactivity: If you are using an acid anhydride and observing low reactivity, switching to the more reactive acid chloride can improve the reaction rate.[2]

  • Use a Stoichiometric Amount of Base: A tertiary amine base, such as triethylamine (TEA) or DIPEA, should be added to neutralize the acid byproduct and keep the piperidine in its free, nucleophilic form.[2]

  • Catalyze the Reaction: For less reactive systems, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried to prevent hydrolysis of the acylating agent.[2]

Problem 4: Low Yield in N-Arylation (e.g., Buchwald-Hartwig Coupling)

Potential Causes:

  • Catalyst deactivation: The palladium or copper catalyst can be deactivated by oxygen or other impurities.[3]

  • Inappropriate ligand or base: The choice of ligand and base is crucial for the success of these cross-coupling reactions and is often substrate-dependent.

  • Steric hindrance: Bulky groups on either the piperidine or the aryl halide can impede the reaction.[4]

Solutions:

  • Maintain an Inert Atmosphere: Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[3][5]

  • Screen Ligands and Bases: The success of N-arylation is highly dependent on the specific combination of the palladium precursor, phosphine ligand, and base.[5] For sterically hindered substrates, bulky, electron-rich ligands like XPhos are often effective.[5] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are commonly used.[3]

  • Optimize Reaction Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[5]

  • Use High-Purity Reagents: Use fresh, high-purity catalysts, ligands, and solvents to avoid catalyst deactivation.[3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right base for my N-alkylation reaction?

The choice of base is critical and depends on the reactivity of your substrates and the desired outcome.[2]

BaseCommon Use CasesConsiderations
K₂CO₃ General purpose for reactive alkyl halides.Inexpensive, but can lead to over-alkylation if not controlled.
DIPEA For preventing over-alkylation, especially with sensitive substrates.More expensive, but offers better selectivity for mono-alkylation.[2]
NaH For unreactive alkyl halides or less nucleophilic piperidines.Highly reactive; requires careful handling and temperature control.[1]
None To favor mono-alkylation by forming the less reactive salt.Slower reaction rates.[2]

Q2: What are the best solvents for piperidine N-functionalization?

Polar aprotic solvents are generally preferred.

  • Acetonitrile (ACN): A good all-around solvent for many N-alkylation and N-acylation reactions.[2]

  • Dimethylformamide (DMF): Excellent solvating properties, particularly for reactions involving inorganic bases like K₂CO₃.[1]

  • Dichloromethane (DCM): Commonly used for N-acylation and reductive amination.[2][6]

  • Toluene: Often used in higher-temperature reactions like the Buchwald-Hartwig amination.[5]

Always use anhydrous solvents to prevent side reactions.[2]

Q3: How can I monitor the progress of my reaction?

Regular monitoring is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.[6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the identity of the species in the reaction mixture.[2][7]

Q4: I am working with a sterically hindered piperidine. What special considerations should I take?

Steric hindrance can significantly slow down the reaction rate.[4]

  • For N-alkylation: You may need to use a more reactive alkylating agent (iodide vs. chloride) and higher reaction temperatures.

  • For N-acylation: Using a more reactive acylating agent (acid chloride) and a catalyst like DMAP is often necessary.[2]

  • For N-arylation: The choice of a bulky, electron-rich ligand is critical to facilitate the reductive elimination step in the catalytic cycle.[5]

Q5: My piperidine starting material is a salt (e.g., hydrochloride). Do I need to neutralize it before the reaction?

Yes. The piperidinium salt is not nucleophilic. You will need to add an additional equivalent of base to neutralize the salt and generate the free amine in situ before it can react. Alternatively, you can perform a basic workup on the starting material to isolate the free amine before use.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting a low-yield N-functionalization reaction.

TroubleshootingWorkflow cluster_reagents Reagent Checks cluster_conditions Condition Optimization Start Low Yield in N-Functionalization CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents OptimizeConditions Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK ReagentPurity Use fresh, pure reagents? Ensure anhydrous conditions? CheckReagents->ReagentPurity ChangeStrategy Consider Alternative Strategy OptimizeConditions->ChangeStrategy No Improvement Success Improved Yield OptimizeConditions->Success Improvement BaseSolvent Screen bases and solvents? OptimizeConditions->BaseSolvent ChangeStrategy->Success Stoichiometry Correct stoichiometry used? ReagentPurity->Stoichiometry Temperature Adjust temperature? BaseSolvent->Temperature Catalyst Screen catalysts/ligands? (for N-arylation) Temperature->Catalyst

Caption: A decision tree for troubleshooting low-yield piperidine N-functionalization reactions.

Experimental Protocols
General Protocol for N-Alkylation of Piperidine

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of piperidine (1.1 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 mmol).[2]

  • Add the alkyl halide (1.0 mmol) dropwise to the stirred solution at room temperature. For optimal control and to minimize over-alkylation, a syringe pump is recommended.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and water (20 mL).[2]

  • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.[6]

General Protocol for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This reaction is air- and moisture-sensitive. Proper inert atmosphere techniques are required.

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq).[5]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the piperidine (1.2 eq), the aryl halide (1.0 eq), and anhydrous toluene via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]

  • Monitor the reaction by TLC or LC-MS.[5]

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.[5]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[5]

  • Concentrate under reduced pressure and purify by flash column chromatography.[5]

References

Technical Support Center: A Troubleshooting Guide for the Purification of Polar Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar piperidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable compounds. Polar piperidine derivatives are notorious for their difficult purification profiles due to their basicity and high polarity, which can lead to issues like poor chromatographic peak shape, low recovery, and co-elution with impurities.[1][2] This resource provides in-depth, field-proven insights and practical solutions to common purification problems in a direct question-and-answer format.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you might be facing. The solutions are based on established chromatographic principles and practical experience.

Chromatography Issues

Q1: My basic piperidine derivative is showing severe peak tailing in Reverse-Phase HPLC. What's causing this and how can I fix it?

A1: Peak tailing for basic compounds like piperidine derivatives in reverse-phase (RP) chromatography is a classic problem.[3] It's primarily caused by secondary interactions between the protonated (positively charged) piperidine nitrogen and negatively charged residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[3][4][5] This leads to more than one retention mechanism, causing the peak to tail.[3]

Here’s a systematic approach to eliminate peak tailing:

  • Mobile Phase pH Adjustment: The most critical parameter is the mobile phase pH.

    • Low pH (2.5-3.0): At this pH, the ionization of the residual silanol groups is suppressed, minimizing the unwanted ionic interactions with your protonated piperidine derivative.[4][6] This is generally the most effective strategy for improving peak shape for basic compounds.[3]

    • High pH (8-11): An alternative is to use a high pH mobile phase to deprotonate your piperidine derivative, making it neutral. This eliminates the ionic interaction with the silanols. However, you must use a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns will dissolve at high pH.[7][8]

  • Use of Mobile Phase Additives:

    • Amine Modifiers: Adding a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA) (typically 0.1-0.5%), to the mobile phase can saturate the active silanol sites, preventing your analyte from interacting with them.[6]

    • Buffers: Incorporating a buffer (e.g., phosphate, formate, or acetate) helps maintain a consistent pH and can mask silanol interactions, leading to improved peak shapes.[6]

  • Column Chemistry Selection:

    • End-Capped Columns: Modern, high-purity, end-capped columns have fewer accessible residual silanol groups, which significantly reduces secondary interactions.[3][6]

    • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are designed to have better peak shapes for basic compounds.[9]

Q2: My highly polar piperidine derivative is not retained on a C18 column and elutes in the void volume. What are my options?

A2: This is a common issue for highly polar compounds in reverse-phase chromatography.[10][11] The analyte is too hydrophilic to interact with the nonpolar stationary phase. Here are several effective strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[11][12][13] It uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[11][13] The water acts as the strong, eluting solvent.[11][13]

  • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reverse-phase and ion-exchange functionalities.[14][15][16] This allows for multiple retention mechanisms, significantly increasing the retention of polar and ionizable compounds without the need for ion-pairing reagents.[14][15]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid (HFBA) or sodium dodecyl sulfate (SDS)) to the mobile phase forms a neutral ion pair with your charged piperidine derivative. This increases its hydrophobicity and retention on the RP column.[6] However, be aware that ion-pairing reagents are not always compatible with mass spectrometry and can be difficult to remove from the column.[8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds, including amines.[17][18] It uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol.[19][20] SFC can provide fast and efficient separations.[18]

Crystallization & Extraction Issues

Q3: I'm trying to crystallize my polar piperidine derivative, but it keeps "oiling out." What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of a solid, is a common crystallization problem, especially with impure compounds or when the cooling rate is too fast.[21][22]

Here are some troubleshooting steps:

  • Slow Down the Cooling Process: Allow the solution to cool slowly to room temperature to encourage crystal nucleation and growth before placing it in an ice bath.[21]

  • Use a Different Solvent System: The choice of solvent is critical. You may need to screen a variety of solvents or use a solvent/anti-solvent system.[22] In a two-solvent system, dissolve your compound in a "good" solvent where it's highly soluble, and then slowly add a "poor" (anti-solvent) in which it is sparingly soluble to induce crystallization.[22][23]

  • Increase Purity: High concentrations of impurities can inhibit crystallization.[21] Consider a preliminary purification step, like an acid-base extraction, before attempting crystallization.[21]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of your compound.[21]

Q4: How can I effectively use liquid-liquid extraction to purify my basic piperidine derivative from neutral or acidic impurities?

A4: Acid-base extraction is a powerful and classic technique for separating basic compounds like piperidines from neutral or acidic impurities based on their differential solubility in aqueous and organic phases at different pH values.[23][24]

Here is a general protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).[23]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic piperidine derivative will become protonated and move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.[23]

  • Separation: Carefully separate the aqueous and organic layers.

  • Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and slowly add a base (e.g., 1M NaOH) until the pH is greater than 10. This will deprotonate your piperidine derivative, making it neutral and less water-soluble.[23]

  • Final Extraction: Extract the deprotonated product back into an organic solvent (e.g., dichloromethane) by performing several extractions.[23]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain your purified product.[23]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a reaction synthesizing a piperidine derivative?

A1: A thorough understanding of potential impurities is crucial for developing an effective purification strategy. Common impurities include:

  • Unreacted Starting Materials: For example, residual pyridine after a hydrogenation reaction to form piperidine.[23]

  • Byproducts: These can arise from side reactions.[23]

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction can sometimes have similar polarities to the desired product.[23]

  • Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, which often leads to discoloration.[23]

  • Residual Solvents and Water: These can be significant impurities, especially after aqueous workup procedures.[23]

Q2: Can I use normal-phase chromatography on silica gel for my polar piperidine derivative?

A2: While it's possible, it can be challenging. Polar basic compounds like piperidine derivatives often bind very strongly to the acidic silica gel, leading to broad peaks and poor recovery.[1][2] If you must use normal-phase chromatography, you will likely need a highly polar mobile phase, such as a mixture of dichloromethane, methanol, and an amine modifier like ammonium hydroxide or triethylamine, to elute your compound.[2] Using an alternative stationary phase like alumina, which is less acidic, or an amine-functionalized silica column can sometimes provide better results.[2][25]

Q3: What is the best general approach for developing a purification method for a new polar piperidine derivative?

A3: A systematic approach is key. Start by characterizing your crude product to understand the nature and number of impurities. Thin-layer chromatography (TLC) is an invaluable tool for this. Then, consider the physicochemical properties of your target compound (solid or liquid, polarity, pKa).

Here is a general workflow:

G start Crude Polar Piperidine Derivative is_solid Is the compound solid? start->is_solid is_liquid Is the compound liquid? start->is_liquid extraction Acid-Base Extraction is_solid->extraction Yes is_liquid->extraction Yes distillation Distillation is_liquid->distillation Thermally Stable crystallization Attempt Crystallization extraction->crystallization If solid chromatography_choice Select Chromatography Mode extraction->chromatography_choice crystallization->chromatography_choice Fails final_product Pure Product crystallization->final_product Successful hilic HILIC chromatography_choice->hilic Highly Polar mixed_mode Mixed-Mode chromatography_choice->mixed_mode Polar & Ionizable rp_hplc Reverse-Phase HPLC (with pH control/modifiers) chromatography_choice->rp_hplc Moderately Polar sfc SFC chromatography_choice->sfc Broad Polarity Range hilic->final_product mixed_mode->final_product rp_hplc->final_product sfc->final_product distillation->chromatography_choice Fails distillation->final_product Successful

Part 3: Experimental Protocols & Data

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC method for a polar piperidine derivative.

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide, or diol-bonded phase).

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.0 with formic acid).

    • Solvent B: 50:50 Acetonitrile:Water with the same buffer concentration and pH.

  • Gradient Elution:

    • Start with a high percentage of Solvent A (e.g., 95-100%) to ensure retention of your polar analyte.

    • Run a linear gradient to increase the percentage of Solvent B to elute your compound.

    • A typical gradient might be 0-15 minutes, 5-50% B.

  • Equilibration: HILIC requires longer equilibration times than reverse-phase. Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.[16]

  • Sample Preparation: Dissolve your sample in the initial mobile phase conditions or a solvent with a slightly weaker elution strength to ensure good peak shape.[16]

Table 1: Chromatography Mode Selection Guide
Chromatography Mode Stationary Phase Mobile Phase Best For... Key Considerations
Reverse-Phase (RP) Nonpolar (C18, C8)Polar (Water/Acetonitrile/Methanol)Moderately polar piperidine derivatives.[26]Requires pH control (low pH) or amine modifiers to prevent peak tailing.[3][6] Not ideal for very polar compounds.[11]
HILIC Polar (Silica, Diol, Amide)High organic with a small amount of aqueous bufferHighly polar, water-soluble piperidine derivatives.[11][12][26]Requires long equilibration times.[16] Sample diluent is critical for good peak shape.[16]
Mixed-Mode Combines RP and Ion-ExchangeAqueous/Organic with bufferPolar and ionizable piperidine derivatives.[14][15][16]Offers unique selectivity and enhanced retention.[14][27] Can simplify methods by avoiding ion-pairing reagents.[15]
Ion-Exchange (IEX) Charged (e.g., SCX, SAX)Aqueous buffer with increasing ionic strength or pH gradientIonizable piperidine derivatives.Separates based on net charge.
Supercritical Fluid (SFC) Various (similar to HPLC)Supercritical CO₂ with a polar co-solvent (e.g., Methanol)A broad range of polarities, including chiral separations.[17][18][20]Fast, efficient, and uses less organic solvent.[18]

Part 4: Visualization of Key Concepts

HILIC_Mechanism analyte Polar Piperidine Derivative water_layer water_layer analyte->water_layer Partitioning silica silica

References

Technical Support Center: Strategies to Overcome Poor Solubility of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility challenges with piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies and troubleshooting advice for your experiments.

Introduction: Why Piperidine Compounds Can Be a Solubility Challenge

The piperidine ring is a common scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates.[1][2] While this saturated heterocycle can be a valuable pharmacophore, its overall nonpolar character, especially when decorated with lipophilic substituents, often leads to poor aqueous solubility.[3] This guide will walk you through a systematic approach to diagnosing and overcoming these solubility issues, from fundamental principles to advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Assessment and Basic Strategies
Q1: My piperidine compound won't dissolve in my aqueous buffer. What's the first thing I should do?

Answer: The first step is to understand the physicochemical properties of your compound, specifically its pKa and lipophilicity (LogP). The piperidine nitrogen is basic, with a pKa of its protonated form typically around 11.22.[3] This means its ionization state, and therefore solubility, is highly dependent on pH.

Causality: At a pH below the pKa, the piperidine nitrogen will be protonated, forming a positively charged piperidinium ion. This salt form is generally much more water-soluble than the neutral free base that predominates at neutral or basic pH.[3]

Recommended Action:

  • Determine the pH-Solubility Profile: Measure the solubility of your compound at various pH points (e.g., pH 2, 4, 6, 7.4, and 9). This will give you a clear picture of its behavior.

  • pH Adjustment: For many basic piperidine compounds, a simple pH adjustment can dramatically increase solubility. Try preparing your stock solution in a mildly acidic vehicle like 10-50 mM HCl or a citrate buffer at pH 3-4.[3]

Q2: I've tried adjusting the pH, but the solubility is still too low for my assay. What's the next logical step?

Answer: If pH adjustment alone is insufficient, the next step is to use a water-miscible organic co-solvent. This is a very common and effective strategy for increasing the solubility of lipophilic compounds.[3]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs)

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for the nonpolar regions of your piperidine compound to be solvated.

Troubleshooting Precipitation upon Dilution: A frequent issue is that a compound dissolved in 100% DMSO will precipitate when diluted into an aqueous assay buffer. Here’s how to troubleshoot this:

  • Optimize Final DMSO Concentration: Determine the highest percentage of DMSO your assay can tolerate without affecting the biological system (typically ≤1%).[3]

  • Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of the co-solvent.[3]

Section 2: Advanced Solubility Enhancement Techniques

If the basic strategies do not provide the required solubility, or if you need a solid form with improved dissolution for in vivo studies, it's time to consider more advanced approaches.

Q3: When should I consider salt formation?

Answer: Salt formation is a robust and widely used method for significantly increasing the solubility and dissolution rate of ionizable compounds like basic piperidines.[3][4] This is particularly useful when you need to prepare a stable, solid, and water-soluble form of your drug candidate.

Causality: By reacting the basic piperidine nitrogen with an acid, you form a salt. This salt has ionic character, which dramatically improves its interaction with polar solvents like water. The choice of the counter-ion can also influence the salt's properties.

Experimental Protocol: Small-Scale Salt Formation Screening
  • Dissolve the Piperidine Free Base: Dissolve a known amount of your compound in a suitable organic solvent (e.g., acetone, ethyl acetate).

  • Add the Acid: Add a stoichiometric equivalent (1:1 molar ratio) of the desired acid (e.g., HCl in isopropanol, methanesulfonic acid, tartaric acid).

  • Induce Precipitation: Stir the solution at room temperature or cool to induce precipitation of the salt.

  • Isolate and Dry: Collect the solid by filtration, wash with the organic solvent, and dry under vacuum.

  • Characterize: Confirm salt formation and assess its purity and solubility.

Q4: My compound is weakly basic or non-ionizable. What are my options?

Answer: For compounds where salt formation is not viable, co-crystallization and complexation with cyclodextrins are excellent alternatives.

  • Co-crystallization: This technique involves forming a multi-component crystal lattice with a suitable "co-former." This can improve the solubility and bioavailability of even non-ionizable compounds.[3]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" with enhanced aqueous solubility.[3][5][6][7] This is particularly effective for increasing the apparent solubility of a compound in solution.[3]

Experimental Protocol: Cyclodextrin Complexation (Kneading Method)
  • Select a Cyclodextrin: Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[5]

  • Mix Components: In a mortar, mix your piperidine compound and the cyclodextrin (e.g., in a 1:1 molar ratio).

  • Knead: Add a small amount of a water/alcohol mixture to the powder and knead thoroughly for 30-45 minutes to form a paste.

  • Dry: Dry the resulting paste in an oven at 40-50°C until the solvent has evaporated.

  • Pulverize and Sieve: Grind the dried complex into a fine powder and pass it through a sieve.

  • Evaluate: Measure the aqueous solubility of the complex and compare it to the free drug.

Section 3: Formulation-Based Strategies

For late-stage development and challenging compounds, formulation-based approaches can provide significant solubility enhancement.

Q5: What are solid dispersions, and how do they improve solubility?

Answer: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix, usually a polymer.[8][9] This technique can dramatically improve the dissolution rate and, consequently, the bioavailability of a compound.[8]

Causality: Solid dispersions improve solubility through several mechanisms:

  • Particle Size Reduction: The drug is dispersed at a molecular or near-molecular level, which vastly increases the surface area available for dissolution.[8][9]

  • Amorphous State: The drug is often present in an amorphous (non-crystalline) state, which has a higher energy and is more soluble than the stable crystalline form.[9]

  • Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[9]

Commonly used carriers include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

Q6: Can nanotechnology help with my piperidine compound's solubility?

Answer: Absolutely. Nanotechnology-based drug delivery systems are a powerful tool for overcoming solubility challenges.[10][11][12] These systems encapsulate or embed the drug in nano-sized carriers.

Key Nanotechnology Approaches:

  • Nanoparticles: Formulating the drug into nanoparticles can significantly increase its aqueous solubility and dissolution rate.[13] For example, a study showed that formulating piperine into nanoparticles increased its aqueous solubility from 0.04 mg/mL to over 52 mg/mL.[13]

  • Lipid-Based Formulations: For highly lipophilic drugs, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Solid Lipid Nanoparticles (SLNs) can be very effective.[14][15][16] These formulations create fine oil-in-water emulsions or dispersions in the gastrointestinal tract, which keeps the drug in a solubilized state.

Data Summary Tables

Table 1: Effect of pH on the Solubility of a Model Piperidine Derivative

Solvent SystempHApproximate Solubility (mg/mL)
Deionized Water~7.0< 0.0001
Phosphate-Buffered Saline (PBS)7.4< 0.0001
0.01 M Hydrochloric Acid (HCl)2.01-10
Data adapted from BenchChem for 3-[(4-Methylphenyl)methyl]piperidine.[3]

Table 2: Example of Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives

CompoundStability Constant (M⁻¹)Solubility Enhancement Factor
Piperine/β-CD~150Moderate
Piperine/HP-β-CD~300High
Piperine/SBE-β-CD~320High
Qualitative data synthesized from studies on piperine complexation, which show higher stability constants with modified cyclodextrins.[5]

Table 3: Comparison of Advanced Solubility Enhancement Strategies

StrategyTypical Fold-Increase in SolubilityBest ForKey Consideration
Salt Formation 100 - 1000xIonizable (basic) compoundspKa of the drug and counter-ion selection are critical.[4]
Solid Dispersion 5 - 50x[17]Crystalline, poorly soluble compoundsPhysical stability of the amorphous form.
Cyclodextrin Complexation 5 - 100x[18]Moderately lipophilic compoundsStoichiometry of the complex (often 1:1).[5][6]
Nanoparticles >1000xVery poorly soluble (BCS Class II) compoundsScalability of the manufacturing process.

Visual Diagrams and Workflows

Solubility_Troubleshooting_Workflow cluster_start Initial State cluster_basic Basic Strategies cluster_advanced Advanced Strategies cluster_end Outcome Start Poorly Soluble Piperidine Compound pH_Adjust pH Adjustment (Acidic Buffer) Start->pH_Adjust Is the compound basic (ionizable)? Co_Solvent Co-solvent Addition (e.g., DMSO, Ethanol) Start->Co_Solvent Non-ionizable or pH change not desired pH_Adjust->Co_Solvent Still insufficient Salt Salt Formation Co_Solvent->Salt Need solid form & compound is ionizable Cyclodextrin Cyclodextrin Complexation Co_Solvent->Cyclodextrin Need solid form & compound is weakly/non-ionizable Solid_Dispersion Solid Dispersion Salt->Solid_Dispersion Further enhancement needed Success Solubility Enhanced Salt->Success Cyclodextrin->Solid_Dispersion Further enhancement needed Cyclodextrin->Success Nano Nanotechnology (Nanoparticles, Liposomes) Solid_Dispersion->Nano For very challenging compounds / delivery Solid_Dispersion->Success Nano->Success

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.[19]

References

Preventing racemization during the synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the stereoselective synthesis of chiral piperidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing enantiomerically pure piperidine scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to ensure the stereochemical integrity of your molecules. The piperidine moiety is a cornerstone in medicinal chemistry, and achieving absolute stereocontrol is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1]

This resource is structured in a question-and-answer format to directly address the challenges you may encounter in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to racemization during the synthesis of chiral piperidines?

A1: Racemization, the conversion of an enantiomerically pure or enriched compound into a mixture of equal parts of both enantiomers, is a significant challenge in chiral synthesis.[2] During piperidine synthesis, racemization can occur through several key mechanisms:

  • Formation of Achiral Intermediates: Many synthetic routes may proceed through planar, achiral intermediates such as enamines or iminium ions. Once formed, the stereochemical information at the chiral center is lost. Subsequent nucleophilic attack or reduction can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[2]

  • Base-Mediated Epimerization: The presence of a base, particularly a strong one, can facilitate the deprotonation of a stereogenic center. This is especially problematic if the chiral center is alpha to a carbonyl group or another electron-withdrawing group, which increases the acidity of the proton. The resulting carbanion or enolate is planar and achiral. Reprotonation can then occur from either side, leading to racemization.[2]

  • Acid-Catalyzed Racemization: In acidic conditions, certain chiral piperidines can undergo racemization through the formation of a carbocation intermediate. If the carbocation is planar, subsequent reaction will not be stereoselective.

  • Elevated Temperatures: Higher reaction temperatures can provide sufficient thermal energy to overcome the activation barrier for racemization, leading to a decrease in enantioselectivity.[2] Even if a reaction is highly stereoselective at lower temperatures, increasing the temperature to accelerate the reaction rate can compromise the stereochemical purity of the product.

Troubleshooting Guide: Common Issues and Solutions

Q2: My reaction is showing significant loss of enantiomeric excess (e.e.). How can I troubleshoot this?

A2: A significant loss of enantiomeric excess is a common and frustrating problem. Here’s a systematic approach to troubleshooting:

1. Analyze the Reaction Conditions:

  • Temperature Control: Are you maintaining a consistent and optimal temperature? Even slight fluctuations can impact stereoselectivity. Consider running the reaction at a lower temperature, even if it prolongs the reaction time. For some reactions, higher temperatures can be detrimental to enantioselectivity.[3]

  • Choice of Base/Acid: If your reaction involves a base or an acid, its strength and stoichiometry are critical.

    • Base: If base-mediated epimerization is suspected, consider using a weaker, non-nucleophilic base, or a sterically hindered base. Carefully control the stoichiometry to avoid excess base.

    • Acid: If acid-catalyzed racemization is a possibility, use the mildest acid that can effectively catalyze the reaction and ensure it is fully neutralized during workup.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the stability of intermediates and transition states. Alcoholic solvents, for instance, can act as hydrogen donors and may increase the rate of racemization in some cases.[4] It is advisable to screen a range of solvents to find the optimal one for your specific reaction.

2. Evaluate Your Starting Materials and Reagents:

  • Purity of Chiral Catalyst/Auxiliary: Ensure the chiral catalyst or auxiliary you are using is of high enantiomeric purity. Even small impurities can have a significant impact on the stereochemical outcome.

  • Protecting Groups: The choice of protecting group on the piperidine nitrogen is crucial. Bulky protecting groups can provide steric hindrance that shields one face of the molecule, enhancing stereoselectivity. Conversely, some protecting groups may be labile under the reaction conditions, leading to side reactions and potential racemization. Sulfonamide-based protecting groups like o-nitrobenzenesulfonyl (oNbs) can sometimes prevent racemization that might occur with other protecting groups.[5]

3. Consider the Reaction Mechanism:

  • Intermediate Stability: If the reaction proceeds through a potentially planar intermediate (e.g., an enamine or iminium ion), consider modifying the reaction to either avoid this intermediate or to make its subsequent reaction highly stereoselective. This could involve using a chiral catalyst that creates a chiral environment around the intermediate.

The following diagram illustrates a general troubleshooting workflow for addressing racemization:

G cluster_0 Troubleshooting Racemization start Loss of Enantiomeric Excess Detected cond1 Is the reaction temperature optimized and stable? start->cond1 action1 Lower temperature and monitor e.e. vs. time cond1->action1 No cond2 Is a base or acid used? cond1->cond2 Yes action1->cond2 action2 Screen weaker/sterically hindered bases or milder acids. Optimize stoichiometry. cond2->action2 Yes cond3 Is the chiral catalyst/auxiliary of high purity? cond2->cond3 No action2->cond3 action3 Verify purity of chiral source. Consider a different catalyst/auxiliary. cond3->action3 No cond4 Does the reaction proceed via a planar intermediate? cond3->cond4 Yes action3->cond4 action4 Modify reaction to favor a chiral environment for the intermediate. cond4->action4 Yes end Racemization Minimized cond4->end No action4->end

Caption: A workflow for troubleshooting racemization issues.

Q3: Which N-protecting group is best for maintaining stereochemical integrity?

A3: The choice of the N-protecting group is critical and highly dependent on the specific reaction conditions. There is no single "best" protecting group, but here are some guiding principles:

  • Steric Hindrance: Bulky protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) can offer significant steric hindrance, which can improve diastereoselectivity by directing the approach of reagents to the less hindered face of the molecule.

  • Electronic Effects: Electron-withdrawing protecting groups can decrease the nucleophilicity of the nitrogen and may influence the stability of adjacent stereocenters.

  • Stability: The protecting group must be stable under the reaction conditions to prevent unwanted deprotection and side reactions. For example, the Boc group is acid-labile, while the Cbz group is typically removed by hydrogenolysis.

  • Racemization Prevention: In some cases, specific protecting groups can actively prevent racemization. For instance, in peptide synthesis, certain backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt hydrogen bonding networks that may facilitate racemization.[6] While not directly used on the piperidine nitrogen in the same way, this principle highlights that the electronic and steric properties of the protecting group are key.

Comparison of Common N-Protecting Groups for Piperidine Synthesis

Protecting GroupAbbreviationKey FeaturesTypical Cleavage ConditionsConsiderations for Stereocontrol
tert-ButoxycarbonylBocProvides good steric bulk.Acidic conditions (e.g., TFA).Can enhance diastereoselectivity through steric hindrance.
BenzyloxycarbonylCbz or ZStable to a wide range of conditions.Hydrogenolysis (e.g., H₂/Pd-C).Offers good steric control and is generally robust.
9-FluorenylmethyloxycarbonylFmocBase-labile.Piperidine in DMF.The use of piperidine for deprotection can itself be a source of basicity that may affect stereocenters, so careful control is needed.
p-ToluenesulfonylTosyl (Ts)Electron-withdrawing, stable.Strong reducing agents (e.g., Na/NH₃) or strong acid.Can influence the reactivity of the piperidine ring.

Experimental Protocols and Methodologies

Q4: Can you provide a reliable protocol for the enantioselective synthesis of a 3-substituted piperidine?

A4: Certainly. A highly effective method for the enantioselective synthesis of 3-substituted piperidines is the rhodium-catalyzed asymmetric reductive Heck reaction.[7][8][9] This three-step process offers excellent enantioselectivity and broad functional group tolerance.[9]

Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Arylpiperidine

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This initial step activates and partially reduces the pyridine ring.

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

  • Maintain the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).

  • Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent. Recrystallization from methanol can afford the product as a white crystalline solid.[7]

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

This is the key enantioselective step.

  • In a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and a chiral phosphine ligand such as (S)-Segphos (7 mol%).

  • Seal the vial, evacuate, and backfill with argon (repeat three times).

  • Add toluene, THP, and H₂O, followed by an aqueous solution of a base like CsOH.

  • Stir the catalyst solution at 70 °C for 10 minutes.

  • Add the arylboronic acid (3.0 equiv) followed by the dihydropyridine from Step 1 (1 equiv).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether for workup.[7]

Step 3: Reduction and Deprotection

This final step yields the desired chiral piperidine.

  • The 3-substituted tetrahydropyridine from Step 2 can be reduced using standard hydrogenation conditions, such as palladium on carbon (Pd/C) with a hydrogen atmosphere.

  • Subsequent deprotection of the carbamate can be achieved using aqueous potassium hydroxide in methanol to yield the final enantioenriched 3-substituted piperidine.[9]

The following diagram illustrates this synthetic workflow:

G cluster_1 Enantioselective Synthesis of 3-Arylpiperidine start Pyridine step1 Step 1: Partial Reduction & Protection (NaBH4, PhOCOCl) start->step1 intermediate1 Phenyl Pyridine-1(2H)-carboxylate step1->intermediate1 step2 Step 2: Asymmetric Cross-Coupling ([Rh], Chiral Ligand, ArB(OH)2) intermediate1->step2 intermediate2 Enantioenriched 3-Aryl-tetrahydropyridine step2->intermediate2 step3 Step 3: Reduction & Deprotection (H2/Pd-C, then KOH) intermediate2->step3 end Chiral 3-Arylpiperidine step3->end

Caption: A three-step workflow for the synthesis of chiral 3-arylpiperidines.

Analytical Methods for Stereochemical Analysis

Q5: How can I accurately determine the enantiomeric excess of my chiral piperidine product?

A5: Accurate determination of enantiomeric excess is crucial for validating your synthetic method. The most common and reliable techniques are chiral chromatography and NMR spectroscopy.[10]

1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for separating and quantifying enantiomers.[11]

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) due to the formation of transient diastereomeric complexes with different stabilities.

  • Method Development:

    • Column Selection: Polysaccharide-based chiral columns (e.g., Chiralpak series) are often effective for a wide range of compounds.[12]

    • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). For polar mode, a mobile phase of 0.1% diethylamine in ethanol has been successfully used for piperidine derivatives.[10]

    • Derivatization: For piperidines lacking a chromophore for UV detection, pre-column derivatization with a UV-active reagent like para-toluenesulfonyl chloride (PTSC) is often necessary.[12][13]

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents.[14]

  • Principle with Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample of the racemic or enantioenriched piperidine. The CSA forms non-covalent diastereomeric complexes with each enantiomer, which have slightly different chemical shifts, allowing for their differentiation and quantification by integrating the corresponding signals.[14][15][16]

  • Procedure:

    • Acquire a standard ¹H or ¹⁹F NMR spectrum of your sample.

    • Add a chiral solvating agent (e.g., a chiral phosphoric acid or Pirkle's alcohol) to the NMR tube.

    • Acquire another spectrum and look for the splitting of signals corresponding to the enantiomers.

    • Integrate the separated signals to determine the enantiomeric ratio.

  • Advantages: This method is non-destructive and can be relatively quick if a suitable CSA is found.

Comparison of Analytical Methods for e.e. Determination

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.High accuracy and resolution. Well-established method.May require derivatization. Method development can be time-consuming.
NMR with CSAs Formation of diastereomeric complexes with different chemical shifts.Non-destructive. Relatively fast.Requires a suitable chiral solvating agent. May have lower sensitivity and accuracy than HPLC.

References

Technical Support Center: Catalyst Poisoning in Pyridine Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Hydrogenation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst poisoning in pyridine hydrogenation reactions. Piperidine and its derivatives are crucial building blocks in a multitude of pharmaceuticals and agrochemicals, making the efficient hydrogenation of pyridines a critical process.[1] However, the stability of the aromatic pyridine ring and the propensity for catalyst poisoning by both the nitrogen-containing substrate and product present significant challenges.[1] This document provides in-depth, experience-driven answers to frequently encountered problems, detailed experimental protocols, and visual aids to clarify complex mechanisms.

Section 1: Troubleshooting Guide & FAQs

This section directly addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: My reaction has stalled, or I'm seeing very low to no conversion.

Q1: What are the most probable causes for a sudden drop or complete loss of catalytic activity in my pyridine hydrogenation?

A: A stalled reaction is a frequent and frustrating issue, often pointing directly to catalyst poisoning. The primary culprits are typically impurities in your starting materials or the reaction components themselves.

  • Sulfur Compounds: These are exceptionally potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[2][3] Even at parts-per-million (ppm) or parts-per-billion (ppb) levels, compounds such as hydrogen sulfide (H₂S), thiols, and thiophenes can severely deactivate your catalyst by strongly binding to the active metal sites.[2][4]

  • Nitrogen-Containing Compounds (Self-Poisoning): The pyridine substrate and the piperidine product themselves can act as catalyst poisons.[5][6] The lone pair of electrons on the nitrogen atom can strongly adsorb onto the catalyst's active sites, blocking them from participating in the hydrogenation reaction.[6][7] This phenomenon is often referred to as self-poisoning.[8]

  • Other Impurities: Halogenated compounds, carbon monoxide (from improper purging), and certain metal ions can also inhibit catalyst activity.

From the Field: Always assume your reagents are not perfectly pure. A simple pre-treatment of your pyridine substrate or solvent can often save significant time and resources. We'll cover purification protocols in Section 2.

Issue 2: My reaction is not selective, and I'm observing multiple byproducts.

Q2: I'm getting a mixture of products instead of my desired piperidine derivative. How can catalyst poisoning affect selectivity?

A: Catalyst poisoning doesn't just stop a reaction; it can fundamentally alter its course. Poisons can change the electronic properties of the catalyst's metal surface, which in turn can modify the preferred reaction pathway.[3]

  • Altered Adsorption Geometry: Poisons can selectively block certain types of active sites, forcing the pyridine molecule to adsorb in a different orientation. This can lead to the hydrogenation of other functional groups on the molecule or result in partially hydrogenated intermediates.

  • Changes in Surface Electronics: The strong binding of a poison can withdraw or donate electron density to the metal surface, influencing the catalyst's ability to activate hydrogen and the pyridine ring, thereby opening up alternative reaction channels.

  • Example: In some cases, partially poisoned sites might favor intermediate reduction steps, leading to the formation of di- or tetrahydro-pyridines, or promote side reactions over the complete hydrogenation to piperidine.[3]

Logical Steps to Improve Selectivity:

G A Poor Selectivity Observed B Analyze Feedstock for Poisons A->B D Screen Different Catalysts (e.g., Rh, Ru are often more poison-resistant) A->D If feedstock is pure C Purify Pyridine Substrate B->C C->D If poisoning is confirmed E Optimize Reaction Conditions (Temperature, Pressure, Solvent) D->E F Adjust Additives (e.g., Acidic Additives) E->F G Improved Selectivity F->G

Caption: A workflow for troubleshooting poor reaction selectivity.

Issue 3: Differentiating Between Deactivation Mechanisms.

Q3: How can I determine if my catalyst has been poisoned, or if the deactivation is due to other mechanisms like coking or sintering?

A: Distinguishing between these deactivation pathways is crucial for selecting the correct regeneration strategy.

Deactivation MechanismDescriptionCommon IndicatorsReversibility
Poisoning Chemical deactivation where impurities or reactants/products strongly bind to active sites.[4]Rapid loss of activity, especially after introducing a new batch of reagent. Presence of known poisons (S, N compounds) in the feedstock.Can be reversible or irreversible depending on the poison.
Coking/Fouling Physical blockage of active sites and pores by carbonaceous deposits (coke).[4]Gradual loss of activity, often in high-temperature reactions. Visual inspection may show black deposits on the catalyst.Typically reversible by controlled oxidation (burn-off).[4]
Sintering Thermal degradation causing the loss of active surface area due to the agglomeration of metal particles.Loss of activity after exposure to very high temperatures. Often irreversible.Generally irreversible.

Analytical Approach: To definitively identify the cause, consider catalyst characterization techniques:

  • Inductively Coupled Plasma (ICP-OES/MS): To detect elemental poisons like sulfur, lead, or arsenic.[9]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and chemical state of the catalyst and identify adsorbed poisons.[9]

  • Temperature Programmed Desorption/Oxidation (TPD/TPO): To characterize adsorbed species and quantify coke deposits.

  • Transmission Electron Microscopy (TEM): To visualize metal particle size and identify sintering.

Issue 4: Catalyst Choice and Susceptibility.

Q4: Are certain catalysts more resistant to poisoning in pyridine hydrogenation?

A: Yes, the choice of metal and support plays a significant role.

  • High Susceptibility: Palladium-based catalysts (e.g., Pd/C) are highly active but are also extremely sensitive to poisoning, particularly by sulfur compounds.[3]

  • Moderate Susceptibility: Platinum-based catalysts (e.g., PtO₂, Pt/C) are also effective but can be poisoned.[1][5]

  • Higher Resistance: Rhodium (Rh) and Ruthenium (Ru) catalysts often exhibit greater resistance to poisoning by nitrogen compounds and are a good choice when self-poisoning is a concern.[3][6][10] Rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for a wide variety of unprotected pyridines under mild conditions.[5]

  • Support Effects: The support material can also influence susceptibility. For instance, a zirconia support may offer better performance in the presence of sulfur compared to a silica or carbon support.[3]

Section 2: Experimental Protocols & Solutions

This section provides detailed, step-by-step methodologies to address the issues discussed above.

Protocol 1: Feedstock Purification

Before starting your reaction, purifying the pyridine substrate can prevent many common poisoning issues.

Method 1: Distillation For removing non-volatile impurities, simple distillation is effective. If water is a concern, distillation from a suitable drying agent (e.g., calcium hydride) is recommended.

Method 2: Acid-Base Extraction (to remove sulfur/basic impurities) This method, adapted from historical and practical approaches, is effective for removing various catalyst poisons.[11]

  • Salt Formation: Dissolve the pyridine compound in an aqueous acid solution (e.g., dilute sulfuric acid) to form a water-soluble salt.

  • Organic Extraction: Extract the aqueous solution with a non-polar organic solvent like ether or hexane. This will remove non-basic, organic-soluble impurities, including many sulfur-containing compounds.

  • Separation: Separate the aqueous layer containing the purified pyridine salt.

  • Re-conversion: Neutralize the aqueous solution with a base (e.g., NaOH) to regenerate the purified pyridine base.

  • Final Extraction & Drying: Extract the purified pyridine into an organic solvent, dry the organic layer (e.g., with MgSO₄), and remove the solvent under reduced pressure.

Protocol 2: Catalyst Regeneration

If your catalyst has been deactivated, regeneration can often restore its activity. The method depends on the cause of deactivation.

Method 1: Oxidative Regeneration for Coked Catalysts This procedure is for the removal of carbonaceous deposits (coke).[4]

  • Purge: Place the coked catalyst in a tube furnace and purge with an inert gas (e.g., nitrogen, argon) at room temperature to remove adsorbed hydrocarbons.

  • Heat: While maintaining the inert gas flow, heat the catalyst to 300-500 °C. The optimal temperature depends on the catalyst and support stability.

  • Controlled Oxidation: Gradually introduce a dilute stream of an oxidizing gas (e.g., 1-5% O₂ in N₂) into the inert gas flow. CAUTION: This process is exothermic. Monitor the temperature carefully to prevent catalyst sintering.

  • Hold: Maintain the temperature and oxidizing flow for 2-4 hours, or until CO₂ is no longer detected in the off-gas.

  • Cool & Reduce: Switch back to an inert gas flow and cool the catalyst to room temperature. A subsequent reduction step with hydrogen is typically required to restore the active metal sites.[4]

Method 2: Hydrogen Treatment for Reversible Poisoning This protocol can be attempted for poisons that may be removed via hydrogenolysis.[4]

  • Purge: Place the poisoned catalyst in a suitable reactor and purge with an inert gas.

  • Heat & Hydrogen Flow: Heat the catalyst under a continuous flow of hydrogen gas. The temperature required can vary widely (200-500 °C) depending on the nature of the poison and its binding strength.

  • Hold: Maintain the temperature and hydrogen flow for several hours.

  • Cool: Cool the catalyst to the reaction temperature under a hydrogen or inert atmosphere.

Note: Regeneration from severe sulfur poisoning is often very difficult and may not fully restore activity.[4] Amine poisoning can sometimes be reversed, but may require calcination and reduction.[12]

Protocol 3: A General Pyridine Hydrogenation Experiment

This protocol provides a general workflow for a typical batch hydrogenation reaction.[1]

  • Catalyst Preparation: Add the catalyst (e.g., 5% Rh/C, 5-10 wt% of the substrate) to a high-pressure autoclave. If necessary, pre-reduce the catalyst under a hydrogen flow.

  • Reaction Setup: Add the purified pyridine substrate dissolved in a suitable solvent (e.g., methanol, ethanol, acetic acid) to the autoclave.

  • Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) followed by several purges with hydrogen to remove all air.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-80 bar) and heat to the target temperature (e.g., 40-100 °C) with vigorous stirring.[5][13]

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen uptake ceases. Aliquots can also be taken (if the system allows) and analyzed by GC or NMR.[1]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Isolation: Remove the catalyst by filtration through a pad of celite. Remove the solvent under reduced pressure and purify the resulting piperidine product by distillation or chromatography.[1]

Visualizing the Deactivation & Regeneration Cycle:

G A Fresh, Active Catalyst B Pyridine Hydrogenation A->B Reaction C Poisoned or Coked Catalyst B->C Deactivation D Regeneration (Oxidation / H₂ Treatment) C->D Treatment D->A Activity Restored

Caption: The catalyst life cycle in pyridine hydrogenation.

Section 3: References

  • Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogenation - Benchchem. 4

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A. 5

  • Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters | ACS Catalysis - ACS Publications. 2

  • Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Reduction - Benchchem. 7

  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts. 12

  • Purification and hydrogenation of pyridines - Google Patents. 11

  • Technical Support Center: Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides - Benchchem. 3

  • Difficult Hydrogenations – Saturation of Functionalized Pyridines - ThalesNano. 13

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC - NIH. 14

  • Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. 15

  • Pyridinic nitrogen dominated doping on Pd/carbon catalysts for enhanced hydrogenation performance - Frontiers. 16

  • Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions - ResearchGate. 17

  • Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Synthesis - Benchchem. 18

  • Pyridine(diimine) Molybdenum-Catalyzed Hydrogenation of Arenes and Hindered Olefins: Insights into Precatalyst Activation and Deactivation Pathways - ETH Zurich Research Collection. 19

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. 20

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium - MDPI. 6

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC - NIH. 21

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. 22

  • Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine - Journal of the Chemical Society (Resumed) (RSC Publishing). 8

  • Pyridine vs N-Hydrogenated Pyridine Moieties: Theoretical Study of Stability and Spectroscopy of Nitrogen-Contained Heterocyclic Aromatic Compounds and Graphene Nanoflakes - PMC - NIH. 23

  • Pyridine hydrogenation - methods? - Powered by XMB 1.9.11 - Sciencemadness.org. 24

  • A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers - Benchchem. 1

  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. 10

  • ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. | Request PDF - ResearchGate. 25

  • Catalysts Deactivation, Poisoning and Regeneration - MDPI. 26

  • Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE - YouTube. 27

  • Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics - Northwestern Scholars. 28

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. 29

  • Catalyst Poisoning Testing - Intertek. 9

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. 30

  • Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode - American Chemical Society. 31

  • THE CATALYTIC HYDROGEN AT ION OF PYRIDINE AT HIGH PRESSURES A THESIS Presented to the Faculty of the Division of Graduate Studie. 32

  • Catalyst Deactivation, Poisoning and Regeneration - MDPI. 33

  • Role of Sulfur in Catalytic Hydrogenation Reactions (1989) | Jacques Barbier | 143 Citations. 34

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst - ResearchGate. 35

  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization - ResearchGate. 36

  • Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization - RSC Publishing. 37

References

Scaling up the synthesis of 4-(Hydroxymethyl)piperidin-4-ol for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling the Synthesis of 4-(Hydroxymethyl)piperidin-4-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound for preclinical studies. We will delve into a robust synthetic route, address common experimental challenges through detailed troubleshooting, and discuss critical considerations for moving from bench-scale to pilot-plant production.

Strategic Overview: The Synthetic Pathway

The synthesis of this compound is most effectively and scalably achieved through a two-step process. This involves the installation of the hydroxymethyl group onto a protected piperidone core via a Grignard-type reaction, followed by the removal of the nitrogen protecting group. The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions involving the basic piperidine nitrogen under the nucleophilic conditions of the Grignard reaction.

The chosen pathway begins with commercially available N-Boc-4-piperidone. It is treated with a Grignard reagent formed from a halomethyl ether, or more practically for scale-up, by direct reaction with paraformaldehyde. The resulting intermediate, tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate, is then deprotected under acidic conditions to yield the final product, often isolated as its hydrochloride salt for improved stability and handling.

Synthesis_Workflow A N-Boc-4-piperidone C Step 1: Hydroxymethylation Reaction (Grignard Addition) A->C B Paraformaldehyde + Grignard Reagent Precursor (e.g., Isopropylmagnesium Chloride) B->C D Intermediate: N-Boc-4-(hydroxymethyl)piperidin-4-ol C->D Aqueous Workup E Step 2: Deprotection (Acidic Conditions, e.g., HCl in Dioxane) D->E F Final Product: this compound (Often as HCl salt) E->F Isolation/Crystallization Troubleshooting cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Problem Low Yield in Step 1 Impurity Formation Difficult Purification Incomplete Deprotection Causes Moisture? Temp Control? Reagent Quality? Workup Issue? Monitoring? Problem->Causes Diagnose Solutions Dry Solvents/Glassware Improve Cooling/Addition Rate Titrate Grignard/Verify Reagents Modify Extraction/Crystallization Use IPCs (TLC/LCMS) Causes->Solutions Implement

Technical Support Center: Purification and Impurity Profiling in the Synthesis of 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. We provide in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to ensure you achieve the highest possible purity for your compound.

The synthesis of this compound, a valuable bifunctional building block, typically involves the addition of a formaldehyde equivalent to an N-protected 4-piperidone. While seemingly straightforward, this process is often complicated by the formation of several process-related impurities that can be challenging to remove. This guide focuses on identifying these impurities, understanding their formation, and implementing effective purification strategies.

General Synthesis and Impurity Formation Pathway

The most common route involves the Grignard reaction between an N-protected 4-piperidone (e.g., N-Boc-4-piperidone) and a suitable C1 Grignard reagent, followed by deprotection. Impurities can arise at every stage, from the Grignard reaction itself to the workup and final isolation.

G cluster_0 Step 1: Grignard Reaction cluster_1 Impurity Formation cluster_2 Step 2: Deprotection & Isolation start N-Boc-4-piperidone + C1 Grignard Reagent reaction Reaction at Low Temp (-78°C to 0°C) start->reaction Slow Addition product1 N-Boc-4-(hydroxymethyl)piperidin-4-ol reaction->product1 Desired Pathway imp1 Unreacted Starting Material reaction->imp1 Incomplete Reaction imp2 Reduced Product (N-Boc-4-hydroxypiperidine) reaction->imp2 Hydride Transfer imp3 Dehydrated Byproduct product1->imp3 Acidic Workup deprotection Acidic Deprotection (e.g., HCl in Dioxane) product1->deprotection final_product This compound (Often as HCl salt) deprotection->final_product

Caption: General synthesis and common impurity pathways.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and purification of this compound in a practical question-and-answer format.

Question 1: My final product is contaminated with a significant amount of unreacted N-protected 4-piperidone. What caused this, and how can I remove it?

Answer: This is a common issue stemming from an incomplete or inefficient Grignard reaction.

  • Causality:

    • Moisture Contamination: Grignard reagents are extremely sensitive to moisture. Even trace amounts of water in the glassware or solvents will quench the reagent, reducing the effective stoichiometry and leaving starting material unreacted.[1]

    • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer that prevents the reaction from initiating.[1] This leads to a lower concentration of the active Grignard reagent.

    • Low Reaction Temperature: While low temperatures are necessary to prevent side reactions, insufficient thermal energy can lead to a sluggish or incomplete reaction. A careful balance must be struck, often involving slow warming to room temperature after the initial low-temperature addition.[1]

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system.[2]

    • Magnesium Activation: Activate the magnesium turnings before adding the halide. This can be done by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

    • Titrate the Grignard Reagent: If using a commercially prepared or self-made Grignard solution, its molarity should be determined by titration prior to use to ensure accurate stoichiometry.[2]

  • Purification Strategy: Before deprotection, the unreacted N-Boc-4-piperidone (a neutral ketone) can be efficiently separated from the N-Boc-protected diol product (a neutral alcohol) using silica gel column chromatography. After deprotection, the basic final product can be separated from the neutral ketone impurity via an acid-base extraction.

Question 2: I've isolated my product, but analytical data (NMR, LC-MS) suggests the presence of N-protected 4-hydroxypiperidine. How is this byproduct formed and how can I minimize it?

Answer: The presence of this singly-hydroxylated piperidine indicates that the Grignard reagent has acted as a reducing agent rather than a nucleophile.

  • Causality:

    • Reduction by β-Hydride Transfer: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone carbonyl to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).[1] This competes directly with the desired nucleophilic addition.

    • Steric Hindrance: A bulky N-protecting group or a sterically hindered Grignard reagent can favor the reduction pathway over the more sterically demanding nucleophilic attack on the carbonyl carbon.[1]

  • Troubleshooting & Prevention:

    • Choice of Reagent: If possible, select a Grignard reagent that lacks β-hydrogens.

    • Use of Additives: The addition of cerium(III) chloride (CeCl₃) prior to the Grignard reagent can significantly suppress the reduction pathway.[3] The cerium coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the 1,2-addition pathway. This is often referred to as the Luche reaction condition.

    • Strict Temperature Control: Maintain a very low reaction temperature (e.g., -78 °C) during the Grignard addition to disfavor the reduction pathway, which typically has a higher activation energy.[1]

  • Purification Strategy: Separating the desired diol from the byproduct alcohol can be difficult due to their similar polarities. Preparative HPLC or careful fractional crystallization of the deprotected hydrochloride salt may be required.

Question 3: My product appears to have dehydrated during workup or purification. How can I prevent the formation of this olefinic impurity?

Answer: The tertiary alcohol in the product is susceptible to elimination, especially under acidic conditions.

  • Causality:

    • Acid-Catalyzed Dehydration: Quenching the reaction with strong mineral acids (e.g., HCl, H₂SO₄) or exposing the isolated product to acidic conditions (including acidic silica gel during chromatography) can protonate the tertiary hydroxyl group, turning it into a good leaving group (water) and facilitating E1 elimination to form a tetrahydropyridine derivative.[1]

  • Troubleshooting & Prevention:

    • Mild Quenching: Quench the reaction mixture at 0 °C by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution instead of a strong acid.[1]

    • Neutralize Chromatography Media: When using silica gel chromatography, it is advisable to use a mobile phase containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to neutralize the acidic sites on the silica and prevent on-column dehydration.

  • Purification Strategy: The dehydrated byproduct is significantly less polar than the diol product. It can be readily removed using standard silica gel chromatography, as it will elute much faster.

Key Experimental Protocols

Protocol 1: General Purification via Silica Gel Chromatography (for N-Boc protected intermediate)

  • Preparation: Concentrate the crude reaction mixture in vacuo and re-dissolve the residue in a minimal amount of dichloromethane (DCM).

  • Slurry Loading: In a separate flask, add a small amount of silica gel to the dissolved crude product to form a slurry. Evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally provides better separation.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).

  • Elution: Load the dried crude product onto the top of the packed column. Elute the column with a gradient of ethyl acetate in hexanes or methanol in DCM. To prevent product degradation on the column, it is recommended to add ~0.5% triethylamine to the mobile phase.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-Boc-4-(hydroxymethyl)piperidin-4-ol.

G start Crude Product step1 Dissolve in DCM start->step1 step2 Adsorb onto Silica Gel (Dry Loading) step1->step2 step4 Load Sample onto Column step2->step4 step3 Pack Silica Column step3->step4 step5 Elute with Gradient Solvent (+ 0.5% Triethylamine) step4->step5 step6 Collect & Analyze Fractions (TLC) step5->step6 end Pure Product step6->end

Caption: Workflow for chromatographic purification.

Protocol 2: Purification via Crystallization of the Hydrochloride Salt

  • Deprotection: Dissolve the purified N-Boc protected intermediate in a suitable solvent such as 1,4-dioxane or methanol. Add an excess of HCl (e.g., a 4M solution in dioxane or concentrated aqueous HCl) and stir at room temperature until TLC or LC-MS confirms the complete removal of the Boc group.[4]

  • Concentration: Remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt.

  • Solvent Screening: Test the solubility of the crude salt in various solvents (e.g., isopropanol, ethanol, ethyl acetate, acetonitrile) at room and elevated temperatures to find a suitable recrystallization solvent (one in which the compound is sparingly soluble at room temperature but highly soluble when hot).

  • Recrystallization: Dissolve the crude salt in a minimal amount of the hot recrystallization solvent. If the solution is colored, it can be treated with activated charcoal and hot-filtered.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to yield the pure this compound hydrochloride.[5]

Summary of Impurities and Purification Strategies

Impurity NameStructureCommon OriginRecommended Prevention / Removal Strategy
N-Boc-4-piperidone KetoneIncomplete Grignard reaction.Ensure anhydrous conditions; activate Mg; use correct stoichiometry. Removal: Column chromatography before deprotection or acid-base extraction after.
N-Boc-4-hydroxypiperidine Secondary AlcoholReduction of ketone by Grignard reagent (β-hydride transfer).Use Grignard without β-hydrogens; add CeCl₃; maintain low temp (-78°C). Removal: Difficult; may require preparative HPLC or fractional crystallization.
N-Boc-4-(methylene)piperidine AlkeneAcid-catalyzed dehydration of the tertiary alcohol during workup.Quench with sat. aq. NH₄Cl; use neutralized silica gel for chromatography. Removal: Easily separated by column chromatography (byproduct is much less polar).
Inorganic Salts (e.g., Mg(OH)Cl)Grignard reaction workup.Thorough aqueous workup with sat. aq. NH₄Cl washes; filtration. Removal: Standard aqueous workup and/or filtration.

References

Validation & Comparative

A Tale of Two Rings: A Comparative Analysis of Piperidine and Piperazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycles, piperidine and piperazine, stand as cornerstone scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their ubiquity stems from their remarkable ability to confer advantageous pharmacokinetic properties, forge specific molecular interactions, and offer a synthetically malleable framework for molecular exploration. Though they share a superficial structural resemblance, the introduction of a second nitrogen atom in the piperazine ring imparts profound distinctions that critically influence their application in drug design. This guide presents a head-to-head comparison of these two indispensable building blocks, offering a data-driven perspective for researchers, scientists, and drug development professionals to inform strategic scaffold selection.

Part 1: Unveiling the Core Differences: Physicochemical Properties

The seemingly subtle structural variance between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant divergences in their physicochemical characteristics. These properties, namely basicity (pKa) and lipophilicity (logP), are pivotal determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Basicity (pKa)

The nitrogen atom(s) in both scaffolds are basic, readily accepting a proton at physiological pH. However, their pKa values differ substantially, influencing their ionization state, solubility, and interaction with biological targets.[2]

  • Piperidine: With a single nitrogen, piperidine is a relatively strong base, exhibiting a pKa of approximately 11.22.[1][2] This high basicity can facilitate strong ionic interactions with acidic residues in a target protein but may also lead to higher clearance rates and potential off-target effects.[2]

  • Piperazine: The presence of two nitrogen atoms gives piperazine two distinct pKa values: pKa1 ≈ 5.35-5.5 and pKa2 ≈ 9.73-9.8.[1][2] This dual basicity allows for more nuanced control over the molecule's ionization state. At physiological pH (around 7.4), the N1-nitrogen can be protonated while the N4-nitrogen can remain free, offering opportunities for diverse substitution patterns and interactions. This property can be leveraged to fine-tune solubility and target engagement.[1]

Lipophilicity (logP)

Lipophilicity, a measure of a compound's partitioning between an oily and an aqueous phase, is a critical factor for membrane permeability and oral absorption.

  • Piperidine: The parent piperidine scaffold is more lipophilic than piperazine, with a calculated logP (cLogP) of approximately 0.84.[2] This inherent lipophilicity can enhance a drug's ability to cross cell membranes and access lipophilic binding pockets.[1]

  • Piperazine: Unsubstituted piperazine is significantly more hydrophilic, with a cLogP of around -1.1.[2] This characteristic generally leads to higher aqueous solubility, a desirable trait for both oral and intravenous formulations.[1] However, extensive substitution can dramatically alter the overall lipophilicity of piperazine-containing drugs.

The following table summarizes the key physicochemical properties of the parent scaffolds:

PropertyPiperidinePiperazineImplication in Drug Design
pKa ~11.22[1][2]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1][2]Piperidine's high basicity can lead to strong ionic bonds. Piperazine's dual pKa allows for finer tuning of ionization and solubility.[2]
Calculated logP (cLogP) ~0.84[2]~-1.1[2]Piperidine's higher lipophilicity can improve membrane permeability. Piperazine's hydrophilicity often enhances aqueous solubility.[1]
Aqueous Solubility Miscible[2]Freely Soluble[2]The parent scaffolds are both water-soluble, but derivatives can vary significantly. Piperazine's inherent polarity is often advantageous for solubility.[1]

Part 2: Pharmacological Applications: A Landscape of Diversity

Both piperidine and piperazine scaffolds are integral to a multitude of approved drugs across a wide spectrum of therapeutic areas. Their structural features enable them to interact with a diverse range of biological targets.[1]

Central Nervous System (CNS) Disorders

Both scaffolds are particularly prominent in drugs targeting the CNS, owing to their ability to cross the blood-brain barrier and engage with various neurotransmitter receptors.[1][3]

  • Piperidine: Found in numerous antipsychotics (e.g., Haloperidol, Risperidone), opioids (e.g., Fentanyl), and selective serotonin reuptake inhibitors (SSRIs) like Paroxetine.[4][5] The piperidine ring often serves as a key pharmacophoric element, directly interacting with the receptor binding site.[6]

  • Piperazine: A cornerstone of many antipsychotic (e.g., Clozapine, Aripiprazole) and antidepressant (e.g., Vortioxetine) medications.[7][8] The piperazine moiety frequently acts as a linker, connecting different pharmacophoric groups and influencing the overall conformation and properties of the molecule.[9]

Oncology

The piperazine scaffold has emerged as a "privileged structure" in the design of anticancer agents, particularly kinase inhibitors.[1]

  • Piperazine: The piperazine ring is a common feature in numerous FDA-approved kinase inhibitors (e.g., Imatinib, Erlotinib). It often serves as a solubilizing group or a linker that positions other functionalities to interact with the ATP-binding pocket of kinases.[1][10]

  • Piperidine: While less prevalent than piperazine in kinase inhibitors, the piperidine scaffold is found in other classes of anticancer drugs.[6]

Other Therapeutic Areas

The versatility of these scaffolds extends to various other therapeutic classes:

  • Piperidine: Present in antihistamines (e.g., Loratadine), anticholinergics, and vasodilators like Minoxidil.[4][11]

  • Piperazine: Found in antihistamines (e.g., Cetirizine), antianginal drugs, and anthelmintics.[10][12]

Part 3: ADMET Profiles: A Comparative Look at Pharmacokinetics and Safety

A critical aspect of drug design is the optimization of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. The choice between a piperidine and a piperazine core can have significant implications in this regard.[1]

ADMET ParameterPiperidine DerivativesPiperazine DerivativesConsiderations for Drug Design
Absorption & Permeability Generally higher due to greater lipophilicity.[1]Can act as permeation enhancers, potentially improving oral absorption of poorly permeable drugs.[2]The choice depends on the overall properties of the molecule and the desired absorption profile.
Metabolism Often have a simpler metabolic profile.[1]The two nitrogen atoms present more sites for metabolism, primarily by cytochrome P450 enzymes, which can lead to the formation of active or toxic metabolites.[1]Piperidine may be preferred when metabolic stability is a primary concern.[2]
Aqueous Solubility Can be a challenge for highly substituted, lipophilic derivatives.The inherent polarity of the piperazine ring generally leads to higher aqueous solubility.[1]Piperazine is often chosen to improve the solubility of a lead compound.
Toxicity The basicity of the piperidine nitrogen can lead to interactions with acidic phospholipids, potentially causing phospholipidosis in long-term toxicity studies.[1]Metabolic liabilities can sometimes result in the formation of reactive metabolites.Careful toxicological evaluation is crucial for both scaffolds.

Part 4: Synthetic Accessibility and Strategies

Both piperidine and piperazine scaffolds are readily accessible through a variety of synthetic routes, contributing to their widespread use in drug discovery.

Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines is a well-established field of organic chemistry, with numerous methods available.[13]

  • Hydrogenation of Pyridine Derivatives: A common and efficient method for producing the piperidine core.[14]

  • Intramolecular Cyclization Reactions: Various strategies, including reductive amination and aza-Michael additions, can be employed to construct the piperidine ring.[13]

  • Domino and Multicomponent Reactions: These elegant strategies allow for the rapid assembly of complex piperidine structures from simple starting materials.[15]

Synthesis of Piperazine Derivatives

The symmetrical nature of piperazine simplifies some synthetic approaches, while the selective functionalization of its two nitrogen atoms presents a key challenge.

  • From Ethylenediamine and Ethylene Glycol Derivatives: Classic methods for the formation of the piperazine ring.

  • Reductive Amination: A versatile method for introducing substituents onto the piperazine nitrogen atoms.[9]

  • Buchwald-Hartwig Amination and Nucleophilic Aromatic Substitution: Powerful cross-coupling reactions for the synthesis of N-aryl piperazines.[9]

Part 5: Experimental Protocols

To provide a practical context, we outline the methodologies for key experiments frequently employed in the evaluation of piperidine and piperazine derivatives.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of a compound.

Materials:

  • Compound of interest (piperidine or piperazine derivative)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • High-purity water (Milli-Q or equivalent)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Procedure:

  • Accurately weigh a precise amount of the compound and dissolve it in a known volume of water to create a solution of known concentration (e.g., 10 mM).

  • Add a stoichiometric excess of standardized HCl to the solution to ensure the complete protonation of the basic nitrogen(s).

  • Place the solution on a stir plate and immerse the calibrated pH electrode.

  • Begin titrating the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.05 mL).

  • Record the pH of the solution after each addition of NaOH.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH versus the volume of NaOH added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) in the titration curve.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound (piperidine or piperazine derivative)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (at a final concentration of, for example, 1 µM) with HLM in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Part 6: Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G cluster_piperidine Piperidine cluster_piperazine Piperazine p_scaffold Piperidine Scaffold p_props Higher Lipophilicity Higher Basicity (pKa ~11.2) p_scaffold->p_props Leads to p_apps CNS Drugs (Antipsychotics, Opioids) Antihistamines p_props->p_apps Favors p_adme Good Permeability Simpler Metabolism p_props->p_adme Influences Diverse Therapeutic Applications Diverse Therapeutic Applications p_apps->Diverse Therapeutic Applications pz_scaffold Piperazine Scaffold pz_props Higher Hydrophilicity Dual Basicity (two pKa values) pz_scaffold->pz_props Leads to pz_apps CNS Drugs (Antipsychotics) Kinase Inhibitors (Anticancer) pz_props->pz_apps Favors pz_adme Good Solubility More Metabolic Sites pz_props->pz_adme Influences pz_apps->Diverse Therapeutic Applications

Caption: Comparative properties of piperidine and piperazine scaffolds.

G start Start: Compound of Interest (Piperidine or Piperazine Derivative) receptor_binding Receptor Binding Assay (e.g., Radioligand Displacement) start->receptor_binding functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) start->functional_assay metabolic_stability Metabolic Stability Assay (Microsomes, Hepatocytes) start->metabolic_stability permeability_assay Permeability Assay (e.g., Caco-2, PAMPA) start->permeability_assay pharmacological_eval Pharmacological Evaluation receptor_binding->pharmacological_eval functional_assay->pharmacological_eval admet_profiling ADMET Profiling metabolic_stability->admet_profiling permeability_assay->admet_profiling lead_optimization Lead Optimization pharmacological_eval->lead_optimization admet_profiling->lead_optimization

Caption: Experimental workflow for evaluating drug candidates.

Conclusion: A Strategic Choice in Drug Design

The decision to employ a piperidine or a piperazine scaffold is a strategic one, guided by the specific therapeutic target, the desired ADMET properties, and the intended pharmacological effect. Piperidine, with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and strong ionic interactions with target proteins.[1] Conversely, piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in terms of aqueous solubility and the potential for multipolar interactions.[1] It has proven to be a particularly fruitful scaffold in the development of CNS drugs and kinase inhibitors.[1] Ultimately, both piperidine and piperazine derivatives will continue to be indispensable tools in the medicinal chemist's arsenal, and a thorough understanding of their comparative properties is essential for the rational design of new and improved therapeutics.

References

A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of Synthesized 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of synthesized 4-(Hydroxymethyl)piperidin-4-ol, a polar, non-chromophoric compound that presents unique analytical challenges. We will explore the rationale behind method selection, present a detailed experimental protocol, and compare its performance with viable alternatives, all grounded in the principles of scientific integrity and regulatory compliance.

The Analytical Challenge of this compound

This compound is a highly polar molecule due to the presence of two hydroxyl groups and a secondary amine within its piperidine ring structure. A critical characteristic of this compound is its lack of a significant UV-absorbing chromophore. This property renders standard HPLC with UV-Vis detection, the workhorse of many analytical laboratories, largely ineffective for its sensitive and accurate quantification. Therefore, a successful analytical strategy must address both poor retention on traditional reversed-phase columns and the need for a universal detection method.

Recommended Analytical Approach: HILIC Coupled with Charged Aerosol Detection (CAD)

For the robust purity analysis of this compound and its potential impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) is the recommended approach.[1][2][3]

Why HILIC?

Reversed-phase chromatography, which relies on hydrophobic interactions, is ill-suited for highly polar analytes like this compound, as they would elute at or near the void volume with little to no retention.[4] HILIC, however, utilizes a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] This creates an aqueous-rich layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention.[2] The elution order is typically the reverse of that in reversed-phase chromatography, with the most polar compounds being the most strongly retained.[5]

Why Charged Aerosol Detection (CAD)?

CAD is a universal detection technique that is not dependent on the optical properties of the analyte.[6][7] The eluent from the HPLC column is nebulized, and the solvent is evaporated, leaving behind analyte particles. These particles are then charged and detected by an electrometer.[8] The response is proportional to the mass of the analyte, making it suitable for quantifying compounds without chromophores.[8] CAD generally offers high sensitivity, a wide dynamic range, and consistent response for non-volatile analytes, making it a powerful tool for impurity profiling.[7][9]

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the purity validation of this compound, from sample preparation to data analysis and final validation.

HPLC Purity Validation Workflow Purity Validation Workflow for this compound cluster_0 Sample Preparation cluster_1 HPLC Analysis (HILIC-CAD) cluster_2 Data Processing & Analysis cluster_3 Method Validation (ICH Q2(R1)) Sample Weigh and dissolve sample in diluent (e.g., 90:10 ACN:H2O) Standard Prepare reference standard and impurity standards Injection Inject sample and standards onto HILIC column Sample->Injection Separation Isocratic or Gradient Elution (High Acetonitrile Mobile Phase) Injection->Separation Detection Charged Aerosol Detector (CAD) Separation->Detection Integration Peak Integration and Identification Detection->Integration Quantification Quantify impurities using Area % or external standards Integration->Quantification Specificity Specificity Quantification->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate Precision) LOD_LOQ LOD & LOQ Robustness Robustness

Caption: Logical workflow for HPLC purity validation.

Detailed Experimental Protocol: HILIC-CAD Method

Objective: To determine the purity of synthesized this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a binary pump

  • Autosampler

  • Column oven

  • Charged Aerosol Detector (CAD)

Chromatographic Conditions:

ParameterCondition
Column Amide-based HILIC column, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% B, 1-10 min: 95% to 80% B, 10-12 min: 80% B, 12.1-15 min: 95% B (re-equilibration)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
CAD Settings Evaporation Temp: 35 °C, Nebulizer Gas: Nitrogen at 35 psi

Sample Preparation:

  • Diluent: Prepare a mixture of Acetonitrile and Water (90:10 v/v).

  • Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.

  • Reference Standard: Prepare a solution of the this compound reference standard at the same concentration.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the reference standard solution to determine the retention time and response of the main peak.

  • Inject the sample solution.

  • Identify and integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method, assuming a similar response factor for the impurities in the CAD. For higher accuracy, impurity standards should be used for quantification.

Comparison with Alternative Analytical Methods

While HILIC-CAD is the recommended method, it is essential to understand its performance in the context of other available techniques.

MethodPrincipleAdvantages for this compoundDisadvantages
HILIC-CAD Partitioning into an aqueous layer on a polar stationary phase; detection by charging aerosolized particles.[2][6]Excellent retention for polar analytes; universal mass-based detection; good sensitivity and dynamic range.[7][8]Requires volatile mobile phases; response can be non-linear and dependent on mobile phase composition.[6]
HILIC-ELSD Similar separation to HILIC-CAD; detection by light scattering from evaporated analyte particles.[10][11]Universal detection; compatible with gradient elution.[10][12]Generally lower sensitivity than CAD; non-linear response; not suitable for semi-volatile impurities.[13][14]
Gas Chromatography (GC-FID) Separation of volatile compounds in a gaseous mobile phase; detection by flame ionization.High resolution for volatile impurities.Requires derivatization to increase the volatility of the highly polar analyte; potential for on-column degradation.
Quantitative NMR (qNMR) Integration of NMR signals relative to a certified internal standard.Absolute quantification without a reference standard of the analyte; provides structural information.Lower sensitivity compared to HPLC; requires a pure, stable internal standard; complex mixtures can lead to signal overlap.

Method Validation: A Trustworthy System

To ensure the reliability and suitability of the proposed HILIC-CAD method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[17][18]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by separating the main peak from all potential impurities and by peak purity analysis if a Diode Array Detector is used in parallel.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).[7]

This comprehensive validation ensures that the analytical method is reliable, reproducible, and fit for the purpose of accurately determining the purity of this compound.

Conclusion

The purity validation of this compound requires a tailored analytical approach that addresses its high polarity and lack of a UV chromophore. A well-developed and validated HILIC-CAD method provides a robust, sensitive, and reliable solution for this purpose. While alternative methods like HILIC-ELSD, GC, and qNMR have their specific applications, HILIC-CAD offers the optimal balance of retention, universal detection, and sensitivity for routine purity testing and impurity profiling in a drug development setting. The adoption of such a scientifically sound and rigorously validated method is crucial for ensuring the quality and consistency of synthesized materials.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-(Hydroxymethyl)piperidin-4-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(hydroxymethyl)piperidin-4-ol core represents a fascinating and functionally rich scaffold in medicinal chemistry. Its inherent three-dimensionality, coupled with the presence of key hydrogen bond donors and acceptors, provides a unique platform for the design of novel therapeutic agents. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of analogs derived from this core, with a particular focus on their modulation of opioid receptors and their potential as antimycobacterial agents. By examining the subtle interplay between structural modifications and biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The this compound Core: A Privileged Starting Point

The piperidine ring is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The addition of a hydroxymethyl and a hydroxyl group at the C4 position introduces stereochemical complexity and opportunities for crucial interactions with biological targets. The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the piperidine nitrogen provides a basic center for salt bridge formation or further derivatization. This trifunctional nature makes the this compound scaffold a versatile starting point for library synthesis and lead optimization.

I. Opioid Receptor Modulation: A Tale of Affinity and Function

The piperidine scaffold is a cornerstone in the development of opioid receptor ligands. Analogs of 4-substituted piperidin-4-ols have been extensively studied for their ability to modulate mu (µ), delta (δ), and kappa (κ) opioid receptors. While direct SAR studies on the this compound core are not extensively published, valuable insights can be gleaned from closely related 4-aryl-4-piperidinol and other C4-substituted analogs.

Structure-Activity Relationship of 4-Aryl-4-piperidinol Analogs as µ-Opioid Receptor Agonists

A notable example is the design of potent µ-opioid receptor (MOR) agonists based on an active metabolite of tramadol, which features a 4-(3-hydroxyphenyl)piperidin-4-ol core.[1] Systematic modifications of this scaffold have revealed key structural features that govern binding affinity and functional activity.

Key SAR Insights:

  • N-Substitution: The nature of the substituent on the piperidine nitrogen is critical for potent MOR agonism. Small alkyl groups are often well-tolerated.

  • C4-Aryl Group: A meta-hydroxyl group on the C4-phenyl ring is a crucial pharmacophoric element, mimicking the phenolic hydroxyl of morphine and contributing significantly to binding affinity.[1]

  • C3-Substitution: The introduction of a dimethylaminomethyl group at the C3 position of the piperidine ring can enhance potency.[1]

  • Stereochemistry: The relative stereochemistry at C3 and C4 can have a profound impact on activity, with specific diastereomers often exhibiting significantly higher potency. For instance, the (3R, 4S) configuration of certain analogs has been shown to be more active than its enantiomer.[1]

Comparative Biological Data of µ-Opioid Receptor Agonists
Compound IDR (N-substituent)C4-SubstituentKᵢ (MOR) (nM)[1]EC₅₀ (MOR) (nM)[1]
Analog 1 -CH₃3-hydroxyphenyl0.00340.68
(3R, 4S)-Analog 1 -CH₃3-hydroxyphenyl0.00210.0013
(3S, 4R)-Analog 1 -CH₃3-hydroxyphenyl>1000>1000

Table 1: SAR of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogs as µ-opioid receptor agonists. Data highlights the stereochemical sensitivity of the opioid receptor.

SAR_Opioid_Modulators cluster_scaffold 4-Aryl-4-piperidinol Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Piperidinol Ring N_Sub N-Substitution (e.g., -CH₃) Scaffold->N_Sub Influences Potency C4_Aryl C4-Aryl Group (e.g., 3-OH-Phenyl) Scaffold->C4_Aryl Key for Binding C3_Sub C3-Substitution (e.g., -CH₂N(CH₃)₂) Scaffold->C3_Sub Enhances Potency Stereochem Stereochemistry (e.g., 3R, 4S) Scaffold->Stereochem Crucial for Activity Activity High µ-Opioid Receptor Agonist Potency N_Sub->Activity C4_Aryl->Activity C3_Sub->Activity Stereochem->Activity

Experimental Protocols

A general synthetic approach to 4-aryl-4-piperidinol analogs involves the addition of an organometallic aryl reagent (e.g., a Grignard or organolithium reagent) to a suitable N-protected-4-piperidone. Subsequent manipulation of the N-protecting group and other functionalities allows for the introduction of desired diversity.

Synthesis_Opioid start N-Boc-4-piperidone step1 Grignard Addition (e.g., 3-methoxyphenyl-MgBr) start->step1 intermediate1 N-Boc-4-(3-methoxyphenyl) -piperidin-4-ol step1->intermediate1 step2 Boc Deprotection (e.g., TFA) intermediate1->step2 intermediate2 4-(3-methoxyphenyl) -piperidin-4-ol step2->intermediate2 step3 N-Alkylation (e.g., CH₃I, base) intermediate2->step3 intermediate3 1-Methyl-4-(3-methoxyphenyl) -piperidin-4-ol step3->intermediate3 step4 Demethylation (e.g., BBr₃) intermediate3->step4 product 1-Methyl-4-(3-hydroxyphenyl) -piperidin-4-ol step4->product

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells) are prepared.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.

  • Membrane Preparation: As in the binding assay, membranes expressing the opioid receptor are used.

  • Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is prepared.

  • Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and the test compound at various concentrations.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (for agonists) or the ability to inhibit agonist-stimulated [³⁵S]GTPγS binding (for antagonists).

II. Antimycobacterial Activity: A New Frontier

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antibacterial agents. High-throughput screening has identified the piperidinol scaffold as a promising starting point for the development of new anti-tuberculosis drugs.

Structure-Activity Relationship of 4-Aryl-4-piperidinol Analogs as Antitubercular Agents

A library of 4-aryl-4-piperidinol analogs has been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies have provided crucial insights into the structural requirements for potent antimycobacterial activity.

Key SAR Insights:

  • N1-Substituent: The substituent at the N1 position of the piperidine ring is a key determinant of activity. A 2-hydroxy-3-phenoxypropyl group has been shown to be favorable.

  • C4-Aryl Group: The nature and substitution pattern of the aryl group at the C4 position significantly impact potency. A 4-chloro-3-(trifluoromethyl)phenyl group has been identified as a particularly effective substituent.

  • Stereochemistry of the N1-Side Chain: The stereochemistry of the 2-hydroxypropyl linker can influence activity, with one enantiomer often being more potent.

Comparative Biological Data of Antitubercular Piperidinol Analogs
Compound IDN1-SubstituentC4-Aryl SubstituentMIC (µg/mL)
Analog 2a (R)-2-hydroxy-3-(4-chlorophenoxy)propyl4-chloro-3-(trifluoromethyl)phenyl1.4
Analog 2b (S)-2-hydroxy-3-(4-(trifluoromethyl)phenoxy)propyl4-chloro-3-(trifluoromethyl)phenyl1.7

Table 2: SAR of N-substituted 4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol analogs against M. tuberculosis.

SAR_AntiTB cluster_scaffold 4-Aryl-4-piperidinol Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold Core Piperidinol Ring N1_Sub N1-Substituent (e.g., 2-hydroxy-3-phenoxypropyl) Scaffold->N1_Sub Key for Potency C4_Aryl C4-Aryl Group (e.g., 4-Cl, 3-CF₃-Phenyl) Scaffold->C4_Aryl Crucial for Activity Stereochem_N1 N1 Side Chain Stereochem. N1_Sub->Stereochem_N1 Activity Potent Anti-Tuberculosis Activity (Low MIC) N1_Sub->Activity C4_Aryl->Activity Stereochem_N1->Activity

Experimental Protocols

These analogs can be prepared by reacting a 4-aryl-piperidin-4-ol intermediate with a suitable epoxide in a nucleophilic ring-opening reaction.

Synthesis_AntiTB start 4-Aryl-piperidin-4-ol step1 Reaction with Epoxide (e.g., (S)-(+)-epichlorohydrin) start->step1 intermediate1 Intermediate Epoxide step1->intermediate1 step2 Nucleophilic Addition (e.g., Substituted Phenol, Cs₂CO₃) intermediate1->step2 product N-(2-hydroxy-3-phenoxypropyl) -4-aryl-piperidin-4-ol step2->product

This colorimetric assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[2]

  • Preparation of Plates: A 96-well microplate is prepared with serial dilutions of the test compounds in a suitable broth medium (e.g., Middlebrook 7H9).

  • Inoculation: Each well is inoculated with a standardized culture of M. tuberculosis H37Rv.

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 7 days).

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

  • Re-incubation: The plate is incubated for another 24 hours.

  • Reading Results: A color change from blue (no growth) to pink (growth) is visually assessed or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion and Future Perspectives

The this compound scaffold and its close analogs represent a highly versatile platform for the development of novel therapeutic agents. The SAR studies on related 4-substituted piperidin-4-ols have demonstrated that subtle modifications to the core structure can lead to profound changes in biological activity, highlighting the importance of systematic exploration of chemical space. The examples discussed in this guide, focusing on opioid receptor modulation and antimycobacterial activity, showcase the potential of this scaffold to yield potent and selective compounds.

Future research in this area could focus on:

  • Direct SAR studies of this compound analogs: A systematic investigation of substitutions on the piperidine nitrogen and modifications of the hydroxymethyl and hydroxyl groups would provide a more direct understanding of the SAR for this specific core.

  • Exploration of other biological targets: The trifunctional nature of the scaffold suggests that it could be adapted to target a wide range of enzymes and receptors.

  • Pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough evaluation of their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess their drug-likeness and potential for clinical development.

By leveraging the insights from existing SAR data and employing rational drug design principles, the this compound scaffold holds significant promise for the discovery of the next generation of therapeutics.

References

A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a paramount structural motif in modern drug discovery, gracing the molecular architecture of a vast number of pharmaceuticals and biologically active natural products.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved bioavailability and metabolic stability, while also providing a three-dimensional framework for precise interactions with biological targets.[1] The 4-substituted piperidine, in particular, is a privileged scaffold, appearing in drugs spanning a wide range of therapeutic areas, from potent analgesics to treatments for central nervous system disorders.[3][4][5]

Given its significance, the efficient and stereocontrolled synthesis of 4-substituted piperidines is a critical endeavor for medicinal and process chemists. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this vital heterocyclic core. We will delve into the mechanistic underpinnings of each strategy, present representative experimental protocols, and offer a critical evaluation of their respective strengths and limitations, supported by quantitative data.

I. Catalytic Hydrogenation of 4-Substituted Pyridines: A Direct but Demanding Route

The catalytic hydrogenation of a pre-functionalized pyridine ring is arguably the most direct approach to 4-substituted piperidines. This method is atom-economical, generating only the desired product from the pyridine substrate and hydrogen gas. However, the aromatic stabilization of the pyridine ring necessitates the use of potent catalysts and often harsh reaction conditions.[5]

Mechanistic Rationale

The hydrogenation of pyridines typically proceeds via a stepwise reduction of the aromatic ring on the surface of a heterogeneous catalyst. The reaction is often performed under acidic conditions to protonate the pyridine nitrogen, which activates the ring towards reduction.[5] The stereochemical outcome is generally a cis-addition of hydrogen, leading to the formation of cis-substituted piperidines from disubstituted pyridines.

Key Catalytic Systems and Their Performance

Several catalytic systems have been developed for the hydrogenation of pyridines, with platinum and rhodium-based catalysts being among the most effective.

CatalystPressure (bar)Temperature (°C)SolventTypical Yield (%)StereoselectivityReference(s)
PtO₂ (Adams' catalyst)50-70Room TemperatureAcetic Acid85-95Often cis[6]
Rh₂O₃5402,2,2-Trifluoroethanol (TFE)>99-[7]
Rh/C580WaterHigh-[8]
Borane Catalysts50100Toluene97-99>99:1 cis[9]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Experimental Protocol: Hydrogenation of 4-Phenylpyridine using PtO₂

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[6]

Materials:

  • 4-Phenylpyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • High-pressure reactor (Parr shaker or similar)

Procedure:

  • To a high-pressure reactor vessel, add 4-phenylpyridine (1.0 g, 6.44 mmol).

  • Add glacial acetic acid (10 mL) to dissolve the substrate.

  • Carefully add PtO₂ (0.073 g, 5 mol%) to the solution.

  • Seal the reactor and purge with nitrogen gas.

  • Pressurize the reactor with hydrogen gas to 60 bar.

  • Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethyl acetate.

  • Carefully neutralize the filtrate with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford 4-phenylpiperidine.

Advantages and Disadvantages
  • Advantages: High atom economy, direct conversion of readily available pyridines.

  • Disadvantages: Often requires high pressure and specialized equipment. The catalyst can be expensive and pyrophoric. Functional group tolerance can be an issue, with reducible groups potentially being affected.

II. The Mannich Reaction: Constructing the Piperidine Ring with Complexity

The Mannich reaction is a powerful tool for the construction of the piperidine ring, particularly for accessing polysubstituted derivatives.[10][11] This multicomponent reaction involves the aminoalkylation of a carbon acid, leading to the formation of a β-amino carbonyl compound, which can then cyclize to form the piperidine ring.

Mechanistic Insights

The classical Mannich reaction involves the condensation of an aldehyde, a primary or secondary amine, and a ketone. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enol or enolate of the ketone. In the context of 4-substituted piperidine synthesis, a double Mannich reaction can be employed, where a primary amine reacts with two equivalents of an enolizable ketone and two equivalents of an aldehyde. A stereoselective three-component vinylogous Mannich-type reaction has also been developed for the synthesis of chiral dihydropyridinone intermediates.[1]

Mannich_Reaction Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Amine, -H₂O Amine Primary/Secondary Amine Amine->Iminium Mannich_Base Mannich Base (β-Amino Carbonyl) Iminium->Mannich_Base Ketone Ketone (Enolizable) Enol Enol/Enolate Ketone->Enol Acid/Base Enol->Mannich_Base + Iminium Ion Piperidone 4-Piperidone Mannich_Base->Piperidone Intramolecular Cyclization Aza_Diels_Alder Diene Diene (e.g., Danishefsky's Diene) Cycloadduct [4+2] Cycloadduct (Tetrahydropyridine derivative) Diene->Cycloadduct Imine Imine (Dienophile) Imine->Cycloadduct [4+2] Cycloaddition Piperidine 4-Substituted Piperidine Cycloadduct->Piperidine Further Transformation (e.g., Reduction)

References

The Chameleon Core: A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as potent agents in their own right, but as versatile platforms for the generation of diverse and highly active therapeutic candidates. 4-(Hydroxymethyl)piperidin-4-ol is a prime example of such a chameleon core. While the parent compound itself is primarily a stable, bifunctional chemical building block with limited intrinsic biological activity, its true value is realized through targeted derivatization. This guide provides a comparative analysis of the remarkable transformation of this simple piperidine scaffold into potent modulators of various biological systems, supported by experimental data and methodological insights.

The this compound Scaffold: A Foundation for Diversity

The this compound core offers multiple points for chemical modification, primarily at the piperidine nitrogen and the hydroxyl groups. This structural flexibility allows for the exploration of vast chemical space, leading to derivatives with tailored pharmacological profiles. The strategic modification of this scaffold has yielded compounds with activities spanning opioid receptor modulation, antimicrobial efficacy, and antagonism of histamine receptors.

cluster_Scaffold This compound Core cluster_Derivatives Derivative Classes Scaffold Parent Scaffold N Scaffold->N R1 C4_OH Scaffold->C4_OH R2 CH2OH Scaffold->CH2OH R3 Opioid Opioid Receptor Modulators N->Opioid Antimicrobial Antimicrobial Agents N->Antimicrobial Histamine Histamine H3 Antagonists N->Histamine Antituberculosis Antituberculosis Agents N->Antituberculosis C4_OH->Opioid CH2OH->Histamine CH2OH->Antituberculosis

Caption: Versatility of the this compound scaffold.

Transformation into Potent Opioid Receptor Modulators

A significant application of the piperidine scaffold has been in the development of opioid receptor ligands, leveraging structural similarities to morphine fragments.[1] Derivatives of 4-(hydroxyphenyl)piperidine, in particular, have been extensively studied.

Structure-Activity Relationship (SAR) Insights

In one study, analogues of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol were designed and synthesized as potential µ-opioid receptor (MOR) agonists.[2] The key structural modifications involved the introduction of a phenylalkyl linker to the piperidine ring. This exploration revealed that both the nature of the linker and the substitution pattern on the phenyl ring were crucial for binding affinity and selectivity.

Compound 23 from this series emerged as a highly potent and selective MOR agonist.[2] The stereochemistry at positions 3 and 4 of the piperidine ring was also found to be critical, with the (3R, 4S) enantiomer of compound 23 displaying significantly higher potency for opioid receptors compared to its (3S, 4R) counterpart.[2]

Comparative Biological Data
CompoundKi MOR (nM)EC50 MOR (nM)Emax MOR (%)Ki DOR (nM)Ki KOR (nM)Reference
(3R, 4S)-23 0.00210.0013209.118.425.8[2]
Experimental Protocol: Opioid Receptor Binding Assay

The affinity of the synthesized compounds for µ (MOR), δ (DOR), and κ (KOR) opioid receptors is typically determined through competitive radioligand binding assays using membrane preparations from cells expressing these receptors.[3]

  • Membrane Preparation: CHO (Chinese Hamster Ovary) cells stably expressing the human MOR, DOR, or KOR are harvested and homogenized in a buffer solution. The cell membranes are isolated by centrifugation.

  • Binding Assay: The membrane preparations are incubated with a specific radioligand (e.g., [³H]diprenorphine) and varying concentrations of the test compound.[3]

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

cluster_workflow Opioid Receptor Binding Assay Workflow A CHO cells expressing opioid receptors B Membrane Preparation (Homogenization & Centrifugation) A->B C Incubation with Radioligand and Test Compound B->C D Filtration to separate bound and free radioligand C->D E Quantification of bound radioactivity D->E F Calculation of Ki values E->F

Caption: Workflow for opioid receptor binding assay.

Development of Novel Antimicrobial Agents

The piperidine core is a common feature in many antimicrobial agents. Derivatives of this compound have been explored for both antibacterial and antifungal activities.

Antibacterial and Antifungal Derivatives

In one study, a pyrazole derivative was substituted with 4-methylpiperidin-4-ol, which was reported to enhance the molecule's lipid solubility and absorption, contributing to its antifungal and antibacterial properties.[4] Another study focused on the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives, which were screened for antimicrobial activity.[5] The results indicated that the thiosemicarbazone derivatives exhibited significant antifungal activity compared to the parent piperidin-4-ones.[5]

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC)
Compound TypeTarget OrganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidonesS. aureus, E. coli, B. subtilisGood activity[5]
Thiosemicarbazone derivativesM. gypseum, C. albicansSignificant activity[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans) is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[5]

Targeting Tuberculosis: Novel Piperidinol Analogs

Tuberculosis remains a significant global health threat, and the discovery of new anti-tuberculosis agents is crucial. A screening of commercially available compound libraries identified a piperidinol derivative with promising anti-tuberculosis activity.[6]

SAR and In Vivo Studies

This discovery prompted the synthesis of a library of related piperidinol analogs to establish a structure-activity relationship.[6] Two compounds, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and its (S)-enantiomer, demonstrated good anti-tuberculosis activity.[6] However, these compounds exhibited side effects in in vivo testing, which were potentially attributed to the secondary pharmacology of the aryl piperidinol core.[6]

Comparative Anti-Tuberculosis Activity
CompoundMIC (µg/mL)Reference
Initial Piperidinol Hit1.5[6]
Optimized AnalogsGood activity[6]

Histamine H3 Receptor Antagonists

The 4-hydroxypiperidine scaffold has also been utilized in the development of histamine H₃ receptor antagonists. In one study, a series of 4-hydroxypiperidine derivatives with varying alkyl chain lengths connecting to a lipophilic residue were synthesized and evaluated.[7]

SAR Insights

The antagonistic activity at the H₃ receptor was found to be influenced by the length of the alkyl chain. For instance, elongation of the alkyl chain from two to three methylene groups led to a decrease in potency for some pairs of derivatives.[7]

Comparative H₃ Antagonistic Activity
CompoundpA₂Reference
1b 7.26[7]
2b 6.32[7]
1e 6.67[7]
2e 6.72[7]
Experimental Protocol: Guinea Pig Jejunum Assay

The in vitro evaluation of H₃ receptor antagonists can be performed using an isolated tissue preparation, such as the guinea pig jejunum.[7]

  • Tissue Preparation: A segment of the guinea pig jejunum is isolated and mounted in an organ bath containing a physiological salt solution.

  • Electrical Stimulation: The tissue is subjected to electrical field stimulation, which causes contractions.

  • Agonist Inhibition: An H₃ receptor agonist is added to the bath, which inhibits the electrically induced contractions.

  • Antagonist Effect: The test compound (potential antagonist) is added prior to the agonist. An effective antagonist will counteract the inhibitory effect of the agonist.

  • Data Analysis: The potency of the antagonist is expressed as a pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the concentration-response curve of the agonist.[7]

Conclusion

The this compound scaffold is a testament to the power of medicinal chemistry in transforming a simple molecular core into a diverse array of biologically active compounds. While the parent compound itself is not the hero of this story, it is the unsung enabler, providing the structural foundation for the development of potent opioid receptor modulators, novel antimicrobial and anti-tuberculosis agents, and histamine H₃ receptor antagonists. The comparative analysis of its derivatives clearly demonstrates that strategic and well-designed structural modifications can unlock a wealth of pharmacological potential, paving the way for the discovery of new therapeutic agents.

References

A Researcher's Guide to In Vitro Efficacy Testing of 4-(Hydroxymethyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this versatile scaffold have shown promise in a range of therapeutic areas, from neurological disorders to oncology.[2][3] Specifically, the introduction of a hydroxymethyl group at the 4-position can significantly alter the physicochemical properties of the molecule, potentially leading to novel pharmacological profiles. This guide provides a comprehensive overview and comparison of key in vitro assays essential for determining the efficacy of novel 4-(Hydroxymethyl)piperidin-4-ol derivatives.

The selection of appropriate in vitro assays is paramount and should be driven by the hypothesized biological target. The existing literature on related piperidine compounds suggests several major classes of potential targets, including G-protein coupled receptors (GPCRs), neurotransmitter transporters, and various enzymes.[2][4] This guide will delve into the practical application and comparative analysis of assays tailored to these target classes, providing researchers with the foundational knowledge to construct a robust preclinical data package.

I. GPCR Target Engagement and Functional Activity

Many centrally active drugs target GPCRs, and the 4-hydroxypiperidine moiety is a common feature in ligands for receptors such as the histamine H3 and opioid receptors.[5][6] Determining the efficacy of a novel derivative at a GPCR involves a tiered approach: initial assessment of binding affinity and subsequent characterization of functional activity (i.e., agonist, antagonist, or inverse agonist).

A. Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[7] The principle relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line recombinantly expressing the target GPCR or from native tissue.[6] Protein concentration should be determined using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-cAMP for some GPCRs), and a range of concentrations of the this compound derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to allow the binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the membrane-bound radioligand while unbound radioligand passes through.[7]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound. The IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to ensure a good signal-to-noise ratio.

  • Membrane Concentration: The amount of membrane protein used should be optimized to ensure that the specific binding is a significant fraction of the total radioactivity added, but not so high that it depletes the radioligand concentration.

  • Incubation Time and Temperature: These parameters are optimized to ensure that the binding reaction reaches equilibrium without causing significant degradation of the receptor or ligands.

Workflow for a competitive radioligand binding assay.

B. Functional Assays: Elucidating the Mechanism of Action

Once binding is confirmed, the next critical step is to determine the functional effect of the compound. For many GPCRs, this involves measuring changes in downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium.[8][9]

This is a bioluminescence-based assay that measures changes in cAMP levels following GPCR activation or inhibition.[8]

  • Cell Culture: Plate cells expressing the target GPCR in a 96-well plate and grow overnight.

  • Compound Treatment: Treat the cells with the this compound derivative, alongside a known agonist of the receptor.

  • Cell Lysis and cAMP Detection: Add a lysis reagent containing a proprietary luciferase that is activated by cAMP. The luminescent signal is proportional to the amount of cAMP in the cells.

  • Measurement: Read the luminescence on a plate reader.

  • Data Interpretation:

    • Agonist activity: The compound on its own stimulates a luminescent signal.

    • Antagonist activity: The compound blocks the luminescent signal produced by a known agonist.

    • Inverse agonist activity: The compound reduces the basal luminescent signal in a constitutively active receptor system.

Simplified GPCR signaling pathway via adenylate cyclase.

II. Enzyme Inhibition Assays

The piperidine scaffold is also present in many enzyme inhibitors.[10] For instance, derivatives have been designed to target tyrosinase, an enzyme involved in melanin biosynthesis.[11] High-throughput screening (HTS) of compound libraries against specific enzymes is a common starting point in drug discovery.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
  • Reagent Preparation: Prepare a solution of mushroom tyrosinase and its substrate, L-DOPA, in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Assay Procedure: In a 96-well plate, add the buffer, the this compound derivative at various concentrations, and the tyrosinase solution.

  • Initiate Reaction: Add the L-DOPA substrate to start the enzymatic reaction.

  • Measurement: The enzyme converts L-DOPA to dopachrome, a colored product. Measure the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the derivative.

III. Cell-Based Assays for Oncology Applications

Given that some piperidine derivatives have shown anti-cancer properties, it is crucial to assess the effect of new compounds on cancer cell lines.[3] The primary assays in this context measure cell viability and apoptosis.

A. Cell Viability Assays: MTT and XTT

These are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[2] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The resulting formazan is insoluble and requires a solubilization step before the absorbance can be read.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This salt is reduced to a water-soluble formazan, simplifying the protocol as no solubilization is needed.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Addition: Add the XTT reagent, mixed with an electron coupling agent, to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Read the absorbance at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

B. Apoptosis Assays: Caspase Activity

If a compound reduces cell viability, the next step is to determine if it does so by inducing apoptosis (programmed cell death). A hallmark of apoptosis is the activation of a family of proteases called caspases.

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Treat cells with the test compound in a 96-well plate as in the viability assay.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent lyses the cells and contains a pro-luminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspases-3 and -7.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase activity.

  • Data Analysis: Compare the luminescent signal of treated cells to that of untreated cells to determine the fold-increase in caspase activity.

IV. Comparative Analysis of Assay Performance

The choice of assay depends on the specific research question, the nature of the target, and the available resources.

Assay TypePrimary ReadoutKey AdvantageKey LimitationTypical Application
Radioligand Binding Kᵢ (affinity)Gold standard for affinity determination; highly sensitive.[7]Requires handling of radioactive materials; does not provide functional information.Lead optimization for target affinity.
cAMP Functional Assay EC₅₀/IC₅₀ (potency)Provides functional information (agonist/antagonist); amenable to HTS.[8]Indirect measure of receptor interaction; pathway-specific.Characterizing mechanism of action at GPCRs.
Enzyme Inhibition IC₅₀ (potency)Direct measure of enzyme inhibition; often simple and robust.May not reflect activity in a cellular context.Screening for enzyme inhibitors.
XTT Cell Viability IC₅₀ (potency)Simpler and faster than MTT; non-toxic to cells during assay.Indirect measure of cell death; can be confounded by changes in metabolic rate.Assessing general cytotoxicity or anti-proliferative effects.
Caspase Activity Fold-increase in luminescenceSpecific for apoptosis; high sensitivity.Only measures one aspect of apoptosis; endpoint assay.Determining if a compound induces apoptosis.

V. Conclusion and Future Directions

The in vitro evaluation of this compound derivatives requires a multi-faceted approach, starting with binding or enzymatic assays to establish on-target activity, followed by cell-based assays to confirm efficacy in a more physiologically relevant context. The assays described in this guide represent a logical and robust workflow for characterizing the pharmacological profile of these promising compounds.

For a comprehensive understanding, it is often beneficial to employ orthogonal assays. For example, a decrease in cell viability (XTT assay) can be further investigated by assessing apoptosis (caspase assay) and cell cycle progression (flow cytometry). Furthermore, advanced techniques such as the Cellular Thermal Shift Assay (CETSA) can be invaluable for confirming direct target engagement within intact cells, bridging the gap between biochemical and cell-based assays. By systematically applying and comparing these in vitro methods, researchers can efficiently identify and advance the most promising this compound derivatives toward further preclinical and clinical development.

Decision tree for selecting primary in vitro assays.

References

A Comparative Guide to the Physicochemical Properties of Piperidine and Pyrrolidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a good amount of information comparing the physicochemical properties of piperidine and pyrrolidine, including pKa, LogP, conformational flexibility, and some insights into metabolic stability and hydrogen bonding. I also have several resources detailing the experimental protocols for determining pKa, LogP (shake-flask method), and aqueous solubility (kinetic and thermodynamic).

I can now proceed to synthesize this information into the comprehensive guide as requested by the user. I have enough data to create the comparison tables, write the detailed experimental protocols with citations, and generate the necessary Graphviz diagrams. The gathered search results provide the necessary authoritative grounding for the claims that will be made in the guide. Therefore, I can now construct the final response.

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate pharmacological and pharmacokinetic profile of a drug candidate. Among the most ubiquitous saturated heterocyclic scaffolds are piperidine and pyrrolidine. Both are classified as "privileged scaffolds" due to their frequent appearance in a vast array of biologically active compounds and approved drugs.[1][2] While structurally similar—a six-membered versus a five-membered saturated nitrogen-containing ring—their subtle differences in physicochemical properties translate into significant variations in biological activity, metabolic stability, and overall suitability for drug design.

This guide provides an in-depth, comparative analysis of the key physicochemical properties of piperidine and pyrrolidine. We will delve into the structural and electronic characteristics that underpin their behavior, supported by experimental data and established methodologies, to empower researchers, scientists, and drug development professionals to make more informed decisions in scaffold selection. Our approach is grounded in the principles of scientific integrity, providing not just data, but the strategic reasoning behind its application.

Section 1: Structural and Conformational Analysis

The fundamental difference between piperidine and pyrrolidine lies in their ring size, which dictates their conformational flexibility and three-dimensional shape—a critical factor for molecular recognition by biological targets.

1.1. Conformational Preferences

  • Piperidine: The six-membered piperidine ring predominantly adopts a stable chair conformation , much like cyclohexane, which minimizes both angle and torsional strain. Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to avoid steric hindrance. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency.[2]

  • Pyrrolidine: The five-membered pyrrolidine ring is significantly more flexible. It adopts non-planar envelope or twist (half-chair) conformations to relieve torsional strain. The energy barrier between these conformations is very low, making the pyrrolidine ring highly dynamic and conformationally adaptable.[2] This flexibility can be beneficial for exploring a broader conformational space to fit into a binding pocket but can also come at an entropic cost upon binding.[2]

1.2. Bond Angles and Lengths

The internal bond angles of the two rings also differ, influencing their overall geometry and the vectors of appended substituents.

PropertyPiperidinePyrrolidine
C-N-C Bond Angle ~112°~107°
C-C-C Bond Angle ~111°~105°
C-N Bond Length ~1.47 Å~1.47 Å
C-C Bond Length ~1.54 Å~1.54 Å
Data represents typical values and can vary with substitution.

Section 2: Electronic Properties and Basicity (pKa)

The basicity of the nitrogen atom is arguably one of the most critical physicochemical parameters for these scaffolds, as it governs the ionization state at physiological pH (7.4). This, in turn, dictates solubility, membrane permeability, and the potential for ionic interactions with the biological target.

  • Piperidine: The pKa of the conjugate acid of piperidine is approximately 11.22 .[1][2]

  • Pyrrolidine: The pKa of the conjugate acid of pyrrolidine is slightly higher, around 11.27 .[1][2]

The basicity of both amines is very similar, making them largely interchangeable when this property is the primary concern.[1] The minor difference can be attributed to the C-N-C bond angle and the resulting hybridization of the nitrogen's lone pair orbital. At physiological pH, both scaffolds will be predominantly protonated, carrying a positive charge.

Section 3: Lipophilicity, Solubility, and Hydrogen Bonding

These properties are paramount in determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

3.1. Lipophilicity (LogP)

Lipophilicity, often measured as the octanol-water partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes.

  • Piperidine: With a LogP of approximately 0.84 , piperidine is inherently more lipophilic.[1][2]

  • Pyrrolidine: Pyrrolidine is more hydrophilic, with a LogP of about 0.46 .[1][2]

This difference is significant and provides a clear strategy for modulating a compound's properties. Swapping a piperidine for a pyrrolidine (a form of "scaffold hopping") can be a viable strategy to decrease lipophilicity, which may improve aqueous solubility and reduce off-target hydrophobic interactions.[2] Conversely, opting for a piperidine can enhance membrane permeability.[1]

3.2. Aqueous Solubility

Aqueous solubility is crucial for drug absorption and formulation. While both parent scaffolds are miscible with water, their influence on larger drug molecules can be extrapolated from their lipophilicity.[3]

  • Piperidine: The higher lipophilicity of the piperidine scaffold can lead to lower aqueous solubility in the context of a larger molecule compared to a pyrrolidine analog.[4]

  • Pyrrolidine: The more polar nature of the pyrrolidine ring generally contributes to greater aqueous solubility.[5]

3.3. Hydrogen Bonding

Both piperidine and pyrrolidine are secondary amines, meaning the nitrogen atom can act as a hydrogen bond acceptor. When protonated, the N-H group can act as a hydrogen bond donor. The orientation of these hydrogen bonds, dictated by the ring's conformation, can be critical for target engagement. Studies have shown that the specific geometry of pyrrolidine derivatives can enhance hydrogen bonding interactions within a binding site compared to their piperidine counterparts.[1][2]

Section 4: Impact on Pharmacokinetics and Metabolism

The choice of scaffold directly impacts how a drug is processed in the body.

  • Metabolic Stability: Both scaffolds are generally considered metabolically stable.[1][2] However, they are susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1][2] Strategic placement of substituents can block these "soft spots" and improve metabolic stability. Interestingly, some comparative studies have suggested that in certain chemical contexts, the five-membered pyrrolidine ring may offer enhanced metabolic stability over the six-membered piperidine ring.[1][2]

  • Cell Permeability: The higher lipophilicity of piperidine may lead to improved passive diffusion across cell membranes compared to pyrrolidine-containing analogs.[1] However, the relationship is not always straightforward, as demonstrated in a study where a pyrrolidine-containing compound showed better cell-based assay efficacy than its piperidine counterpart, likely due to differences in cell permeability.[5]

Data Summary Table

Physicochemical PropertyPiperidinePyrrolidineKey Considerations for Drug Design
pKa of Conjugate Acid ~11.22[1][2]~11.27[1][2]Very similar basicity; largely interchangeable based on this property alone.
LogP (Octanol/Water) 0.84[1][2]0.46[1][2]Piperidine is more lipophilic, which can enhance membrane permeability but may decrease solubility. Pyrrolidine offers a more hydrophilic profile.
Conformational Flexibility Rigid (Chair)[2]Flexible (Envelope/Twist)[2]Piperidine's rigidity can pre-organize substituents for optimal binding (lower entropic penalty). Pyrrolidine's flexibility allows for conformational adaptation to the binding site.
Aqueous Solubility Generally contributes to lower solubilityGenerally contributes to higher solubilityA key parameter for oral bioavailability and formulation.
Metabolic Stability Generally stable, but susceptible to α-oxidation[1][2]Generally stable; may offer enhanced stability in some contexts[1][2]Substitution patterns are critical for blocking metabolic soft spots.

Experimental Protocols

The following are standardized, high-level protocols for determining the key physicochemical properties discussed.

Protocol 1: Determination of pKa by Potentiometric Titration

This method remains a gold standard for its accuracy and precision in determining the ionization constant of a compound.

Causality: Potentiometric titration measures the pH of a solution as a titrant (a strong acid or base) is added. The pKa is the pH at which the amine is 50% protonated and 50% in its neutral form. This point is identified as the midpoint of the steepest portion of the titration curve (the half-equivalence point).

Methodology:

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation: Prepare a solution of the test compound (e.g., piperidine or pyrrolidine derivative) of known concentration (typically 1-10 mM) in deionized water or a co-solvent system if solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Introduce the calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the pH value at the half-equivalence point of the resulting sigmoidal curve.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte Solution Calibrate->Prepare Titrate Add Titrant (HCl) in Increments Prepare->Titrate Record Record pH at Each Step Titrate->Record Plot Plot pH vs. Volume Record->Plot Determine Determine pKa at Half-Equivalence Point Plot->Determine

Caption: Workflow for pKa Determination by Potentiometric Titration.

Protocol 2: Determination of LogP by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Causality: The shake-flask method establishes an equilibrium of the analyte between two immiscible phases (n-octanol and water). The ratio of the concentrations in each phase provides a direct measure of lipophilicity. It is considered the "gold standard" technique for LogP determination.[6][7]

Methodology:

  • Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the appropriate phase for all subsequent steps.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

  • Partitioning: Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and water (or buffer, typically pH 7.4 for LogD).

  • Equilibration: Shake the flask gently at a constant temperature for a set period (e.g., 1-24 hours) to allow for complete partitioning equilibrium.[8][9]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration]octanol / [Concentration]water ).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol & Water Prepare Prepare Stock Solution Saturate->Prepare Mix Mix Analyte with Both Phases Prepare->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases (Centrifuge) Shake->Separate Quantify Quantify Concentration in Each Phase (LC-MS) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Caption: Workflow for LogP Determination by Shake-Flask Method.

Protocol 3: Determination of Kinetic Aqueous Solubility

This high-throughput method is often used in early drug discovery to rapidly assess solubility.

Causality: This method determines the solubility of a compound when transitioning from a DMSO stock solution to an aqueous buffer. Precipitation is detected as an increase in turbidity (light scattering), providing a rapid, albeit less precise, measure of solubility compared to the thermodynamic method.[8][10]

Methodology:

  • Sample Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10-20 mM).[11]

  • Plate Setup: In a 96-well microtiter plate, add a small volume of the DMSO stock solution to the wells.

  • Solubilization: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 1-2 hours).[8][12]

  • Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. Alternatively, solutions can be filtered and the concentration of the filtrate measured by UV-Vis or LC-MS.[8]

Conclusion: A Strategic Choice

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that must be driven by the specific goals of a drug discovery program. While they share a similar basicity, their differences in lipophilicity and conformational flexibility are powerful tools for the medicinal chemist. Piperidine offers a more rigid and lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction and enhancing membrane permeability.[1][2] Pyrrolidine, with its greater flexibility and lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic, soluble profile is desired.[1][2] Ultimately, the optimal choice will depend on the specific biological target, the desired pharmacokinetic profile, and the overall structure-activity relationship of the chemical series under investigation.

References

A Comparative Guide to the Stereochemical Validation of Synthesized 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For drug candidates such as 4-(Hydroxymethyl)piperidin-4-ol, a versatile building block in medicinal chemistry, unambiguous confirmation of its stereochemistry is a critical step in ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of modern analytical techniques for the stereochemical validation of synthesized this compound, offering insights into the causality behind experimental choices to empower researchers in their drug discovery endeavors.

The piperidine scaffold is a prevalent feature in many approved drugs, and its derivatives are of significant interest in the development of new therapeutic agents.[1][2] The synthesis of substituted piperidines often yields stereoisomers, making the validation of their spatial arrangement a crucial analytical challenge.[3][4][5]

Comparative Analysis of Stereochemical Validation Techniques

The choice of an analytical method for stereochemical validation is dictated by several factors, including the nature of the sample, the information required (relative or absolute configuration), and available resources. Here, we compare the most powerful techniques applicable to this compound.

Technique Information Provided Sample Requirements Throughput Key Advantages Limitations
Single-Crystal X-ray Crystallography Absolute ConfigurationHigh-quality single crystalLowUnambiguous 3D structure determination.[6][7][8]Crystal growth can be a significant bottleneck.[9][10]
NMR Spectroscopy (Advanced) Relative Configuration (NOE/ROE), Absolute Configuration (with chiral derivatizing agents)~1-5 mg, solubleModerateProvides detailed structural and conformational information in solution.[11][12][13]Absolute configuration determination requires derivatization.[9][14][15][16][17]
Vibrational Circular Dichroism (VCD) Absolute Configuration~1-10 mg, solubleModerateApplicable to a wide range of chiral molecules in solution without the need for crystallization.[18][19][20][21]Requires computational modeling for spectral interpretation.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Purity and SeparationMicrograms to milligrams, solubleHighExcellent for quantifying enantiomeric excess and for preparative separation.[22][23][24][25][26]Does not directly provide structural information for absolute configuration assignment.

Deep Dive into Key Methodologies: Protocols and Insights

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[6][8] The technique relies on the diffraction of X-rays by a well-ordered crystal lattice.

Experimental Workflow for X-ray Crystallography

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Synthesized this compound B Purification (e.g., Recrystallization, Chromatography) A->B C Crystal Growth Screening B->C D Single Crystal Selection C->D Successful Crystallization E X-ray Diffraction Data Collection D->E F Structure Solution and Refinement E->F G Absolute Configuration Determination (Flack Parameter) F->G

Caption: Workflow for Stereochemical Validation by X-ray Crystallography.

Protocol for Single-Crystal X-ray Crystallography:

  • Purification: The synthesized this compound must be of high purity. Impurities can inhibit crystal growth.

  • Crystallization: This is often the most challenging step. A variety of techniques should be screened, including slow evaporation from different solvents (e.g., ethanol, ethyl acetate, acetonitrile), vapor diffusion, and cooling of saturated solutions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

  • Absolute Configuration Assignment: For a non-centrosymmetric space group, the absolute configuration can be determined by analyzing anomalous dispersion effects, often quantified by the Flack parameter.[27]

Expertise & Experience: The hydroxyl and amine functionalities in this compound can participate in hydrogen bonding, which may facilitate crystallization. However, the conformational flexibility of the piperidine ring can sometimes present a challenge. If the parent compound fails to crystallize, derivatization to form a salt (e.g., with a chiral acid) or an ester can be explored to introduce additional interactions that promote crystallization.

NMR Spectroscopy: A Versatile Tool for In-Solution Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For stereochemical analysis, advanced NMR experiments are indispensable.

The Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are distance-dependent phenomena that can reveal the spatial proximity of protons in a molecule. These are particularly useful for determining the relative stereochemistry of substituents on a cyclic system like a piperidine ring.

Protocol for NOE/ROE Spectroscopy:

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D and 2D NMR Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra for initial assignment. Subsequently, run 2D experiments such as COSY, HSQC, and HMBC to assign all proton and carbon signals.

  • NOESY/ROESY Acquisition: Perform a 2D NOESY or ROESY experiment. ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.

  • Data Analysis: Analyze the cross-peaks in the NOESY/ROESY spectrum. The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å). For this compound, the key is to look for correlations between the protons of the hydroxymethyl group and the axial or equatorial protons on the piperidine ring to establish their relative orientation.

To determine the absolute configuration, a chiral derivatizing agent is required to convert the enantiomers into diastereomers, which can then be distinguished by NMR. Mosher's method is a classic and reliable technique for determining the absolute configuration of secondary alcohols.[9][14][15][16][17]

Decision Logic for Stereochemical Validation

A Stereochemical Validation of this compound B Is a high-quality single crystal available? A->B C Single-Crystal X-ray Crystallography (Absolute Configuration) B->C Yes D Is relative configuration sufficient? B->D No E NOE/ROE NMR Spectroscopy D->E Yes F Derivatization Required D->F No, absolute configuration needed G Mosher's Method (NMR) F->G H Vibrational Circular Dichroism (VCD) F->H I Chiral HPLC F->I For enantiomeric purity

Caption: Decision tree for selecting a stereochemical validation method.

Protocol for Mosher's Method:

  • Derivatization: React two separate aliquots of the synthesized this compound with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and (S)-(+)-MTPA-Cl, respectively, to form the diastereomeric Mosher esters.

  • Purification: Purify the resulting esters to remove any unreacted alcohol and Mosher's acid.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

  • Data Interpretation: Carefully assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter. A consistent pattern of positive and negative Δδ values on either side of the Mosher ester plane allows for the assignment of the absolute configuration.

Trustworthiness: The self-validating nature of Mosher's method lies in the comparison of the two diastereomeric derivatives. The consistent and opposite effects on the chemical shifts of protons flanking the stereocenter provide a high degree of confidence in the assignment.

Vibrational Circular Dichroism (VCD): A Chiroptical Approach

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18][19][20] It has emerged as a powerful tool for determining the absolute configuration of molecules in solution.[21][28]

Protocol for VCD Spectroscopy:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., CDCl₃) at a concentration that gives an adequate IR absorbance.

  • VCD and IR Spectra Acquisition: Measure the VCD and IR spectra of the sample.

  • Computational Modeling: Perform quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one enantiomer of this compound. This requires a thorough conformational search to identify the most stable conformers in solution.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.

Authoritative Grounding: The reliability of VCD stems from its sensitivity to the entire 3D structure of the molecule. The combination of experimental measurement and theoretical prediction provides a robust method for stereochemical assignment.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the premier method for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[24][25]

Protocol for Chiral HPLC:

  • Column Selection: Screen a variety of chiral stationary phases (CSPs) to find one that provides baseline separation of the enantiomers of this compound. Polysaccharide-based CSPs are often a good starting point for piperidine derivatives.[22]

  • Method Development: Optimize the mobile phase composition (e.g., mixtures of hexane/ethanol or hexane/isopropanol for normal phase) and flow rate to achieve optimal resolution and analysis time. The addition of small amounts of an amine (like diethylamine) can improve the peak shape for basic compounds.

  • Sample Analysis: Inject a solution of the synthesized this compound onto the chiral column and record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess.

Expertise & Experience: For compounds lacking a strong UV chromophore, derivatization with a UV-active agent may be necessary to enhance detection sensitivity.[23][26] Alternatively, a mass spectrometer can be used as a detector.

Conclusion

The stereochemical validation of synthesized this compound is a critical undertaking that necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the most definitive answer for absolute configuration, its requirement for high-quality crystals can be a limitation. Advanced NMR techniques offer invaluable insights into relative stereochemistry in solution, and with the use of chiral derivatizing agents like Mosher's reagents, can also elucidate absolute configuration. Vibrational Circular Dichroism has emerged as a powerful, non-destructive alternative for determining absolute configuration in solution. Finally, chiral HPLC remains the indispensable tool for the routine assessment of enantiomeric purity. A judicious selection and application of these methods, guided by the principles outlined in this guide, will ensure the robust and reliable stereochemical characterization of this important synthetic building block, thereby upholding the principles of scientific integrity in drug discovery and development.

References

A Comparative Guide to the Pharmacological Profiles of 4-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for a multitude of pharmacologically active agents.[1][2] Its conformational flexibility, coupled with the hydrogen bonding capability of the hydroxyl group and the basicity of the piperidine nitrogen, allows for diverse interactions with various biological targets. This guide provides a comparative analysis of the pharmacological profiles of different 4-hydroxypiperidine derivatives, focusing on their interactions with key central nervous system (CNS) receptors. We will delve into their structure-activity relationships (SAR), compare their quantitative pharmacological data, and provide detailed protocols for their evaluation, grounded in the principles of scientific integrity and experimental robustness.

The Significance of the 4-Hydroxypiperidine Core

The strategic placement of the hydroxyl group at the 4-position of the piperidine ring is critical. It not only influences the physicochemical properties of the molecule, such as polarity and solubility, but also provides a key interaction point within receptor binding pockets. This hydroxyl group can act as a hydrogen bond donor or acceptor, anchoring the ligand and contributing significantly to binding affinity and selectivity. Modifications at the piperidine nitrogen (N1 position) and the C4 position are common strategies to modulate the pharmacological profile, leading to derivatives with distinct activities across different receptor families.[3]

Comparative Pharmacology at Key CNS Targets

The versatility of the 4-hydroxypiperidine scaffold is evident in its application to a wide range of CNS targets. Below, we compare derivatives targeting opioid, muscarinic, and histamine receptors.

Opioid Receptor Ligands

The 4-hydroxypiperidine moiety is a cornerstone in the design of potent opioid analgesics, notably found in the structure of pethidine (meperidine) analogues and related compounds.[4][5] These derivatives primarily target the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain modulation.

Many potent analgesics feature a 4-phenyl-4-hydroxypiperidine core.[6] Structure-activity relationship studies have demonstrated that modifications to the N-substituent and the C4-phenyl ring dramatically influence affinity and efficacy.[3][7] For example, the introduction of specific substituents on the phenyl ring can enhance binding to the nociceptin receptor, a related opioid receptor.[7] The anilidopiperidine structure, famously represented by fentanyl, also benefits from these principles, where the piperidine ring is central to its potent agonist activity at the µ-opioid receptor.[5][8]

Table 1: Comparative Opioid Receptor Binding Affinities (Kᵢ in nM)

Compound ClassDerivative Exampleµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)Reference
4-Anilidopiperidine Fentanyl AnalogueLow nM RangeHigher nM RangeHigher nM Range[5]
4-Phenylpiperidine Nociceptin Ligand 15.2>1000>1000[3]
4-Phenylpiperidine Nociceptin Ligand 23.8>1000>1000[7]
Benzethidine Benzethidine (Illustrative)10--[9]

Note: Data is compiled from multiple sources for illustrative comparison. Direct comparison requires identical assay conditions.

Muscarinic Receptor Modulators

Muscarinic acetylcholine receptors (M1-M5) are critical GPCRs for cognitive function, memory, and autonomic control.[10] The development of subtype-selective muscarinic modulators is a key strategy for treating neurological disorders like Alzheimer's disease and schizophrenia.[11] 4-hydroxypiperidine derivatives have been explored as both orthosteric ligands and allosteric modulators.

For instance, derivatives of 4-diphenylacetoxy-N-methylpiperidine (4-DAMP) have been instrumental in characterizing muscarinic receptor heterogeneity, particularly for the M1 subtype.[12] More recent efforts have focused on developing positive allosteric modulators (PAMs) that enhance the effect of the endogenous ligand, acetylcholine. This approach can offer greater subtype selectivity and a more favorable side-effect profile.[13][14] The M4 receptor, a target for antipsychotic drug development, has been successfully modulated by PAMs, demonstrating the therapeutic potential of targeting this receptor with highly selective compounds.[14]

Table 2: Activity Profiles of Muscarinic Receptor Modulators

Compound ClassDerivative ExampleTarget(s)Mechanism of ActionTherapeutic IndicationReference
4-DAMP Analogue N-methyl-4-DAMPM1, M3AntagonistResearch Tool[12]
Quinolone Carboxylic Acid BQCAM1Positive Allosteric ModulatorAlzheimer's Disease[10]
Thiazole Piperidine LY2033298M4Positive Allosteric ModulatorSchizophrenia[14]
Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic GPCR that acts as an autoreceptor, inhibiting the synthesis and release of histamine in the CNS. Antagonists of the H3 receptor are being investigated for their potential to treat cognitive disorders, sleep disorders, and attention-deficit hyperactivity disorder (ADHD). Several potent and selective non-imidazole H3 antagonists are based on the 4-hydroxypiperidine scaffold.[1][15]

Structure-activity studies have shown that the nature of the substituent on the piperidine nitrogen is crucial for high affinity.[15] For example, derivatives incorporating a benzofuranylmethyl moiety have demonstrated high potency. Elongating the alkyl chain between the piperidine nitrogen and a lipophilic residue often leads to a decrease in potency, highlighting the precise spatial requirements of the H3 receptor binding pocket.[15]

Table 3: Comparative Potency of 4-Hydroxypiperidine H3 Antagonists

DerivativeKey Structural FeaturePotency (pA₂)Reference
ADS-003 (1a) 2-Benzofuranylmethyl8.47[15]
Analogue 1d Benzyl7.79[15]
Analogue 1f Phenylpropyl7.51[15]

Experimental Methodologies: A Guide to Pharmacological Characterization

To ensure the trustworthiness and reproducibility of pharmacological data, standardized and robust experimental protocols are essential. The following sections detail the core in vitro assays used to characterize 4-hydroxypiperidine derivatives.

General Experimental Workflow

The characterization of a novel compound follows a logical progression from determining its binding affinity to assessing its functional effect on the target receptor. This workflow ensures that a compound's activity is thoroughly understood before advancing to more complex in vivo models.[16]

Caption: General workflow for pharmacological evaluation.

Protocol 1: Radioligand Competitive Binding Assay

Principle: This assay is the gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.[17] It measures the ability of an unlabeled test compound to compete with and displace a radiolabeled ligand of known high affinity from the receptor.[9][18]

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target receptor (e.g., HEK293 cells expressing the human µ-opioid receptor) to confluency.[9]

    • Wash cells with ice-cold PBS, then scrape and centrifuge to obtain a cell pellet.

    • Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl) and homogenize using a Dounce homogenizer.[9][19]

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a Bradford or BCA assay.[19] Store aliquots at -80°C.

  • Assay Setup (96-well format):

    • Prepare serial dilutions of the unlabeled test compound (4-hydroxypiperidine derivative). The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.[9]

    • In a 96-well plate, set up the following reactions in triplicate:

      • Total Binding: Assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ-opioid receptor), and membrane preparation.[9]

      • Competition Binding: Test compound dilution, radioligand, and membrane preparation.

      • Non-specific Binding (NSB): A high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone), radioligand, and membrane preparation.[9]

  • Incubation & Filtration:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9][19]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes.[19]

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter.[9]

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.[20]

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9] A lower Kᵢ value indicates higher binding affinity.

Protocol 2: GPCR Functional Assay (cAMP Measurement)

Principle: Many target receptors for 4-hydroxypiperidine derivatives are GPCRs that couple to Gᵢ/ₒ (inhibitory) or Gₛ (stimulatory) proteins, which respectively decrease or increase intracellular cyclic AMP (cAMP) levels.[21] This protocol describes how to measure a compound's functional potency (EC₅₀ for agonists, IC₅₀ for antagonists) by quantifying changes in cAMP.

Caption: Signaling pathway for a Gᵢ/ₒ-coupled GPCR.

Methodology:

  • Cell Culture and Plating:

    • Use cells expressing the target receptor (e.g., CHO-K1 cells transiently or stably transfected with the M4 muscarinic receptor).[21]

    • Plate the cells in 96-well or 384-well plates and grow to near confluency.

  • Compound Treatment:

    • For Agonist Testing: Prepare serial dilutions of the test compound. Aspirate the culture medium and add the compound dilutions (in assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

    • For Antagonist Testing: Pre-incubate the cells with serial dilutions of the test compound for a set period. Then, add a fixed concentration of a known agonist (typically its EC₈₀ concentration) to stimulate the receptor.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP modulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Quantify cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[21][22] These kits typically use a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

  • Data Analysis:

    • For Agonists: Plot the signal against the log concentration of the test compound. Use non-linear regression to fit a dose-response curve and determine the EC₅₀ (concentration that produces 50% of the maximal response) and the Eₘₐₓ (maximum efficacy).

    • For Antagonists: Plot the signal against the log concentration of the antagonist. Determine the IC₅₀ (concentration that inhibits 50% of the agonist response).

Conclusion

The 4-hydroxypiperidine scaffold remains a highly valuable and versatile core for the design of novel therapeutics targeting the central nervous system. Its derivatives have demonstrated significant activity as opioid agonists, muscarinic modulators, and histamine H3 antagonists, among others. A thorough pharmacological comparison, underpinned by robust and validated in vitro assays such as radioligand binding and functional cAMP measurements, is critical for elucidating the structure-activity relationships that drive receptor affinity and selectivity. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to effectively evaluate and advance new chemical entities based on this privileged structure.

References

A Researcher's Guide to Piperidine Synthesis: Benchmarking Classical and Modern Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products.[1][2] Its prevalence demands efficient, scalable, and selective synthetic methods. This guide provides an in-depth comparison of classical and modern approaches to piperidine synthesis, offering field-proven insights and experimental data to inform your choice of synthetic strategy.

Chapter 1: The Classical Canon: Reliability at a Cost

Classical methods for piperidine synthesis are characterized by their use of readily available starting materials and robust, albeit often harsh, reaction conditions. These foundational techniques, primarily centered on the reduction of pyridine precursors or intramolecular cyclizations, remain relevant for large-scale synthesis where cost and simplicity are paramount.

Cornerstone Technique: Catalytic Hydrogenation of Pyridines

The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine.[1] This method involves the addition of three equivalents of hydrogen across the aromatic ring, a transformation that requires potent catalytic systems to overcome the ring's aromatic stability.

Mechanism & Rationale: The reaction typically employs heterogeneous precious metal catalysts, such as Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C), often under acidic conditions.[1][3] The acid protonates the pyridine nitrogen, which facilitates the reduction by making the ring more electron-deficient and susceptible to hydrogenation. However, a significant drawback is that the basic nitrogen atoms in both the pyridine starting material and the piperidine product can act as catalyst poisons, necessitating higher catalyst loadings or harsher conditions.[1]

Experimental Protocol: Hydrogenation of 2-Bromopyridine using PtO₂

This protocol is adapted from a procedure reported for the hydrogenation of various substituted pyridines.[3]

  • Step 1: Reaction Setup: In a high-pressure reactor, a solution of 2-bromopyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • Step 2: Catalyst Addition: A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • Step 3: Hydrogenation: The reactor is sealed and pressurized with hydrogen gas to 50 bar. The mixture is stirred at room temperature for approximately 6 hours.

  • Step 4: Work-up: After depressurization, the reaction is quenched with a saturated solution of sodium bicarbonate (NaHCO₃) and extracted with ethyl acetate (3 x 20 mL).

  • Step 5: Isolation: The combined organic layers are filtered through Celite® to remove the catalyst, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield 2-bromopiperidine.

Intramolecular Cyclization: The Hofmann-Löffler-Freytag Reaction

The Hofmann-Löffler-Freytag (HLF) reaction is a classic example of remote C-H functionalization, enabling the synthesis of pyrrolidines and, in some cases, piperidines from N-halogenated amines.[4][5]

Mechanism & Rationale: The reaction proceeds via a free-radical mechanism.[6] In the presence of a strong acid, an N-haloamine is protonated. Thermal or photochemical initiation causes homolytic cleavage of the N-halogen bond, generating a nitrogen-centered radical cation. This radical then abstracts a hydrogen atom from the δ-carbon (a 1,5-hydrogen shift) to form a carbon-centered radical. This intermediate subsequently reacts to form a δ-haloamine, which, upon treatment with a base, undergoes intramolecular Sₙ2 cyclization to furnish the piperidine ring.[7][8] The preference for a 1,5-hydrogen shift is due to the favorable energetics of a six-membered ring transition state.[8]

Classical Synthesis Workflow

cluster_0 Catalytic Hydrogenation cluster_1 Hofmann-Löffler-Freytag Pyridine Pyridine Derivative H2_Catalyst H₂, Catalyst (PtO₂, Pd/C) High Pressure/Temp Pyridine->H2_Catalyst Piperidine1 Piperidine Product H2_Catalyst->Piperidine1 N_Haloamine N-Haloamine Acid_Heat H⁺, Δ or hν N_Haloamine->Acid_Heat Radical_Cation N-Radical Cation Acid_Heat->Radical_Cation H_Abstraction 1,5-H Abstraction Radical_Cation->H_Abstraction C_Radical δ-Carbon Radical H_Abstraction->C_Radical Cyclization Cyclization (Base) C_Radical->Cyclization Piperidine2 Piperidine Product Cyclization->Piperidine2

Caption: High-level workflows for classical piperidine synthesis methods.

Chapter 2: The Modern Evolution: Precision, Selectivity, and Mild Conditions

Modern synthetic methods leverage advances in catalysis to overcome the primary limitations of classical approaches, namely their harsh conditions and poor functional group tolerance. These new strategies offer unparalleled control over selectivity and operate under significantly milder conditions.

Transition Metal-Catalyzed C-H Amination

Directly converting C-H bonds into C-N bonds is a powerful strategy for streamlined synthesis.[9] Transition metal-catalyzed intramolecular C-H amination has emerged as a state-of-the-art method for constructing N-heterocycles, including piperidines, from readily available acyclic amine precursors.[10]

Mechanism & Rationale: These reactions are typically catalyzed by late transition metals like palladium, rhodium, or iridium.[9][11] The general catalytic cycle often involves the coordination of a directing group on the amine substrate to the metal center. This brings the catalyst into proximity with a specific C(sp³)-H bond, which is then cleaved in an oxidative addition or concerted metalation-deprotonation step. The resulting metallacycle undergoes reductive elimination to form the C-N bond and regenerate the active catalyst. This directed approach provides high levels of regioselectivity, which is often difficult to achieve with classical methods.

Experimental Protocol: Pd-Catalyzed Intramolecular C(sp³)-H Amination

This protocol is a representative example based on modern C-H functionalization strategies.

  • Step 1: Reaction Setup: To an oven-dried vial, add the N-substituted 5-aminoalkene substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and an oxidant (e.g., benzoquinone, 1.2 equiv).

  • Step 2: Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) under an inert atmosphere (N₂ or Ar).

  • Step 3: Reaction: Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Step 4: Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite® to remove the catalyst.

  • Step 5: Isolation: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired substituted piperidine.

The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen heterocycles.[12] This reaction involves the [4+2] cycloaddition of an imine (the dienophile) with a diene to form a tetrahydropyridine, which can be subsequently reduced to the corresponding piperidine.

Mechanism & Rationale: The reaction can be promoted by Lewis acids or Brønsted acids, which activate the imine toward cycloaddition.[13] A key question in the field is whether the mechanism is a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, particularly when using oxygenated dienes.[13] The development of asymmetric variants using chiral catalysts has made this a premier method for accessing enantioenriched piperidine derivatives.[14]

Modern Synthesis Catalytic Cycle

M_L Active Catalyst [M]-L Coordination Coordination Complex M_L->Coordination + Substrate Substrate Substrate (Amine + Directing Group) Substrate->Coordination CH_Activation C-H Activation (Oxidative Addition) Coordination->CH_Activation Metallacycle Metallacycle Intermediate CH_Activation->Metallacycle RE Reductive Elimination Metallacycle->RE RE->M_L - Product Product Piperidine Product RE->Product

Caption: Generalized catalytic cycle for C-H amination/cyclization.

Chapter 3: Head-to-Head Benchmark: A Comparative Analysis

The choice between a classical and modern approach depends on several factors, including the desired substitution pattern, required stereochemistry, functional group tolerance, and scale of the synthesis.

ParameterClassical HydrogenationHofmann-Löffler-FreytagModern C-H AminationAza-Diels-Alder
Substrate Scope Limited by pyridine availabilityAcyclic N-haloaminesBroad (Acyclic amines)Imines & Dienes
Functional Group Tolerance Poor (sensitive groups reduced)[15]Moderate (acid-sensitive groups)Excellent (mild conditions)[15]Good to Excellent
Stereocontrol Generally poor to noneSubstrate-dependentHigh (with chiral catalysts)Excellent (with chiral catalysts)
Reaction Conditions Harsh (High P, High T, Acid)[3]Harsh (Strong Acid, UV/Heat)[5]Mild (Low T, Neutral)Mild to Moderate
Scalability ExcellentModerateGood, catalyst cost is a factorGood
Key Advantage Atom economy, low cost reagentsC-H functionalizationHigh selectivity & efficiencyRapid complexity generation
Key Disadvantage Poor selectivity, catalyst poisoningHarsh conditions, radical side rxnsCatalyst cost, directing groupsSubstrate synthesis required

Decision-Making Framework

rect_node rect_node Start Start: Synthesize a Piperidine Stereo Is Stereocontrol Critical? Start->Stereo Func_Groups Sensitive Functional Groups Present? Stereo->Func_Groups No Modern Modern Method (e.g., Asymmetric Catalysis) Stereo->Modern Yes Scale Large Scale (>1 kg)? Func_Groups->Scale No Consider_CH Consider C-H Amination (High F.G. Tolerance) Func_Groups->Consider_CH Yes Classical Classical Method (e.g., Hydrogenation) Scale->Classical Yes Consider_Hydro Consider Hydrogenation (if F.G. compatible) Scale->Consider_Hydro No

Caption: A flowchart to guide the selection of a synthetic strategy.

Conclusion

The synthesis of piperidines has evolved significantly. While classical methods like catalytic hydrogenation remain workhorses for producing simple, unsubstituted piperidines on a large scale, their limitations in selectivity and functional group tolerance are pronounced. Modern transition-metal-catalyzed methods, particularly C-H amination and asymmetric cycloadditions, offer a paradigm shift, providing access to complex, highly functionalized, and enantioenriched piperidine scaffolds under mild conditions. For the modern drug development professional, a thorough understanding of both the classical and contemporary toolkits is essential for designing efficient and robust synthetic routes to these vital heterocyclic structures.

References

Safety Operating Guide

Navigating the Disposal of 4-(Hydroxymethyl)piperidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: An In-Depth Analysis

Understanding the potential hazards of 4-(Hydroxymethyl)piperidin-4-ol is paramount for its safe handling and disposal. Based on the toxicological and hazard data of similar piperidine derivatives, the following risks should be anticipated:

Hazard CategoryAnticipated RiskRationale and Causality
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.The piperidine ring is a known toxicophore. Systemic absorption can lead to adverse health effects.
Corrosivity Causes severe skin burns and eye damage.The basic nature of the piperidine nitrogen can cause caustic injury to tissues upon contact.
Irritation May cause respiratory irritation.Inhalation of dust or vapors can irritate the mucous membranes of the respiratory tract.
Environmental Potentially harmful to aquatic life.Release into the environment can disrupt aquatic ecosystems.

It is crucial to handle this compound with the assumption that it possesses these hazards. Always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE protocol is mandatory when handling this compound in any form.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant nitrile gloves (double-gloving recommended).Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated.
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or airborne particles.[1][2]
Lab Coat A dedicated lab coat, preferably disposable or made of a non-flammable material.Prevents contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of dust or aerosol formation.Protects against inhalation of the compound.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: If safe to do so, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels.

  • Neutralization (for some piperidines): For some basic piperidine spills, a dilute solution of a weak acid (e.g., citric acid) can be used for neutralization after initial absorption. However, this should be done with caution as the reaction can generate heat.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. All cleaning materials should be disposed of as hazardous waste.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and notify your institution's EHS department and emergency response team.

  • Isolate the Area: Prevent entry to the spill area.

  • Professional Cleanup: Allow trained emergency responders to handle the cleanup.

Disposal Protocol: A Step-by-Step Guide

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container with a secure screw-on cap. The container must be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The label must include the full chemical name "this compound," the quantity, and appropriate hazard pictograms (e.g., corrosive, toxic). Do not use abbreviations or chemical formulas on the primary label.

  • Segregation: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1] This area should be clearly marked as a hazardous waste storage area.

Disposal Procedure
  • Consult Local Regulations: Before initiating disposal, consult your institution's EHS department and local hazardous waste regulations to ensure full compliance.[3]

  • Licensed Waste Disposal Contractor: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. This waste will likely require high-temperature incineration.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation for Disposal cluster_waste Waste Handling cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C D Segregate from Incompatible Materials C->D E Store in a Satellite Accumulation Area D->E F Consult Institutional and Local Regulations E->F G Arrange for Pickup by a Licensed Waste Contractor F->G H Complete Hazardous Waste Manifest G->H

Disposal Workflow for this compound

Chemical Structure and Incompatibilities

Understanding the chemical structure is key to anticipating its reactivity and potential incompatibilities.

Chemical Structure of this compound

Known Incompatibilities:

  • Strong Oxidizing Agents: Can react violently.

  • Strong Acids: Can cause a vigorous and exothermic reaction.

  • Acid Chlorides and Anhydrides: Can react exothermically.

Store this compound and its waste away from these materials to prevent hazardous reactions.

Conclusion: A Commitment to Safety

The proper disposal of this compound is not merely a procedural task but a critical component of responsible laboratory practice. By understanding its potential hazards, utilizing appropriate personal protective equipment, and adhering to a stringent disposal protocol, researchers can ensure a safe laboratory environment for themselves and their colleagues while protecting the broader environment. Always prioritize safety and consult with your institution's EHS professionals to ensure compliance with all applicable regulations.

References

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-(Hydroxymethyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to foster a laboratory environment where safety is paramount, especially when handling novel or lesser-known chemical entities. This guide provides essential, immediate safety and logistical information for handling 4-(Hydroxymethyl)piperidin-4-ol, a piperidine derivative. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will adhere to the precautionary principle, drawing upon safety data from structurally similar compounds such as Piperidin-4-ol and 4-(Hydroxymethyl)piperidine to establish a robust safety protocol. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment of Structurally Related Compounds

Before delving into specific personal protective equipment (PPE), it's crucial to understand the potential hazards. Structurally related piperidine derivatives present a range of hazards that inform our recommended precautions:

  • Piperidin-4-ol : This compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

  • 4-(Hydroxymethyl)piperidine : This related molecule is more hazardous, causing severe skin burns and eye damage (H314)[2].

Given that this compound shares the core piperidine structure and functional groups known to cause irritation and burns, it is prudent to treat it as a hazardous substance with the potential to cause, at a minimum, significant skin, eye, and respiratory irritation, and potentially severe burns.

Core Principles of Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize the risk of exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.

1. Eye and Face Protection: The First Line of Defense

Direct contact with piperidine derivatives can cause serious and potentially irreversible eye damage.

  • Standard Operations : For low-hazard activities such as handling sealed containers, safety glasses with side shields conforming to EN166 or OSHA 29 CFR 1910.133 standards are the minimum requirement[1][3].

  • Splash Hazards : When preparing solutions, performing reactions, or any activity with a potential for splashing, chemical splash goggles are mandatory. For enhanced protection, a face shield should be worn in conjunction with goggles[4].

2. Skin and Body Protection: An Impermeable Barrier

Protecting the skin from direct contact is critical, as related compounds are known to cause irritation and severe burns.

  • Gloves :

    • Material : Chemical-resistant gloves are required. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use.

    • Technique : When handling this compound, double-gloving is recommended, especially for moderate to high-hazard activities. Proper glove removal technique (without touching the outer surface of the contaminated glove) is crucial to prevent skin contact[1].

  • Laboratory Coats and Gowns :

    • A standard laboratory coat is sufficient for low-hazard activities.

    • For procedures with a higher risk of splashes or spills, a permeation-resistant or disposable, solid-front lab coat or gown is recommended to provide a more substantial barrier[5].

    • Contaminated clothing should be removed immediately and laundered separately before reuse[2].

3. Respiratory Protection: Safeguarding Against Inhalation

Piperidine derivatives can be respiratory irritants, and fine powders or aerosols pose an inhalation risk.

  • Engineering Controls : The primary method for controlling respiratory hazards is the use of engineering controls. All work with solid this compound, especially weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize the generation of airborne particles[5].

  • Respiratory Masks : If there is a risk of aerosol generation and engineering controls are insufficient, respiratory protection such as an N95 or higher-rated respirator may be necessary. The use of respirators must be part of a comprehensive respiratory protection program that includes fit testing and training[4].

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for ensuring safety and preventing contamination when handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 handling_1 Weigh Solid Compound prep_2->handling_1 handling_2 Prepare Solutions handling_1->handling_2 handling_3 Perform Experiment handling_2->handling_3 cleanup_1 Decontaminate Work Area handling_3->cleanup_1 cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE Correctly cleanup_2->cleanup_3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.